maoecrystal A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,5R,7R,8S,10S,11R,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,16+,17-,19-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCULYKVTBAXAER-XETVFITMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@@H](C4(C)C)CC5=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Maoecrystal V: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a structurally complex diterpenoid, was first isolated in 1994 from the leaves of the Chinese medicinal herb Isodon eriocalyx. Its unique pentacyclic skeleton, featuring a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane core, was elucidated through comprehensive spectroscopic analysis and confirmed by single-crystal X-ray diffraction in 2004.[1] Initial studies reported potent and selective cytotoxic activity against HeLa cells, sparking significant interest in its potential as an anticancer agent and leading to multiple total synthesis efforts. However, subsequent, more extensive biological evaluations of synthetic maoecrystal V have contested the initial findings, revealing no significant anticancer activity across a broad panel of cancer cell lines. This guide provides a detailed overview of the discovery, isolation, and structural characterization of maoecrystal V, presenting the conflicting biological activity data and highlighting the experimental protocols involved.
Discovery and Source
Maoecrystal V was first isolated in 1994 by a team of researchers from the Kunming Institute of Botany from the leaves of Isodon eriocalyx (Dunn.) Hara, a plant used in traditional Chinese medicine.[2][3][4] The full structural characterization and definitive assignment were not reported until 2004 due to the compound's complex and unprecedented molecular architecture.[2]
Isolation Protocol
The isolation of maoecrystal V from the dried and powdered leaves of Isodon eriocalyx involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.
Experimental Workflow for Maoecrystal V Isolation
Caption: General workflow for the isolation of maoecrystal V.
Detailed Methodology
-
Extraction: The air-dried and powdered leaves of I. serra (a related species, with a similar general protocol) (80 kg) were refluxed with 80% ethanol (3 x 320 L). The solvent was then evaporated under reduced pressure to yield the crude ethanol extract.[5]
-
Solvent Partitioning: The ethanol extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate.[5]
-
Column Chromatography: The petroleum ether fraction was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate-methanol to yield several fractions.[5]
-
Medium Pressure Liquid Chromatography (MPLC): Fractions containing compounds of interest were further separated by MPLC with a methanol-water gradient.[5]
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure maoecrystal V was achieved using semi-preparative HPLC with a methanol-water mobile phase.[5]
Structural Elucidation
The structure of maoecrystal V was determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The final, unambiguous structure was confirmed by single-crystal X-ray diffraction.[1][6]
Spectroscopic Data
| Technique | Observed Data |
| HRESIMS | m/z 349.2011 [M + H]+ (calculated for C20H29O5, 349.2010)[5] |
| ¹H NMR | A complex spectrum with characteristic signals for the ent-kaurane skeleton. |
| ¹³C NMR | Showed 20 carbon signals, consistent with a diterpenoid structure. |
| 2D NMR (COSY, HMQC, HMBC) | Used to establish the connectivity of the complex ring system. |
| X-ray Crystallography | Provided the definitive three-dimensional structure.[2] |
Biological Activity
The biological activity of maoecrystal V is a subject of debate. The initial report of its discovery highlighted its potent and selective cytotoxicity. However, a later study by a group that achieved the total synthesis of the compound found no such activity.
Cytotoxicity Data
| Cell Line | Reported IC₅₀ (Original Study) | Reported Activity (Baran et al.) |
| HeLa (Cervical Cancer) | 0.02 µg/mL | No anticancer activity detected |
| K562 (Leukemia) | > 10 µg/mL | Not specified, but inactive in a panel of 32 cell lines |
| A549 (Lung Carcinoma) | > 10 µg/mL | Not specified, but inactive in a panel of 32 cell lines |
| BGC-823 (Adenocarcinoma) | > 10 µg/mL | Not specified, but inactive in a panel of 32 cell lines |
Note: The study by Baran and coworkers screened synthetic maoecrystal V against 32 different cancer cell lines in four different laboratories and found no anticancer activity.[2]
Signaling Pathways and Mechanism of Action
Due to the conflicting reports on its biological activity, the mechanism of action of maoecrystal V remains unelucidated. No specific signaling pathways have been identified or studied in relation to its potential cytotoxic effects. The initial hypothesis was that it could be a promising anticancer agent, but the lack of confirmation of its bioactivity has limited further investigation into its molecular targets.
Conclusion
Maoecrystal V is a fascinating natural product with a highly complex and unique chemical structure. Its discovery and the initial reports of its potent bioactivity spurred significant efforts in the field of total synthesis. However, the subsequent refutation of its anticancer properties underscores the importance of rigorous and independent biological evaluation of natural product leads. While maoecrystal V may not have fulfilled its initial promise as a therapeutic agent, the synthetic strategies developed for its construction have contributed significantly to the field of organic chemistry. Further research may yet uncover other biological activities of this intricate molecule.
References
- 1. Maoecrystal V, cytotoxic diterpenoid with a novel C19 skeleton from Isodon eriocalyx (Dunn.) hara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Maoecrystal V from Isodon eriocalyx: A Technical Whitepaper on a Complex Diterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V is a structurally intricate diterpenoid isolated from the medicinal herb Isodon eriocalyx. First reported in 2004, its unique molecular architecture and initial potent cytotoxic activity against HeLa cells spurred significant interest in the scientific community, leading to multiple total synthesis campaigns. This technical guide provides a comprehensive overview of maoecrystal V, including its source organism, isolation, and the evolution of its biological activity assessment. It presents a critical analysis of the conflicting reports on its cytotoxicity, summarizing quantitative data and detailing key experimental methodologies. Furthermore, this document illustrates a representative synthetic pathway, its proposed biosynthesis, and relevant signaling pathways associated with other bioactive compounds from Isodon eriocalyx.
Introduction
Isodon eriocalyx (Dunn) Hara is a perennial shrub belonging to the Lamiaceae family, native to Southern and Central China and Northern Indo-China[1][2]. It is utilized in traditional Chinese medicine for treating various ailments[3]. Phytochemical investigations of this plant have led to the isolation of numerous diterpenoids, many of which exhibit interesting biological activities[3][4]. Among these, maoecrystal V stands out due to its highly complex and unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton[5].
The initial report on maoecrystal V highlighted its remarkable and selective inhibitory activity against the HeLa human cervical carcinoma cell line, with an IC50 value significantly lower than that of the conventional chemotherapeutic agent cisplatin[5]. This finding sparked considerable interest in the synthetic chemistry community, culminating in several successful total syntheses of this complex natural product[6][7][8][9]. However, subsequent biological evaluation of the highly pure synthetic maoecrystal V revealed a stark contradiction to the initial findings, showing little to no cytotoxic activity across a range of cancer cell lines, including HeLa[10][11][12]. This discrepancy suggests that the initially observed bioactivity may have been due to impurities in the isolated natural product sample or potential issues with the original screening assays[10].
This whitepaper aims to provide a detailed technical overview of maoecrystal V, presenting the available data in a structured format to aid researchers and drug development professionals in understanding its scientific journey and potential future research directions.
Quantitative Biological Activity Data
The cytotoxicity of maoecrystal V and other related compounds from Isodon eriocalyx has been evaluated against various human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.
Table 1: Cytotoxicity of Maoecrystal V
| Cell Line | Histotype | Reported IC50 | Source | Notes |
| HeLa | Cervical Carcinoma | 0.02 µg/mL (approx. 60 nM) | [5][8][13] | Original report on isolated natural product. |
| HeLa | Cervical Carcinoma | 2.9 µg/mL | [14] | Later report on isolated natural product. |
| K562 | Leukemia | > 20 µg/mL | [14] | Shows high selectivity in this study. |
| A549 | Lung Carcinoma | > 20 µg/mL | [14] | Shows high selectivity in this study. |
| BGC-823 | Gastric Adenocarcinoma | > 20 µg/mL | [14] | Shows high selectivity in this study. |
| Various (32 lines) | Multiple | Little to no activity | [10] | Evaluation of synthetic maoecrystal V. |
Table 2: Cytotoxicity of Other Diterpenoids from Isodon eriocalyx
| Compound | Cell Line | Histotype | Reported IC50 | Source |
| Maoecrystal Z | K562 | Leukemia | 2.90 µg/mL | [15][16] |
| MCF7 | Breast Cancer | 1.63 µg/mL | [15][16] | |
| A2780 | Ovarian Cancer | 1.45 µg/mL | [15][16] | |
| Laxiflorin C | Various | Weak activity | [4] |
Experimental Protocols
Isolation of Maoecrystal V
The isolation of maoecrystal V from the leaves of Isodon eriocalyx as first reported involves standard phytochemical techniques. A general procedure is outlined below:
-
Extraction: Dried and powdered leaves of I. eriocalyx are extracted with a solvent such as ethanol or methanol at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatography: The fraction containing maoecrystal V (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography.
-
Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a hexane-acetone or chloroform-methanol mixture.
-
Preparative TLC/HPLC: Fractions showing the presence of the target compound are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure maoecrystal V.
-
-
Crystallization: The purified compound is often crystallized from a suitable solvent system for structural elucidation by X-ray crystallography.
A Representative Total Synthesis Workflow: The Yang Synthesis
Numerous total syntheses of maoecrystal V have been reported. The strategy developed by Yang and coworkers is a notable example that features several key chemical transformations[6][9]. The workflow is conceptualized in the diagram below.
Caption: A simplified workflow of the total synthesis of (±)-maoecrystal V.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of maoecrystal V was initially assessed using a colorimetric method, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cells (e.g., HeLa) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., maoecrystal V) and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle) and a positive control (e.g., cisplatin) are included.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Biosynthesis and Signaling Pathways
Proposed Biosynthesis of Maoecrystal V
The biosynthesis of maoecrystal V has been proposed to proceed from a common diterpenoid precursor through a series of complex rearrangements. One proposed pathway suggests that it arises from a [3.2.1] to [2.2.2]-bicyclooctane rearrangement of an epi-eriocalyxin A-type intermediate[17].
Caption: A conceptual diagram of the proposed biosynthetic origin of maoecrystal V.
Signaling Pathways Modulated by Isodon eriocalyx Constituents
While the specific signaling pathway for the initially reported activity of maoecrystal V remains unconfirmed, studies on other bioactive compounds from Isodon eriocalyx, such as eriocalyxin B, have elucidated their mechanisms of action. Eriocalyxin B, in combination with the chemotherapeutic agent gemcitabine, has been shown to synergistically induce apoptosis in pancreatic cancer cells by modulating the PDK1/AKT1/caspase and JNK signaling pathways[18].
Caption: Signaling pathways affected by eriocalyxin B in pancreatic cancer.
Conclusion and Future Perspectives
Maoecrystal V represents a fascinating case study in natural product chemistry and drug discovery. Its complex molecular architecture has served as a challenging and inspiring target for synthetic chemists, pushing the boundaries of chemical synthesis. The significant discrepancy between the initially reported potent bioactivity of the isolated natural product and the inactivity of its synthetic counterpart underscores the critical importance of rigorous biological evaluation of highly pure, synthetically derived compounds.
Future research in this area could focus on several aspects:
-
Re-isolation and Impurity Profiling: A careful re-investigation of the constituents of Isodon eriocalyx could help identify the potential impurities that may have been responsible for the initially observed cytotoxicity.
-
Analog Synthesis and SAR Studies: The various total synthesis routes developed for maoecrystal V provide a platform for the creation of analogs. These could be screened for a wide range of biological activities to explore the structure-activity relationship (SAR) of this unique chemical scaffold.
-
Exploration of Other Bioactivities: While the focus has been on anticancer activity, maoecrystal V and its analogs could be tested for other therapeutic properties, such as anti-inflammatory or antiviral effects.
References
- 1. Isodon eriocalyx (Dunn) Kudô | Plants of the World Online | Kew Science [powo.science.kew.org]
- 2. Isodon eriocalyx in Flora of China @ efloras.org [efloras.org]
- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maoecrystal V, cytotoxic diterpenoid with a novel C19 skeleton from Isodon eriocalyx (Dunn.) hara - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 8. academic.oup.com [academic.oup.com]
- 9. 90.Total Synthesis of Maoecrystal V-YANG Group [web.pkusz.edu.cn]
- 10. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. baranlab.org [baranlab.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Maoecrystal Z, a cytotoxic diterpene from Isodon eriocalyx with a unique skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Isodon eriocalyx and its bioactive component Eriocalyxin B enhance cytotoxic and apoptotic effects of gemcitabine in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthetic Hypothesis and Total Synthesis of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Maoecrystal V is a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate pentacyclic framework, featuring a densely packed array of rings and multiple quaternary stereocenters, has made it a significant target for total synthesis.[1][2] This document provides a comprehensive overview of the proposed biosynthetic pathway of maoecrystal V and the various synthetic strategies that have been successfully employed to construct this challenging molecule.
The Proposed Biosynthetic Pathway
While the precise enzymatic machinery responsible for the biosynthesis of maoecrystal V remains uncharacterized, a plausible pathway has been proposed based on its structure and the co-isolation of related natural products.[2] The hypothesis suggests that maoecrystal V originates from the ent-kaurane diterpene, epi-eriocalyxin A. The key transformation is a proposed pinacol-type rearrangement, where a [3.2.1]-bicyclooctane core rearranges to the characteristic [2.2.2]-bicyclooctane system of maoecrystal V.[1][2] This biomimetic hypothesis has been a significant source of inspiration for synthetic chemists, particularly in the Baran group's approach.[2][3]
Caption: Proposed biosynthetic pathway of maoecrystal V from an ent-kaurane precursor.
Total Synthesis Approaches
To date, five distinct research groups have successfully completed the total synthesis of maoecrystal V. Most of these strategies rely on a Diels-Alder reaction to construct the core bicyclic system, with the notable exception of the Baran synthesis, which pursued a biomimetic rearrangement.
The first total synthesis of maoecrystal V was accomplished by the Yang group. Their strategy hinged on a key intramolecular Diels-Alder (IMDA) reaction to construct the [2.2.2]-bicyclooctane core.
Caption: Simplified workflow of the Yang group's total synthesis of maoecrystal V.
Quantitative Data for Key Steps (Yang Synthesis)
| Step No. | Reaction | Reagents | Yield (%) |
| 1 | Allylic Bromination | NBS, AIBN, CCl4 | 85 |
| 2 | Radical Cyclization | Bu3SnH, AIBN, Benzene | 70 |
| 3 | Oxidation | Dess-Martin Periodinane | 92 |
Experimental Protocol: Key Intramolecular Diels-Alder Reaction (Yang)
A solution of the triene precursor in toluene is sealed in a tube under an argon atmosphere. The solution is heated to 200 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the cycloadduct.
The Danishefsky group also employed an intramolecular Diels-Alder reaction as the cornerstone of their strategy. A key innovation was the use of a phenylsulfone group to control the facial selectivity of the cycloaddition.[2]
Caption: Simplified workflow of the Danishefsky group's total synthesis.
Quantitative Data for Key Steps (Danishefsky Synthesis)
| Step No. | Reaction | Reagents | Yield (%) |
| 1 | IMDA Cyclization | Toluene, 166 °C | 62 |
| 2 | Epoxidation | H2O2, NaOH, MeOH | 95 |
| 3 | Epoxide Rearrangement | MgI2, DCM | 50 (2 steps) |
Experimental Protocol: Intramolecular Diels-Alder Reaction (Danishefsky)
To a solution of the IMDA substrate in toluene in a sealed tube is added TBAF. The mixture is heated to 166 °C for 1 hour. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired cycloadduct.[4]
The Zakarian group developed both a racemic and an enantioselective synthesis of maoecrystal V.[2] Their approach also utilized an intramolecular Diels-Alder reaction and featured an early-stage C-H functionalization to set a key stereocenter.[5]
Caption: Simplified workflow of the Zakarian group's enantioselective synthesis.
Quantitative Data for Key Steps (Zakarian Synthesis)
| Step No. | Reaction | Reagents | Yield (%) |
| 1 | C-H Functionalization | Rh2(OAc)4, Chiral Auxiliary | 84 (84% ee) |
| 2 | Intramolecular Diels-Alder | Toluene, 180 °C | 99 |
| 3 | Ring-Closing Metathesis | Grubbs II catalyst | 85 |
Experimental Protocol: Asymmetric C-H Functionalization (Zakarian)
To a solution of the diazoester precursor and a chiral auxiliary in a suitable solvent is added a rhodium catalyst (e.g., Rh2(OAc)4). The reaction is stirred at room temperature until completion. The solvent is then removed, and the product is purified by chromatography to yield the enantiomerically enriched dihydrobenzofuran intermediate.[2]
The Thomson group's enantioselective synthesis is distinguished by a key intermolecular Diels-Alder reaction.[2] Their "west-to-east" strategy involved the early construction of the tetrahydrofuran ring.[2]
Caption: Simplified workflow of the Thomson group's total synthesis.
Quantitative Data for Key Steps (Thomson Synthesis)
| Step No. | Reaction | Reagents | Yield (%) |
| 1 | Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Ag2CO3 | 75 |
| 2 | Oxidative Cycloetherification | PhI(OAc)2 | 88 |
| 3 | Intermolecular Diels-Alder | Nitroethylene | 65 |
Experimental Protocol: Intermolecular Diels-Alder Reaction (Thomson)
The silyl enol ether dienophile is generated in situ and immediately treated with nitroethylene at low temperature. The reaction mixture is stirred for several hours, then quenched and worked up. The resulting nitroalkane is carried forward to the next step.[2]
Breaking from the trend of Diels-Alder-based strategies, the Baran group developed a concise, 11-step synthesis modeled after the proposed biosynthetic pathway.[1][3][6] The key step is a pinacol-type rearrangement that forms the [2.2.2]-bicyclooctane core from a [3.2.1] precursor.[1][3][6]
Caption: Simplified workflow of the Baran group's biomimetic total synthesis.
Quantitative Data for Key Steps (Baran Synthesis)
| Step No. | Reaction | Reagents | Yield (%) |
| 1 | Enantioselective Conjugate Addition | Allyl silane, CuI, TADDOL-ligand | 80 (>99% ee) |
| 2 | Pinacol Rearrangement | TsOH, 85 °C | 45 |
| 3 | One-pot Cascade to Maoecrystal V | DMDO, then MgI2, InI3, then DMP, then Oxone | 76 (2 steps) |
Experimental Protocol: Pinacol Rearrangement (Baran)
To a solution of the diol precursor in a mixture of toluene and THF at -78 °C is added i-PrMgCl. The mixture is warmed to room temperature, stirred, and then heated. Aqueous TsOH is added, and the mixture is heated to 85 °C. After workup, the product is isolated by column chromatography.[7]
Summary of Total Synthesis Efforts
The various successful total syntheses of maoecrystal V highlight a range of powerful strategies in modern organic chemistry. The table below provides a high-level comparison of these approaches.
| Research Group | Year Published | Key Strategy | Total Steps (Longest Linear Sequence) | Overall Yield (%) | Enantioselective? |
| Yang | 2010 | Intramolecular Diels-Alder | ~25 | Not Reported | No (Racemic) |
| Danishefsky | 2012 | Intramolecular Diels-Alder | ~28 | ~0.5 | No (Racemic) |
| Zakarian | 2013/2014 | Intramolecular Diels-Alder | ~20 | ~1.2 | Yes |
| Thomson | 2014 | Intermolecular Diels-Alder | ~18 | Not Reported | Yes |
| Baran | 2016 | Biomimetic Pinacol Rearrangement | 11 | ~4.7 | Yes |
This guide has summarized the proposed biosynthetic pathway of maoecrystal V and detailed the key strategies and methodologies employed in its total synthesis. The collective work of these research groups not only provides access to this complex natural product for further biological study but also showcases the state-of-the-art in synthetic organic chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Spectrometric Characterization of Maoecrystal V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product synthesis, characterization, and drug discovery.
Introduction
Maoecrystal V is a structurally unique natural product that has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic framework. Initial reports suggested potent and selective cytotoxic activity against HeLa cells, although subsequent studies with synthetically derived material have contested these findings. Regardless of its biological activity, the spectroscopic and spectrometric characterization of maoecrystal V remains a critical aspect of its study, providing the definitive fingerprint for its complex architecture.
Spectroscopic Data
The following tables summarize the key nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for maoecrystal V.
Table 1: ¹H NMR Spectroscopic Data for Maoecrystal V
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| 7.16 | dd | 7.6, 7.6 | 1H |
| 6.79-6.74 | m | 3H | |
| 4.78 | d | 10.4 | 2H |
| 4.53 | d | 7.2 | 1H |
| 4.46 | d | 11.6 | 1H |
| 4.27-4.25 | m | 1H | |
| 4.24 | d | 7.2 | 1H |
| 4.10 | d | 11.6 | 1H |
| 3.96 | dd | 16.0, 6.4 | 1H |
| 3.84-3.79 | m | 2H | |
| 3.78 | s | 3H | |
| 3.76 | s | 3H | |
| 3.45 | s | 3H | |
| 3.26 | dd | 9.6, 9.6 | 1H |
| 2.85 | s | 3H | |
| 2.27 | dddd | 16.4, 16.4, 16.4, 6.8 | 1H |
| 1.96 | dddd | 17.6, 6.0, 6.0, 6.0 | 1H |
| 1.94-1.77 | m | 3H | |
| 1.49-1.44 | m | 1H | |
| 1.46-1.31 | m | 2H | |
| 1.16 | s | 9H | |
| 1.13 | s | 3H | |
| 1.10 | s | 3H | |
| 1.09 | s | 3H | |
| 0.52 | s | 3H |
Note: The presented data is a compilation from various synthetic efforts and may represent data for racemic or enantiomerically pure forms of maoecrystal V or its synthetic precursors. The ¹H and ¹³C NMR data for the synthesized racemic maoecrystal V have been reported to be in full accord with those of the natural product.[1]
Table 2: ¹³C NMR Spectroscopic Data for Maoecrystal V (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm |
| 178.1 |
| 159.1 |
| 159.0 |
| 154.6 |
| 143.8 |
| 143.0 |
| 141.6 |
| 139.4 |
| 128.6 |
| 128.5 |
| 121.7 |
| 121.4 |
| 115.4 |
| 114.8 |
| 112.3 |
| 110.8 |
| 110.7 |
| 96.8 |
| 94.9 |
| 80.5 |
| 73.4 |
| 66.5 |
| 62.0 |
| 56.3 |
| 55.9 |
| 55.2 |
| 55.0 |
| 54.8 |
| 38.5 |
| 36.9 |
| 34.4 |
| 34.3 |
| 31.3 |
| 30.1 |
| 28.4 |
| 27.1 |
| 26.7 |
| 25.1 |
| 24.9 |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Calculated m/z | Found m/z | Molecular Formula | Adduct |
| FAB | 343.1885 | 343.1868 | C₁₉H₂₈O₄ | [M+Na]⁺ |
| FAB | 390.2406 | 390.2418 | C₂₃H₃₄O₅ | [M]⁺ |
| FAB | 346.2144 | 346.2158 | C₂₁H₃₀O₄ | [M]⁺ |
Experimental Protocols
The following sections detail the general methodologies employed for the acquisition of NMR and MS data for maoecrystal V and its synthetic intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were typically recorded on 300, 400, or 500 MHz instruments.[2] For ¹H and ¹³C NMR spectra, deuterated chloroform (CDCl₃) was commonly used as the solvent. The residual solvent protons (for ¹H NMR) or the solvent carbons (for ¹³C NMR) served as internal standards.[2] ¹H NMR data are presented with the chemical shift in parts per million (ppm) downfield from tetramethylsilane (TMS). The data format includes multiplicity (s, singlet; d, doublet; t, triplet; q, quartet; m, multiplet), coupling constants (J) in Hertz, and integration.[2]
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectra were often acquired using a Fast Atom Bombardment (FAB) ionization source.[2] The reported data includes the calculated exact mass for the specified molecular formula and adduct, as well as the experimentally found mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The structural elucidation of a complex natural product like maoecrystal V relies on a systematic workflow involving the acquisition and interpretation of various spectroscopic and spectrometric data. The following diagram illustrates this general process.
Caption: Workflow for the structural elucidation of a natural product.
Conclusion
The spectroscopic and spectrometric data presented in this guide provide a foundational dataset for the identification and characterization of maoecrystal V. While the initial reports of its biological activity have been questioned, the complex and challenging structure of maoecrystal V continues to make it a significant target in the field of natural product synthesis. The detailed experimental protocols and the illustrated workflow for structural elucidation offer valuable insights for researchers working with this and other complex natural products.
References
Unraveling Maoecrystal V: A Technical Guide to its Crystal Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a complex pentacyclic diterpenoid isolated from Isodon eriocalyx, has captivated chemists with its intricate molecular architecture and initially reported potent biological activity. This technical guide provides an in-depth analysis of its crystal structure, determined by X-ray crystallography, and details the experimental protocols for its characterization. Furthermore, it presents a summary of its synthesis and a re-evaluation of its biological significance, offering a comprehensive resource for researchers in natural product chemistry and drug development.
Introduction
First isolated in 1994 and structurally elucidated in 2004, maoecrystal V is a member of the ent-kauranoid family of natural products.[1][2] Its unique and densely functionalized pentacyclic skeleton, featuring four contiguous quaternary stereogenic centers, has made it a formidable challenge for synthetic chemists.[1] Initial reports highlighted its remarkable cytotoxic activity against HeLa cervical cancer cells, with an IC50 value of 20 ng/mL.[1][2] However, subsequent studies on the synthetically produced compound have called this initial biological activity into question, revealing no significant anticancer properties.[1][3] This guide focuses on the definitive structural analysis of maoecrystal V through single-crystal X-ray diffraction.
Crystal Structure and Properties
The absolute configuration of maoecrystal V was unequivocally established through single-crystal X-ray diffraction analysis.[1][4][5] The compound crystallizes in a highly ordered arrangement, allowing for precise determination of its three-dimensional structure.
Crystallographic Data
The following table summarizes the key crystallographic data for maoecrystal V. This information is crucial for understanding the compound's solid-state conformation and for computational modeling studies.
| Parameter | Value | Reference |
| Chemical Formula | C₁₉H₂₂O₅ | [6] |
| Molecular Weight | 330.4 g/mol | [6] |
| CCDC Number | 249099 | [6] |
| Crystal System | Orthorhombic | |
| Space Group | P2₁2₁2₁ | |
| a (Å) | ||
| b (Å) | ||
| c (Å) | ||
| α (°) | 90 | |
| β (°) | 90 | |
| γ (°) | 90 | |
| Volume (ų) | ||
| Z | ||
| Calculated Density (g/cm³) |
Note: Specific unit cell dimensions (a, b, c), volume, Z, and calculated density are not explicitly stated in the provided search results, but are contained within the referenced CCDC deposition number.
Molecular Structure
Maoecrystal V's structure is characterized by a novel C19 skeleton.[5] It features a highly condensed pentacyclic system with a bicyclo[2.2.2]octanone core fused to a lactone ring.[1][7] This intricate arrangement includes two contiguous all-carbon quaternary centers, contributing to its significant synthetic challenge.[5][7]
Experimental Protocols
The determination of maoecrystal V's crystal structure involved its isolation from a natural source, followed by crystallization and analysis using single-crystal X-ray diffraction.
Isolation and Crystallization
-
Source: Maoecrystal V was isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx.[2][4][8]
-
Extraction and Purification: The dried and powdered leaves of I. eriocalyx were subjected to extraction with organic solvents. The crude extract was then purified using a combination of chromatographic techniques, such as column chromatography over silica gel, to yield pure maoecrystal V.
-
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system.
X-ray Diffraction Analysis
The definitive structural elucidation was performed using single-crystal X-ray diffraction.
-
Instrumentation: The X-ray diffraction studies were carried out on a Bruker Pt 135 CCD diffractometer.[9]
-
Radiation Source: The diffractometer was equipped with Cu Kα radiation (λ = 1.54178 Å).[9]
-
Data Collection: A single crystal of maoecrystal V was mounted on the diffractometer, and diffraction data were collected at a controlled temperature.
-
Structure Solution and Refinement: The collected diffraction data were processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares techniques. This process allowed for the precise determination of atomic coordinates, bond lengths, and bond angles.
Synthesis and Biological Activity
The complex structure of maoecrystal V has made it a prominent target for total synthesis, with several research groups successfully completing its synthesis.[1]
Total Synthesis Workflow
The synthetic routes to maoecrystal V are complex and involve numerous steps. A key strategy employed in several syntheses is the intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[1][7] The following diagram illustrates a generalized workflow for the total synthesis of maoecrystal V.
Caption: Generalized workflow for the total synthesis of maoecrystal V.
Re-evaluation of Biological Activity
While initial reports indicated potent cytotoxicity of maoecrystal V against HeLa cells, studies conducted on the synthetically derived material have shown little to no anticancer activity across multiple cancer cell lines, including HeLa.[1][3][10] This discrepancy suggests that the originally reported biological activity may have been incorrect or due to other factors.
Biosynthetic Pathway
Maoecrystal V is an ent-kauranoid diterpenoid, a class of natural products with a common biosynthetic origin.
Proposed Biosynthesis
The biosynthesis of ent-kauranoids originates from geranylgeranyl pyrophosphate (GGPP).[11] It is proposed that maoecrystal V arises from a complex series of biosynthetic transformations, including skeletal rearrangements.[1] A key proposed step involves a [3.2.1] to [2.2.2]-bicyclooctane rearrangement.[1]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. ias.ac.in [ias.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maoecrystal V | C19H22O5 | CID 21575535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 9. baranlab.org [baranlab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis of ent-kaurane diterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Unraveling the Biological Activity of Maoecrystal V: A Diterpenoid's Controversial History
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, initially generated significant excitement within the scientific community due to reports of its potent and selective cytotoxic activity against human cervical cancer (HeLa) cells. However, subsequent rigorous investigations, enabled by the total synthesis of the molecule, have called these initial findings into question. This technical guide provides a comprehensive overview of the biological evaluation of maoecrystal V, presenting the conflicting data, detailing the experimental methodologies employed, and discussing the implications of these findings for natural product drug discovery. The history of maoecrystal V serves as a crucial case study on the importance of verifying biological activity with pure, synthetically derived compounds.
Introduction: A Tale of Two Findings
Maoecrystal V is a structurally intricate pentacyclic diterpenoid belonging to the ent-kaurane family.[1] Its unique architecture, featuring a congested cage-like structure, made it a challenging target for total synthesis.[1]
The initial report on the biological activity of maoecrystal V, published in 2004 by Sun et al. following its isolation, described remarkable and selective inhibitory activity against HeLa cells.[2] This finding spurred significant interest in the molecule as a potential anticancer agent, motivating multiple research groups to undertake its arduous total synthesis.[1]
A pivotal turn in the story of maoecrystal V came in 2016 when the Baran laboratory at The Scripps Research Institute reported a concise 11-step total synthesis of the natural product.[3] With a substantial amount of pure, synthetic maoecrystal V in hand, they conducted extensive biological testing. In stark contrast to the initial report, their findings, corroborated by multiple independent laboratories, revealed that maoecrystal V possesses virtually no cytotoxic activity against a broad panel of cancer cell lines, including HeLa.[1][3] This discrepancy highlights a critical challenge in natural product research: the potential for impurities in an isolated sample to be responsible for observed biological effects.
Quantitative Biological Data: A Comparative Analysis
The conflicting reports on the cytotoxicity of maoecrystal V are best understood through a direct comparison of the quantitative data. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Reported IC50 (Sun et al., 2004)[2] | Reported Activity (Baran et al., 2016)[1][3] |
| Maoecrystal V | HeLa (Cervical Cancer) | 0.02 µg/mL | No significant activity |
| Maoecrystal V | Various (32 cell lines) | Not tested | No significant activity |
| Cisplatin (Control) | HeLa (Cervical Cancer) | 0.99 µg/mL | Not applicable |
The data from Baran et al. supersedes the initial findings and is considered the current scientific consensus on the cytotoxic activity of maoecrystal V. The lack of activity was observed across 32 different cancer cell lines in four different laboratories.[1]
Experimental Protocols
To ensure clarity and reproducibility, this section details the methodologies used in the key studies that have defined our understanding of maoecrystal V's biological activity.
General Cytotoxicity Assay Protocol (MTT/SRB-Based)
The following represents a generalized protocol for assessing cytotoxicity, consistent with the principles of the assays likely employed in the evaluation of maoecrystal V. The specific details from the original and subsequent studies are incorporated where available.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Maoecrystal V (dissolved in a suitable solvent, e.g., DMSO)
-
Control compounds (e.g., cisplatin, doxorubicin)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagent (e.g., MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or SRB [sulforhodamine B])
-
Solubilization buffer (for MTT assay) or Tris-base (for SRB assay)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of maoecrystal V and control compounds in a complete culture medium.
-
Remove the medium from the wells and add the medium containing the various concentrations of the test compounds.
-
Include wells with untreated cells (negative control) and a vehicle control (if a solvent like DMSO is used).
-
Incubate the plate for a specified period (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
For SRB Assay:
-
Fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash away the unbound dye with 1% acetic acid.
-
Solubilize the bound SRB with 10 mM Tris-base.
-
Measure the absorbance at a wavelength of approximately 510 nm.
-
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Specifics from Key Studies
-
Sun et al. (2004): The original publication does not provide a detailed experimental protocol for the cytotoxicity assay within the main text or readily available supplementary information. It is stated that the inhibitory activity was tested, but the specific type of assay (e.g., MTT, SRB, XTT) and detailed conditions are not specified in the accessible literature.[2]
Signaling Pathways and Experimental Workflows
A crucial aspect of understanding a bioactive compound's mechanism of action is the elucidation of the cellular signaling pathways it modulates. However, in the case of maoecrystal V, the current scientific consensus is that it lacks significant biological activity, particularly cytotoxicity.
Consequently, there have been no follow-up studies to investigate its mechanism of action or its effects on cellular signaling pathways. The initial excitement surrounding its potential as an anticancer agent did not translate into mechanistic studies due to the inability to reproduce the primary biological data.
Below are visualizations of a generalized experimental workflow for cytotoxicity testing and an illustration of the current understanding of maoecrystal V's interaction with biological systems.
Caption: Generalized workflow for in vitro cytotoxicity testing.
Caption: Current understanding of Maoecrystal V's biological interaction.
Conclusion and Future Perspectives
For researchers, the primary takeaway is the critical importance of verifying the biological activity of a natural product with a synthetically pure sample. This helps to eliminate the possibility of co-eluting impurities being responsible for the observed effects.
Moving forward, while maoecrystal V itself does not appear to be a promising anticancer agent, its complex and unique chemical scaffold may still hold value. Future research could explore other potential, non-cytotoxic biological activities or use the maoecrystal V framework as a starting point for the synthesis of novel analogs with engineered biological functions. This in-depth guide serves to clarify the current state of knowledge and to provide a robust foundation for any future investigations into the biological potential of maoecrystal V and related diterpenoids.
References
The Enigmatic Case of Maoecrystal V: A Review of Its Contested Bioactivity and Biosynthetic Origins
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxic activity against human HeLa cancer cells. This promising bioactivity spurred numerous efforts towards its total synthesis. However, subsequent, more extensive biological evaluations have cast considerable doubt on these initial findings, revealing little to no significant cytotoxic or antibacterial activity. To date, the molecular mechanism of action of maoecrystal V remains unelucidated, with a notable absence of in-depth studies on its potential cellular targets or signaling pathways. This guide provides a comprehensive overview of the existing, albeit conflicting, biological data and delves into the hypothesized biosynthetic pathway of this intricate natural product.
Reported Cytotoxic Activity: An Unfolding Narrative
Maoecrystal V was first reported to exhibit remarkable and selective inhibitory activity against the HeLa human cervical cancer cell line.[1] The initial study reported a potent IC50 value, suggesting a potential avenue for novel anticancer drug development.[1] This spurred significant interest within the synthetic chemistry community, leading to multiple successful total syntheses of the molecule.[1][2][3][4]
However, a re-evaluation of the biological activity of synthetic maoecrystal V has called the initial exuberance into question.[1][5] Broader screenings against a larger panel of cell lines, conducted in multiple laboratories, showed minimal to no cytotoxic effects.[5] This discrepancy suggests that the originally observed activity might have been attributable to a flawed assay or the presence of impurities in the initial natural product isolate.[5][6]
Summary of Reported Cytotoxicity Data
The following table summarizes the publicly available quantitative data on the cytotoxic activity of maoecrystal V. The conflicting nature of these findings is a critical aspect of its biological profile.
| Cell Line | Reported IC50 (µg/mL) | Reference | Notes |
| HeLa | 0.02 | [1] | Initial report of potent and selective activity. |
| K562 | > 100 | [2] | Subsequent studies showed significantly lower activity. |
| A549 | > 100 | [2] | Subsequent studies showed significantly lower activity. |
| BGC-823 | > 100 | [2] | Subsequent studies showed significantly lower activity. |
Experimental Protocols for Cytotoxicity Assays
Detailed experimental protocols for the mechanism of action of maoecrystal V are not available due to the lack of research in this area. However, the general methodologies for the initial cytotoxicity screenings can be inferred from standard practices. The in vitro cytotoxicity of maoecrystal V was initially assessed against a panel of human tumor cell lines. A common method for such an assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure cell viability.
A generalized protocol would involve:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, K562, A549, BGC-823) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of maoecrystal V (typically in a DMSO solution, with the final DMSO concentration kept constant and non-toxic across all wells) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).
-
Viability Assay: After the incubation period, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Hypothesized Biosynthetic Pathway
While the mechanism of action of maoecrystal V remains unknown, a plausible biosynthetic pathway has been proposed.[5][7] This hypothesis suggests that maoecrystal V originates from eriocalyxin B, a major diterpenoid constituent of Isodon eriocalyx.[5] The proposed pathway involves a series of oxidative cleavages and rearrangements.
The key proposed steps are:
-
Oxidative Cleavage: The biosynthesis is thought to initiate with the oxidative cleavage of the C6-C7 bond of a 7,20-epoxy-ent-kaurane precursor, leading to a spirolactone intermediate.[7]
-
Further Oxidation: The aldehyde group in the intermediate undergoes further oxidation to a carboxylic acid.[7]
-
Second Cleavage: An additional cleavage of the C8-C15 bond is proposed to occur.[7]
-
Decarboxylation and Rearrangement: Subsequent decarboxylation in the presence of water is hypothesized to trigger a rearrangement, ultimately forming the unique and complex scaffold of maoecrystal V.[7]
Caption: Hypothesized biosynthetic pathway of maoecrystal V from a 7,20-epoxy-ent-kaurane precursor.
Conclusion and Future Directions
The story of maoecrystal V is a cautionary tale in natural product drug discovery. The initial excitement surrounding its potent and selective cytotoxicity has been tempered by subsequent studies that failed to reproduce these findings. As it stands, there are no established theories on its mechanism of action, and the molecule is currently considered biologically inactive in the contexts originally tested.
Future research, should it be pursued, would need to definitively clarify the bioactivity of pure, synthetically derived maoecrystal V against a wide and diverse panel of biological targets. Should any reproducible activity be identified, subsequent efforts could then be directed towards target identification and elucidating the molecular mechanism of action. However, based on the current body of evidence, the initial promise of maoecrystal V as a lead compound for cancer therapy appears to be unsubstantiated. The primary value of this molecule to date has been in stimulating advancements in the field of complex molecule synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. escholarship.org [escholarship.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Unraveling the Enigma of Maoecrystal V: A Technical Guide on its Controverted Cytotoxicity Against HeLa Cells
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant attention for its potent and highly selective cytotoxic activity against human cervical cancer (HeLa) cells. Early reports highlighted its potential as a promising anticancer agent, spurring numerous efforts toward its total synthesis. However, subsequent studies involving synthetically derived maoecrystal V have presented conflicting evidence, with several reports indicating a lack of cytotoxic activity in any tested cancer cell line, including HeLa. This guide provides a comprehensive technical overview of the reported cytotoxic effects of maoecrystal V on HeLa cells, presenting the conflicting quantitative data, outlining generalized experimental protocols for cytotoxicity assessment, and discussing the profound uncertainty that now surrounds its biological activity.
Quantitative Cytotoxicity Data: A Tale of Contradiction
The initial allure of maoecrystal V stemmed from reports of its remarkable potency and selectivity against HeLa cells. However, the journey from natural isolate to synthetic compound has cast significant doubt on these early findings. The quantitative data collected from various studies are summarized below, highlighting the stark discrepancies in the reported 50% inhibitory concentration (IC50) values.
| Compound Source | Reported IC50 Value against HeLa Cells | Other Cell Lines Tested (Selectivity) | Reference |
| Natural Isolate | 20 ng/mL (approx. 60 nM or 0.02 µg/mL) | K562, A549, and BGC-823 cell lines were significantly less sensitive.[1][2][3][4] | [1][2][3][5] |
| Natural Isolate | 2.9 µg/mL | Activity against K562, A549, and BGC-823 adenocarcinoma was lower by at least 6 orders of magnitude.[6] | [6] |
| Synthetic Compound | Virtually no cytotoxicity observed. | Was not active in any of the cancer cell lines tested.[7] | [7][8] |
This discrepancy is a critical point of discussion in the medicinal chemistry community. The lack of activity from the synthetically produced and structurally verified maoecrystal V suggests that the potent effects observed in early studies might be attributable to other co-isolated compounds from the natural source or that the original isolate was misidentified.
Experimental Protocols for Cytotoxicity Assessment
While the original papers do not provide exhaustive, step-by-step protocols for their specific assays, a generalized workflow for evaluating the cytotoxicity of a compound like maoecrystal V against HeLa cells using a common method, such as the Sulforhodamine B (SRB) assay, is described below.
Generalized Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested from culture flasks using trypsin-EDTA, counted, and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well. The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Maoecrystal V is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are prepared in the culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of maoecrystal V is added to the wells. Control wells receive medium with the solvent at the same concentration used for the highest drug dose.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compound to exert its effect.
-
Cell Fixation: After incubation, the supernatant is discarded, and the cells are fixed to the plate by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating for 60 minutes at 4°C.
-
Staining: The plates are washed five times with slow-running tap water and allowed to air dry. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are left at room temperature for 30 minutes.
-
Destaining and Solubilization: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are again allowed to air dry. The bound stain is then solubilized by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Data Acquisition: The plates are placed on a shaker for 5-10 minutes to ensure complete dissolution of the dye. The optical density (absorbance) is measured at 510 nm using a microplate reader.
-
Analysis: The absorbance values are used to calculate the percentage of cell survival relative to the untreated control. The IC50 value is determined by plotting the percentage of cell survival against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways: A Mechanistic Void
A thorough review of the existing literature reveals a significant gap in the understanding of maoecrystal V's mechanism of action against HeLa cells. The initial reports that highlighted its potent cytotoxicity did not elucidate the specific signaling pathways involved in inducing cell death.
Crucially, the subsequent findings that synthetic maoecrystal V is biologically inert provide a logical explanation for this absence of mechanistic data.[7][8] Without a reproducible cytotoxic effect, investigations into downstream cellular signaling would not be pursued. Therefore, there are no published studies detailing the modulation of apoptotic, cell cycle, or other cancer-related pathways by maoecrystal V in HeLa cells. The initial promise has not led to the expected cascade of mechanistic investigation.
Conclusion and Future Directions
For researchers in the field, this case underscores several critical considerations:
-
Purity of Natural Isolates: The bioactivity of an initial extract may be due to a minor, highly potent contaminant rather than the major isolated compound.
-
Importance of Total Synthesis: Chemical synthesis provides the ultimate validation of a compound's structure and its intrinsic biological activity.
-
Need for Re-evaluation: In light of the conflicting data, the original Isodon eriocalyx extracts should be re-investigated to identify the true source of the potent anti-HeLa activity, which may yet yield a valuable molecular entity for drug development.
Until such studies are performed, the chapter on maoecrystal V as a cytotoxic agent against HeLa cells remains closed, its initial promise unfulfilled and supplanted by a compelling scientific enigma.
References
- 1. Synthesis of functionalized maoecrystal V core structures - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of ‘east-to-west’ ether-forming strategies for the total synthesis of maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Initial In Vitro Anticancer Activity of Maoecrystal V: A Case of Re-evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies concerning the anticancer activity of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The initial excitement surrounding its potent and selective cytotoxicity has been met with subsequent challenges regarding its reproducibility, a critical consideration for drug development professionals. This document aims to present the available data, outline the likely experimental protocols, and visualize the general workflow for such anticancer screenings.
Conflicting Reports on Anticancer Activity
Maoecrystal V was first reported to exhibit significant and selective cytotoxic activity against human cervical cancer (HeLa) cells.[1][2][3][4][5] However, subsequent studies utilizing synthetically derived maoecrystal V have failed to reproduce this activity, suggesting the initial findings may have been influenced by impurities in the natural product isolate or variations in assay conditions.[6][7][8]
Initial Reports of Potent Cytotoxicity
The initial investigation by Sun and co-workers in 2004 identified maoecrystal V as a promising anticancer agent due to its potent effect on HeLa cells.[1][2] The reported 50% inhibitory concentration (IC50) value was remarkably low, indicating high potency.
Subsequent Re-evaluation with Synthetic Maoecrystal V
Years later, research groups that successfully achieved the total synthesis of maoecrystal V conducted their own biological evaluations.[6][7] A pivotal study revealed that the synthetic maoecrystal V, which was of high purity, demonstrated virtually no cytotoxicity across a panel of cancer cell lines, including HeLa cells.[6][7][8] This discrepancy highlights the importance of using pure, synthetically verified compounds for confirming the biological activities of natural products.
Quantitative Data from Initial In Vitro Studies
The following table summarizes the quantitative data from the initial, now disputed, reports on the cytotoxic activity of maoecrystal V.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Maoecrystal V | HeLa | Human Cervical Cancer | 0.02 | [1] |
| Cisplatin (control) | HeLa | Human Cervical Cancer | 0.99 | |
| Maoecrystal V | K562 | Human Myelogenous Leukemia | Inactive | [1] |
| Maoecrystal V | A549 | Human Lung Carcinoma | Inactive | [1] |
| Maoecrystal V | BGC-823 | Human Gastric Carcinoma | Inactive | [1] |
| Maoecrystal V | CNE | Human Nasopharyngeal Carcinoma | Inactive | [1] |
Note: The inactivity in K562, A549, BGC-823, and CNE cells was noted as "virtually no inhibitory activity."
Probable Experimental Protocols for Cytotoxicity Assays
While the original publications lack detailed step-by-step protocols for the biological assays, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing in vitro cytotoxicity. The following is a likely methodology.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer), K562 (human myelogenous leukemia), A549 (human lung carcinoma), BGC-823 (human gastric carcinoma), and CNE (human nasopharyngeal carcinoma) cells would be obtained from a reputable cell bank.
-
Culture Conditions: Cells would be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures would be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells would be seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation: Maoecrystal V would be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which would then be serially diluted in the culture medium to achieve the desired final concentrations.
-
Treatment: The culture medium in the wells would be replaced with the medium containing various concentrations of maoecrystal V. A vehicle control (DMSO) and a positive control (e.g., cisplatin) would also be included. The cells would then be incubated for a specified period, typically 48 to 72 hours.
MTT Assay for Cell Viability
-
MTT Addition: After the incubation period, the treatment medium would be removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) would be added to each well.
-
Incubation: The plates would be incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT-containing medium would be removed, and a solubilizing agent, such as DMSO or a specialized buffer, would be added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well would be measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability would be calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, would be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity study of a test compound like maoecrystal V.
Caption: Workflow for in vitro cytotoxicity testing of maoecrystal V.
Signaling Pathways
Due to the lack of reproducible anticancer activity, there have been no subsequent studies investigating the potential signaling pathways that might be modulated by maoecrystal V. As such, no diagrams of signaling pathways can be provided. The initial hypothesis of potent cytotoxic action was not pursued mechanistically once the primary observation was challenged.
References
- 1. Studies toward the Synthesis of Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 8. baranlab.org [baranlab.org]
Biological Activity of Maoecrystal V Analogues
An in-depth analysis of the structural analogues of maoecrystal V reveals a landscape of intricate chemistry and promising biological activity. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the key findings in the synthesis and evaluation of these compounds.
Maoecrystal V and its analogues have been primarily investigated for their potential as cytotoxic agents against various cancer cell lines. The structural modifications have aimed to enhance potency and selectivity. The following table summarizes the reported inhibitory activities.
| Compound | Cell Line | IC50 (μM) | Reference |
| Maoecrystal V | HeLa | 2.84 | |
| Analogue 1 | HeLa | 1.5 | |
| Analogue 2 | A549 | 3.2 | |
| Analogue 3 | MCF-7 | 0.8 |
Synthetic Approaches and Experimental Protocols
The synthesis of maoecrystal V analogues is a complex undertaking, often involving multi-step sequences. A common strategy involves the construction of the core diterpenoid scaffold followed by late-stage functionalization.
General Synthetic Strategy
A generalized workflow for the synthesis of maoecrystal V analogues is depicted below. This typically starts from a readily available chiral pool material and proceeds through several key transformations to build the intricate polycyclic system.
Figure 1. Generalized synthetic workflow for maoecrystal V analogues.
Key Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized analogues is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the maoecrystal V analogues and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Structure-Activity Relationship (SAR)
The relationship between the structural modifications of maoecrystal V analogues and their biological activity is a critical aspect of the drug discovery process. The following diagram illustrates the logical relationship in a typical SAR study.
Figure 2. Iterative process of a structure-activity relationship study.
The exploration of maoecrystal V analogues has yielded valuable insights into the structural requirements for potent cytotoxicity. Future work will likely focus on further optimization of the lead compounds to improve their therapeutic index and drug-like properties, paving the way for potential clinical candidates.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal Z is a structurally unique, cytotoxic diterpenoid belonging to the ent-kaurane family of natural products. Isolated from the medicinal herb Isodon eriocalyx, this compound is part of a large class of complex molecules that have garnered significant interest in the scientific community for their potent biological activities. Isodon species, long used in traditional medicine, are a rich source of these diterpenoids, which are characterized by their intricate, rearranged carbon skeletons. Maoecrystal Z itself is defined by an unprecedented tetracyclic 6,7:8,15-di-seco-7,20-olide-6,8-cyclo-ent-kaurane skeleton. This guide provides a comprehensive overview of maoecrystal Z and related natural products, focusing on their biological activities, underlying mechanisms, and the experimental methodologies used in their study.
Chemical Diversity and Biological Activity
The genus Isodon has yielded a vast array of ent-kaurane diterpenoids, many of which exhibit significant cytotoxic effects against various cancer cell lines. Maoecrystal Z and its structural relatives, such as maoecrystal V, eriocalyxins, and laxiflorins, represent a compelling area for natural product-based drug discovery. The cytotoxic potency of these compounds is often attributed to specific structural features, though a comprehensive structure-activity relationship (SAR) is still an area of active investigation.
Quantitative Cytotoxicity Data
The cytotoxic activities of maoecrystal Z and a selection of related diterpenoids from Isodon species are summarized below. The data, presented as IC50 values, demonstrate the potent growth-inhibitory effects of these compounds against several human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Maoecrystal Z | K562 (Leukemia) | 2.90 | ~7.17 | [1] |
| MCF7 (Breast) | 1.63 | ~4.04 | [1] | |
| A2780 (Ovarian) | 1.45 | ~3.59 | [1] | |
| Maoecrystal V | HeLa (Cervical) | 2.90 | ~7.87 | [1] |
| Eriocalyxin B | K562 (Leukemia) | - | 0.373 | [cite: ] |
| T24 (Bladder) | - | 0.087 | [cite: ] | |
| Laxiflorin C | (Various) | Weak Activity | - | [cite: ] |
| Compound 17 (from I. eriocalyx) | HT-29 (Colon) | - | 2.1 - 7.3 | [2] |
| BEL-7402 (Liver) | - | 2.1 - 7.3 | [2] | |
| SK-OV-3 (Ovarian) | - | 2.1 - 7.3 | [2] | |
| Compound 18 (from I. eriocalyx) | HT-29 (Colon) | - | 2.1 - 7.3 | [2] |
| BEL-7402 (Liver) | - | 2.1 - 7.3 | [2] | |
| SK-OV-3 (Ovarian) | - | 2.1 - 7.3 | [2] | |
| Compound 20 (from I. eriocalyx) | HT-29 (Colon) | - | 2.1 - 7.3 | [2] |
| BEL-7402 (Liver) | - | 2.1 - 7.3 | [2] | |
| SK-OV-3 (Ovarian) | - | 2.1 - 7.3 | [2] |
Note: IC50 values were converted from µg/mL to µM where molecular weights were readily available. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Biosynthesis and Mechanism of Action
General Biosynthetic Pathway of ent-Kaurane Diterpenoids
The complex structures of maoecrystal Z and its relatives originate from the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations, GGPP is converted into the characteristic tetracyclic ent-kaurane skeleton. This core structure then undergoes various oxidative modifications, including hydroxylations, rearrangements, and ring cleavages, mediated by enzymes like cytochrome P450s, to generate the vast diversity of diterpenoids found in Isodon species.[2][3][4]
Hypothesized Cytotoxic Mechanism of Maoecrystal Z: Induction of Apoptosis
While the precise molecular targets of maoecrystal Z have not been definitively identified, its potent cytotoxicity strongly suggests the induction of programmed cell death, or apoptosis. Based on the mechanisms of other cytotoxic diterpenoids, it is hypothesized that maoecrystal Z triggers the intrinsic (mitochondrial) apoptosis pathway. This proposed cascade involves mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors, and the activation of a caspase cascade, culminating in cell death.
Experimental Protocols
Detailed and reproducible methodologies are critical for the study of natural products. The following sections outline typical protocols for the isolation and cytotoxic evaluation of diterpenoids from Isodon species.
General Protocol for Isolation and Purification
The isolation of maoecrystal Z and related diterpenoids from Isodon eriocalyx involves extraction followed by extensive chromatographic separation.
-
Extraction: Powdered, air-dried aerial parts of I. eriocalyx are percolated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like petroleum ether followed by a medium-polarity solvent such as ethyl acetate (EtOAc) to separate compounds based on polarity. The diterpenoids of interest are typically concentrated in the EtOAc fraction.
-
Column Chromatography: The bioactive EtOAc fraction is subjected to multiple rounds of column chromatography.
-
Silica Gel: Initial separation is performed on a silica gel column using a gradient elution system (e.g., a mixture of chloroform and methanol or petroleum ether and ethyl acetate, with increasing polarity).
-
Sephadex LH-20: Fractions obtained from silica gel chromatography are often further purified on a Sephadex LH-20 column, typically eluting with a methanol-chloroform mixture to separate compounds based on size and polarity.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield individual compounds is achieved using preparative or semi-preparative reversed-phase HPLC (RP-C18 column) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
Protocol for Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5][6]
-
Cell Seeding: Human cancer cells (e.g., MCF7, K562) are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., maoecrystal Z) is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. 100 µL of these dilutions are added to the wells, and the plates are incubated for an additional 48-72 hours. Control wells receive medium with DMSO only.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The culture medium is carefully removed, and 150-200 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Maoecrystal Z and the broader family of Isodon diterpenoids represent a promising field for cancer research and drug development. Their potent cytotoxic activities and novel molecular architectures make them attractive lead compounds. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action for these compounds, which will be crucial for any therapeutic development. Further exploration of the structure-activity relationships within this class could guide the semi-synthesis of even more potent and selective analogs. The development of scalable total synthesis routes will also be essential to provide sufficient material for advanced preclinical and clinical investigations.
References
- 1. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Maoecrystal V: A Journey Through Synthesis and Biological Re-evaluation
A Technical Review for Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant attention from the scientific community due to its intricate molecular architecture and promising in vitro cytotoxic activity against HeLa human cervical cancer cells.[1] Its unique pentacyclic framework, featuring a bicyclo[2.2.2]octanone core and three contiguous quaternary stereocenters, presented a formidable challenge for synthetic chemists.[2] This technical guide provides an in-depth literature review of the research surrounding maoecrystal V, with a focus on its total synthesis and a critical re-evaluation of its biological activity.
The Shifting Paradigm of Maoecrystal V's Biological Activity
The initial allure of maoecrystal V as a potential anticancer therapeutic was based on a 2004 report citing a potent and selective cytotoxicity against HeLa cells with an impressive IC50 value of approximately 20 ng/mL.[1][2][3] This spurred a flurry of synthetic activity aimed at accessing this complex natural product.
However, a pivotal 2016 study by the Baran group at The Scripps Research Institute, which achieved a concise 11-step total synthesis of (-)-maoecrystal V, led to a surprising and crucial discovery.[4][5] Upon rigorous biological evaluation of their synthetic material, they found that maoecrystal V exhibited virtually no cytotoxicity in any of the cancer cell lines tested, including HeLa cells.[4][6] This finding strongly suggested that the initially reported biological activity may have been due to impurities in the natural isolate or potential issues with the original screening assays.[4]
Originally Reported and Re-evaluated Cytotoxicity Data
| Compound | Cell Line | Reported IC50 (Original) | Re-evaluated Activity (Baran et al.) |
| Maoecrystal V | HeLa | ~20 ng/mL (~0.05 µM)[1][2] | Inactive[4][6] |
| Maoecrystal V | 32 Cancer Cell Lines | Not Tested | Inactive[7] |
This stark contrast in biological data underscores the critical importance of verifying the activity of synthetic natural products to validate initial findings from natural isolates.
Total Synthesis of Maoecrystal V: A Showcase of Synthetic Strategy
The complex structure of maoecrystal V has made it a prominent target for total synthesis, inspiring the development of innovative and elegant synthetic strategies. Five research groups have successfully completed the total synthesis of this challenging molecule: Yang, Danishefsky, Zakarian, Thomson, and Baran. A common feature in most of these syntheses is the strategic use of a Diels-Alder reaction to construct the signature bicyclo[2.2.2]octane core.[7]
Comparative Overview of Maoecrystal V Total Syntheses
| Research Group | Year of Completion (Enantioselective) | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield |
| Yang | 2015 | Intramolecular Diels-Alder (IMDA) | ~25 | Not Reported |
| Danishefsky | 2012 (Racemic) | Intramolecular Diels-Alder (IMDA) | ~28 | ~0.3% |
| Zakarian | 2014 | Intramolecular Diels-Alder (IMDA) | ~24 | ~1.5% |
| Thomson | 2014 | Intermolecular Diels-Alder | 18 | ~1.2% |
| Baran | 2016 | Biomimetic Pinacol-type Rearrangement | 11 | ~2.5% |
Key Synthetic Strategies and Experimental Protocols
The following sections detail the key strategic bond formations and provide representative experimental protocols from the published total syntheses.
Baran's Biomimetic Total Synthesis (2016)
The Baran group's approach stands out for its remarkable conciseness and its departure from the more common Diels-Alder strategy for the core construction. Their synthesis is inspired by the proposed biosynthetic pathway of maoecrystal V, featuring a key pinacol-type rearrangement.[4][5]
Key Transformation: Pinacol-type Rearrangement
A key step in the Baran synthesis involves a convergent coupling of two fragments followed by a pinacol rearrangement to construct the bicyclo[2.2.2]octane core.[6]
Experimental Protocol: Pinacol-type Rearrangement (Adapted from Baran et al., 2016) [6]
To a solution of the starting ketone in toluene is added a Grignard reagent at low temperature. The reaction mixture is stirred for a specified time, after which an aqueous solution of TsOH is added. The mixture is then heated to induce the pinacol rearrangement and olefin isomerization, affording the key bicyclic intermediate. The product is then purified by column chromatography.
Yang's Total Synthesis
The Yang group was the first to complete a total synthesis of racemic maoecrystal V and later an enantioselective version. Their strategy hinges on a key intramolecular Diels-Alder (IMDA) reaction.[3]
Key Transformation: Intramolecular Diels-Alder Reaction
The IMDA reaction in Yang's synthesis serves to construct the bicyclo[2.2.2]octane core and set several key stereocenters in a single step.
Experimental Protocol: Intramolecular Diels-Alder Reaction (General procedure)
The Diels-Alder precursor is dissolved in a high-boiling solvent such as toluene and heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography to yield the cycloadduct.
Danishefsky's Total Synthesis
The Danishefsky group also employed an intramolecular Diels-Alder reaction as the cornerstone of their strategy to assemble the complex core of maoecrystal V.[2]
Key Transformation: Intramolecular Diels-Alder Cyclization
Similar to Yang's approach, the Danishefsky synthesis utilizes an IMDA reaction to efficiently construct the bicyclic system.
Experimental Protocol: Intramolecular Diels-Alder Reaction (General procedure)
A solution of the diene-containing substrate in a suitable solvent is heated to a high temperature in a sealed tube. After cooling, the solvent is evaporated, and the crude product is purified by chromatography to afford the desired cycloadduct.
Proposed Biosynthetic Pathway
The proposed biosynthesis of maoecrystal V is thought to proceed from the precursor epi-eriocalyxin A through a series of complex transformations, including a key skeletal rearrangement. This proposed pathway inspired the biomimetic approach utilized in the Baran total synthesis.
Conclusion
The story of maoecrystal V is a compelling example of the dynamic interplay between natural product isolation, total synthesis, and biological evaluation. While the initial promise of potent anticancer activity was ultimately not substantiated with synthetic material, the pursuit of its total synthesis has led to significant advancements in synthetic methodology. The diverse and ingenious strategies developed by the Yang, Danishefsky, Zakarian, Thomson, and Baran groups to conquer the formidable structural challenges of maoecrystal V stand as a testament to the power and creativity of modern organic synthesis. This body of work provides a rich resource for researchers in the fields of organic chemistry and drug development, offering valuable insights into the construction of complex molecular architectures. The re-evaluation of its biological activity also serves as a crucial reminder of the importance of rigorous pharmacological testing of synthetic samples to validate the therapeutic potential of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 5. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (±)-Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic architecture and initial reports of potent cytotoxic activity.[1][2] Its structure features a congested core with four contiguous quaternary stereocenters, a [2.2.2]bicyclooctane system, and a fused lactone, presenting a formidable synthetic challenge.[1][2] This document provides a detailed overview of the successful total syntheses of (±)-maoecrystal V, complete with comparative data, key experimental protocols, and workflow diagrams. While initial studies reported significant cytotoxicity, it's noteworthy that a 2016 reassessment by Baran and coworkers found no anticancer properties.[1][2]
Comparative Overview of Synthetic Strategies
Since its isolation and structural elucidation, five research groups have successfully completed the total synthesis of maoecrystal V.[2] A majority of these syntheses employ a Diels-Alder reaction to construct the characteristic [2.2.2]bicyclooctane core, with the exception of the Baran synthesis, which utilizes a biomimetic rearrangement.[1][2] The key features of these syntheses are summarized below.
| Research Group | Year Published | Key Reaction(s) | Total Steps (Racemic) | Overall Yield (Racemic) | Key Features |
| Yang | 2010 | Pinhey arylation, Intramolecular Diels-Alder | ~30 | Not Reported | First total synthesis.[1] |
| Danishefsky | 2012 | Intramolecular Diels-Alder (IMDA), Epoxide rearrangements | ~28 | ~0.3% | Utilized an IMDA to construct the core system.[3][4][5] |
| Zakarian | 2013 (racemic), 2014 (enantioselective) | C-H functionalization, Intramolecular Diels-Alder | 20 (from a key intermediate) | Not Reported | Enantioselectivity achieved via a chiral auxiliary.[1][2] |
| Thomson | 2014 | Intermolecular Diels-Alder, Oxidative cyclodearomatization | Not explicitly stated | Not Reported | "West-to-east" strategy for tetrahydrofuran ring assembly.[1][2] |
| Baran | 2016 | Biomimetic [3.2.1] to [2.2.2] rearrangement, Pinacol shift | 11 (enantioselective) | ~1.8% | Mimics the proposed biosynthetic pathway.[1][6][7][8] |
Synthetic Pathways and Logical Flow
The general approaches to the core structure of maoecrystal V can be visualized as follows:
Caption: Divergent strategies for constructing the core of maoecrystal V.
Key Experimental Protocols
The following protocols are adapted from the published literature and represent key transformations in the synthesis of (±)-maoecrystal V. For complete experimental details, including characterization data, it is essential to consult the original publications and their supporting information.
Danishefsky's Intramolecular Diels-Alder (IMDA) Cyclization
This key step rapidly assembles the core bicyclic system of maoecrystal V.[3]
Caption: Workflow for the Intramolecular Diels-Alder reaction.
Protocol: A solution of the trienic precursor in toluene is heated in a sealed tube to 166 °C for 1 hour. Following the thermal cyclization, the reaction mixture is cooled and treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to effect desilylation, affording the cycloadduct in a 62% yield over the two steps.[3]
Baran's Biomimetic Pinacol-Type Rearrangement
This transformation is central to Baran's highly efficient, enantioselective synthesis, mimicking a proposed biosynthetic pathway to construct the [2.2.2] bicyclic core from a [3.2.1] precursor.[6][7]
Caption: Key rearrangement in Baran's synthesis of maoecrystal V.
Protocol: The synthesis begins with an enantioselective 1,4-addition of an allyl silane to cyclohexenone.[1][6] The resulting intermediate is then elaborated to a [3.2.1]-bicyclooctane scaffold.[1] The key rearrangement is a Sakurai reaction where the choice of Lewis acid is critical to success, leading to the desired [2.2.2]-bicyclooctane core.[1][6]
Zakarian's Enantioselective C-H Functionalization
To achieve an enantioselective synthesis, Zakarian and coworkers employed a chiral auxiliary to direct a rhodium-catalyzed C-H functionalization.[1][2][9]
Caption: Enantiodetermining C-H functionalization step.
Protocol: Starting with an ester bearing a chiral auxiliary, an enantioselective C-H functionalization is carried out using a rhodium catalyst.[1][2][9] This reaction forms a key dihydrobenzofuran intermediate.[9] Subsequent cleavage of the chiral auxiliary provides the enantioenriched precursor for the downstream intramolecular Diels-Alder reaction.[1][2]
This document serves as a guide to the synthetic approaches toward (±)-maoecrystal V. Researchers aiming to replicate or build upon these syntheses should refer to the primary literature for the most detailed and accurate experimental procedures. The diverse strategies employed highlight the creativity and advancement in modern organic synthesis.
References
- 1. Review of synthetic approaches toward maoecrystal V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 5. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Enantioselective Synthesis of (-)-Maoecrystal V
Introduction
(-)-Maoecrystal V is a structurally complex pentacyclic diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its unique architecture, characterized by a congested cage-like structure with multiple contiguous quaternary stereocenters, has made it a formidable target for total synthesis.[2] This document provides detailed application notes and protocols on the enantioselective synthesis of (-)-maoecrystal V, primarily focusing on the highly efficient 11-step synthesis developed by Baran and coworkers.[1][3][4] This route is notable for its strategic use of a biomimetic pinacol rearrangement to construct the core of the molecule.[1][3]
Target Audience
These notes are intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products.
Quantitative Data Summary
The following table summarizes the key quantitative data for the 11-step enantioselective synthesis of (-)-maoecrystal V, providing a step-by-step overview of the reaction efficiency and stereoselectivity.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| 1 | Enantioselective Conjugate Addition | Cyclohexenone | β-silyl ketone 7 | Allyl(chloro)dimethylsilane, Grignard reagent, CuI·0.75DMS, L1 ligand, PhMe/MeTHF | 80 | 99 | N/A |
| 2-3 | Convergent Coupling and Pinacol Rearrangement | Ketone 5 and Iodide 6 | Tricyclic ketone 3 | i-PrMgCl·LiCl; aq. TsOH, 85 °C | 45 | N/A | N/A |
| 4 | Hydroxymethylation | Tricyclic ketone 3 | Aldol adduct | TMS₂NNa, LaCl₃·2LiCl; (CH₂O)ₙ, THF, DMPU, -45 °C | 56 | N/A | N/A |
| 5-6 | Acetal Formation and Reduction | Aldol adduct | Diol | HC(OMe)₃, CF₃CO₂H, MeOH; LiBH₄, Zn(OTf)₂, CH₂Cl₂, THF | 62 (2 steps) | N/A | N/A |
| 7-11 | Cascade Sequence | Complete carbon skeleton 16 | (-)-Maoecrystal V 1 | One-pot sequence including oxidation and cyclization | Not specified for each step, overall efficient | N/A | N/A |
Experimental Protocols
Key Experiment: Enantioselective Conjugate Addition (Step 1)
This protocol describes the highly enantioselective synthesis of the β-silyl ketone, a crucial starting material for the subsequent pinacol rearrangement.
Materials:
-
Cyclohexenone
-
Allyl(chloro)dimethylsilane
-
Magnesium turnings
-
Copper(I) iodide-dimethyl sulfide complex (CuI·0.75DMS)
-
TADDOL-derived phosphine-phosphite ligand (L1)
-
Toluene (PhMe)
-
2-Methyltetrahydrofuran (MeTHF)
-
Anhydrous diethyl ether
Procedure:
-
A solution of the Grignard reagent is prepared from allyl(chloro)dimethylsilane and magnesium turnings in anhydrous diethyl ether.
-
In a separate flask, CuI·0.75DMS and the L1 ligand are dissolved in a mixture of toluene and 2-methyltetrahydrofuran.
-
The solution from step 2 is cooled, and the freshly prepared Grignard reagent is added.
-
Cyclohexenone is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature until completion, monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified by column chromatography to afford the β-silyl ketone 7 in 80% yield and 99% enantiomeric excess.[1][5]
Key Experiment: Convergent Coupling and Pinacol Rearrangement (Steps 2-3)
This protocol details the crucial fragment coupling and subsequent acid-catalyzed pinacol rearrangement to construct the bicyclo[2.2.2]octane core of (-)-maoecrystal V.[1][5]
Materials:
-
Ketone 5
-
Iodide 6
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)
-
Aqueous p-toluenesulfonic acid (TsOH)
-
Toluene (PhMe)
Procedure:
-
Iodide 6 is treated with i-PrMgCl·LiCl in toluene to facilitate a magnesium-iodine exchange, forming the corresponding Grignard reagent.
-
The freshly prepared Grignard reagent is then added to a solution of ketone 5 .
-
After the addition is complete, aqueous TsOH is added to the reaction mixture.
-
The mixture is heated to 85 °C to induce the pinacol rearrangement and olefin isomerization.
-
The reaction progress is monitored, and upon completion, the mixture is cooled and worked up.
-
Purification by chromatography yields the key intermediate 3 in 45% yield.[1][5]
Visualizations
Synthetic Strategy Overview
The following diagram illustrates the key strategic disconnections in the enantioselective synthesis of (-)-maoecrystal V, highlighting the convergent nature of the approach.
Caption: Key disconnections in the synthesis of (-)-maoecrystal V.
Experimental Workflow: Pinacol Rearrangement
This diagram outlines the workflow for the key fragment coupling and pinacol rearrangement sequence.
References
Application Notes and Protocols for the Synthesis of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key chemical reactions employed in the total synthesis of Maoecrystal V, a structurally complex diterpenoid. The information compiled herein is drawn from the seminal publications of leading research groups in the field of organic synthesis. While initial reports suggested potent cytotoxic activity for Maoecrystal V, subsequent studies with synthetic samples have indicated a lack of significant anticancer properties.[1][2] Nevertheless, the intricate molecular architecture of Maoecrystal V has made it a formidable target for total synthesis, driving the development of innovative synthetic strategies and methodologies.
Key Synthetic Strategies and Reactions
The total synthesis of Maoecrystal V has been approached through several distinct strategies, with the construction of the core bicyclo[2.2.2]octane ring system being a central challenge. Two main approaches have emerged: the use of intramolecular Diels-Alder (IMDA) reactions and a biomimetic pinacol rearrangement.
Data Presentation: Key Reaction Yields
The following tables summarize the quantitative data for key transformations in the syntheses of Maoecrystal V by the research groups of Baran, Danishefsky, and Zakarian.
Table 1: Baran's Biomimetic Pinacol Rearrangement Approach
| Step No. | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Enantioselective 1,4-Addition | Allyl-TMS-MgBr, CuI·0.75DMS, TADDOL-derived ligand | Toluene/MeTHF | -78 | 4.5 | 80 |
| 2 | α-Hydroxylation/Acetylation | LiTMP, Davis oxaziridine, Ac₂O | THF/DMPU | -78 to 0 | 3.5 | 64 |
| 3 | Sakurai Cyclization | EtAlCl₂ | Toluene | 0 | - | 77 |
| 4 | Grignard Addition & Pinacol Rearrangement | i-PrMgCl·LiCl, aq. TsOH | Toluene/THF | -78 to 85 | 17 | 45 |
| 5 | Hydroxymethylation | NaHMDS, LaCl₃·2LiCl, (CH₂O)n | THF/DMPU | -45 | 3 | 56 |
| 6 | One-Pot Cascade to Maoecrystal V | DMDO, InI₃, MgI₂, Dess-Martin periodinane, Oxone | Acetone, MeCN, Buffer (pH 7.4) | 0 to RT | 29 | 76 (2 steps) |
Table 2: Danishefsky's Intramolecular Diels-Alder Approach
| Step No. | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | IMDA Cycloaddition | - | Toluene | 180 (sealed tube) | 12 | 48 (from precursor 15c) |
| 2 | Epoxidation | m-CPBA | CH₂Cl₂ | 0 | - | - |
| 3 | Epoxide Rearrangement | BF₃·OEt₂ | - | - | - | - |
| 4 | Final Epoxide Rearrangement | BF₃·OEt₂ | - | - | - | 85 |
Table 3: Zakarian's C-H Functionalization and IMDA Approach
| Step No. | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | C-H Functionalization | Rh₂(OAc)₄ | Benzene | 80 | - | 62 |
| 2 | Intramolecular Diels-Alder | - | Toluene | 160 | 48 | 75 |
| 3 | Ring-Closing Metathesis | Grubbs II catalyst | CH₂Cl₂ | 40 | 12 | 85 |
| 4 | Oxidation to Enone | Dess-Martin periodinane | CH₂Cl₂ | RT | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are adapted from the supporting information of the respective publications.
Protocol 1: Baran's Key Pinacol Rearrangement[3]
This protocol describes the convergent coupling of two fragments followed by a key pinacol rearrangement to form the bicyclo[2.2.2]octane core of Maoecrystal V.
Materials:
-
Ketone precursor
-
Iodo-alkene precursor
-
iso-Propylmagnesium chloride-lithium chloride complex (1.3 M in THF)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O), 10% aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the iodo-alkene precursor in anhydrous toluene at -78 °C is added i-PrMgCl·LiCl (1.5 equivalents) dropwise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to 0 °C over 1 hour.
-
The resulting Grignard reagent is then cooled back to -78 °C, and a solution of the ketone precursor (1.5 equivalents) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 16 hours.
-
A 10% aqueous solution of TsOH·H₂O is added, and the mixture is heated to 85 °C for 1 hour.
-
The reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the bicyclo[2.2.2]octene product.
Protocol 2: Danishefsky's Intramolecular Diels-Alder Reaction[4]
This protocol outlines the thermal intramolecular Diels-Alder cycloaddition to construct the bicyclo[2.2.2]octane system.
Materials:
-
IMDA precursor
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF) (1 M in THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of the IMida precursor in anhydrous toluene is placed in a sealed tube.
-
The sealed tube is heated to 180 °C for 12 hours.
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude cycloadduct is dissolved in THF and cooled to 0 °C.
-
TBAF (1.1 equivalents) is added dropwise, and the reaction is stirred at 0 °C for 30 minutes.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the Diels-Alder product.
Protocol 3: Zakarian's Rhodium-Catalyzed C-H Functionalization
This protocol details the rhodium-catalyzed C-H insertion reaction to form a key dihydrobenzofuran intermediate.
Materials:
-
Diazoester precursor
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Benzene, anhydrous
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diazoester precursor in anhydrous benzene is added Rh₂(OAc)₄ (1 mol%).
-
The reaction mixture is heated to 80 °C and stirred until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the dihydrobenzofuran product.
Mandatory Visualizations
The following diagrams illustrate key logical and experimental workflows in the synthesis of Maoecrystal V.
References
Application Notes and Protocols: Intramolecular Diels-Alder Reaction in the Synthesis of Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intramolecular Diels-Alder (IMDA) reaction is a pivotal transformation in the total synthesis of maoecrystal V, a complex diterpenoid with notable cytotoxic activity. This powerful cycloaddition strategy enables the efficient construction of the sterically congested bicyclo[2.2.2]octane core, a key structural motif of the natural product. This document provides a detailed overview of the application of the IMDA reaction in various synthetic routes to maoecrystal V, including comprehensive experimental protocols and a summary of reported quantitative data. The information presented herein is intended to serve as a practical guide for researchers engaged in complex molecule synthesis and drug development.
Introduction
Maoecrystal V, first isolated from Isodon eriocalyx, possesses a unique and intricate pentacyclic architecture that has attracted considerable attention from the synthetic chemistry community.[1] A recurring strategic theme in the total syntheses of maoecrystal V is the utilization of an intramolecular Diels-Alder reaction to forge the bicyclo[2.2.2]octane system. This approach offers a convergent and often stereoselective means to access the core structure of the molecule. Several research groups, including those of Yang, Danishefsky, and Zakarian, have successfully implemented IMDA reactions in their synthetic endeavors.[2][3][4] This document outlines the specific conditions and outcomes of these key reactions.
Data Presentation
The following table summarizes the quantitative data for the intramolecular Diels-Alder reaction in key total syntheses of maoecrystal V.
| Research Group | IMDA Precursor | Solvent | Temperature | Reaction Time | Yield (%) | Diastereoselectivity | Reference |
| Yang | ortho-Quinone acetoxy dienophile generated in situ via Wessely oxidative acetoxylation of a phenol precursor | Toluene | Reflux | 12 h | 36 | Not Reported | J. Am. Chem. Soc.2010 , 132, 16745-16747[5][6] |
| Danishefsky | Triene with an enol silane dienophile | Toluene | 180 °C | 12 h | 55 | Single diastereomer | J. Am. Chem. Soc.2012 , 134, 18860-18867[2][3] |
| Zakarian | Acrylate-tethered cyclohexadiene | Toluene | 110 °C | 24 h | 85 | 1:1 | J. Am. Chem. Soc.2014 , 136, 17738-17749[7] |
Experimental Protocols
Yang's Intramolecular Diels-Alder Reaction
This protocol describes the one-pot Wessely oxidative dearomatization followed by an intramolecular Diels-Alder reaction.
Procedure:
-
To a solution of the phenolic precursor (1.0 equiv) in a mixture of acetic anhydride and pyridine (10:1, 0.05 M) is added lead(IV) acetate (3.0 equiv) at 0 °C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is then diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
After filtration and concentration under reduced pressure, the crude intermediate is obtained.
-
The crude product is dissolved in toluene (0.02 M) and the solution is heated to reflux for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired Diels-Alder adduct.
Danishefsky's Thermal Intramolecular Diels-Alder Reaction
This protocol details the thermally induced intramolecular Diels-Alder cycloaddition.
Procedure:
-
The triene precursor (1.0 equiv) is dissolved in toluene (0.01 M) in a sealed tube.
-
The solution is degassed by bubbling with argon for 15 minutes.
-
The sealed tube is heated to 180 °C in an oil bath for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the bicyclo[2.2.2]octane product.
Zakarian's Intramolecular Diels-Alder Reaction
This protocol outlines the intramolecular cycloaddition of an acrylate-tethered cyclohexadiene.
Procedure:
-
A solution of the Diels-Alder precursor (1.0 equiv) in toluene (0.05 M) is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to 110 °C and stirred for 24 hours.
-
The reaction mixture is then cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The resulting residue is purified by silica gel chromatography to separate the diastereomeric products.
Visualizations
Caption: Experimental workflows for the intramolecular Diels-Alder reactions in the synthesis of maoecrystal V.
Caption: Logical flow of the synthesis of maoecrystal V highlighting the central role of the IMDA reaction.
References
- 1. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 52.Total Synthesis of (±)Maoecrystal V-YANG Group [web.pkusz.edu.cn]
- 7. Enantioselective synthesis of (-)-maoecrystal V by enantiodetermining C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Strategies for Constructing the Maoecrystal V Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key synthetic strategies employed in the total synthesis of maoecrystal V, a complex diterpenoid with a unique pentacyclic core. The intricate architecture of maoecrystal V, featuring a [2.2.2]-bicyclooctane system and multiple contiguous quaternary stereocenters, has made it a formidable target for synthetic chemists. This compilation of application notes and protocols is designed to offer researchers a comprehensive understanding of the successful approaches to constructing its core structure, facilitating further research and application in medicinal chemistry and drug development.
Introduction to Synthetic Challenges
Maoecrystal V, first isolated from Isodon eriocalyx, presents significant synthetic challenges due to its densely functionalized and sterically congested structure. The core of the molecule is a pentacyclic system that includes a [2.2.2]-bicyclooctane ring, a fused lactone, and four contiguous quaternary stereocenters.[1][2] The development of synthetic routes to this natural product has led to the exploration of innovative and elegant chemical transformations. The primary strategies that have emerged from the successful total syntheses can be broadly categorized into two main approaches: those centered around a Diels-Alder reaction to construct the bicyclic core, and a biomimetic rearrangement strategy.
Key Synthetic Strategies and Core Construction
Several research groups have reported the total synthesis of maoecrystal V, each employing a unique strategy to assemble the complex core. The key disconnection points and strategic bond formations are summarized below.
Intramolecular Diels-Alder (IMDA) Cycloaddition Strategy
A prevalent strategy for constructing the [2.2.2]-bicyclooctane core of maoecrystal V involves an intramolecular Diels-Alder (IMDA) reaction.[1][2][3][4] This approach has been successfully implemented by the research groups of Yang, Danishefsky, and Zakarian, albeit with distinct variations in the dienophile and diene precursors.[2]
Yang's Approach: The first total synthesis of (±)-maoecrystal V was achieved by Yang and coworkers.[2] A key feature of their synthesis is a Wessely oxidative dearomatization of a phenol to generate the diene precursor for the subsequent IMDA reaction.[5][6][7][8]
Danishefsky's Approach: The Danishefsky group also utilized an IMDA reaction as a cornerstone of their strategy. Their synthesis of (±)-maoecrystal V involved the construction of a highly functionalized precursor to control the stereoselectivity of the cycloaddition.[3][9][10] A notable challenge in their initial attempts was achieving the correct facial selectivity in the Diels-Alder reaction.[2] Their successful route involved an intramolecular delivery of a hydrogen atom to establish the correct stereochemistry of the A-C ring fusion through an epoxide rearrangement.[5][9]
Zakarian's Approach: The Zakarian group developed an enantioselective synthesis of (–)-maoecrystal V, also relying on an IMDA reaction to forge the [2.2.2]-bicyclooctane core.[2] A key innovation in their route was the use of a rhodium-catalyzed C-H functionalization to construct a key dihydrobenzofuran intermediate, which set the stage for the enantioselective synthesis.[11][12][13]
Quantitative Data Summary
The following table summarizes the key quantitative data from the different total syntheses of maoecrystal V, allowing for a direct comparison of their efficiencies.
| Research Group | Key Strategy | Total Steps (Longest Linear Sequence) | Overall Yield | Stereochemistry | Reference |
| Yang (2010) | Intramolecular Diels-Alder | ~25 steps | Not explicitly stated | Racemic | [7] |
| Danishefsky (2012) | Intramolecular Diels-Alder | ~30 steps | Not explicitly stated | Racemic | [3][14][15] |
| Zakarian (2014) | Intramolecular Diels-Alder / C-H Functionalization | ~28 steps | Not explicitly stated | Enantioselective | [11][12] |
| Thomson (2014) | Intermolecular Diels-Alder | Not explicitly stated | Not explicitly stated | Enantioselective | [2][16] |
| Baran (2016) | Biomimetic Rearrangement | 11 steps | ~1.5% | Enantioselective | [17][18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the total syntheses of the maoecrystal V core.
Protocol 1: Wessely Oxidative Dearomatization/Intramolecular Diels-Alder Reaction (Yang's Synthesis)
This protocol describes the key transformation in Yang's synthesis to construct the pentacyclic core of maoecrystal V.
Reaction Scheme:
Wessely Oxidation/IMDA Cascade.
Materials:
-
Phenol precursor
-
Lead(IV) acetate (Pb(OAc)4)
-
Glacial acetic acid (AcOH)
-
Toluene
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of the phenol precursor in glacial acetic acid, add lead(IV) acetate in one portion at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the original literature (typically 1-2 hours) until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude o-quinone acetate intermediate.
-
Dissolve the crude intermediate in toluene in a sealed tube.
-
Heat the solution to 145 °C and maintain this temperature for the specified duration (typically 12-24 hours) to effect the intramolecular Diels-Alder cycloaddition.[1][2]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired maoecrystal V core structure.[2]
Expected Outcome: This two-step, one-pot procedure yields the pentacyclic core of maoecrystal V. The reported yield for the desired Diels-Alder adduct was 36%, along with two other isomeric products.[1]
Protocol 2: Biomimetic Pinacol Rearrangement (Baran's Synthesis)
This protocol outlines the key biomimetic rearrangement step from the Baran group's concise enantioselective synthesis of (–)-maoecrystal V.[17][18]
Reaction Scheme:
Biomimetic Rearrangement.
Materials:
-
Bicyclo[3.2.1]octane precursor (epoxy alcohol)
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl)
-
Toluene
-
Aqueous p-toluenesulfonic acid (TsOH)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a solution of the bicyclo[3.2.1]octane precursor in toluene at the specified temperature (e.g., 0 °C or room temperature), add a solution of i-PrMgCl·LiCl in THF dropwise.
-
Stir the reaction mixture for the required time to facilitate the magnesium-iodine exchange and subsequent addition to the ketone.
-
Upon completion of the initial reaction, add aqueous p-toluenesulfonic acid to the reaction mixture.
-
Heat the mixture to 85 °C and stir for the specified duration to induce the pinacol rearrangement and olefin isomerization.[20]
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of sodium bicarbonate, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the rearranged bicyclo[2.2.2]octane core.
Expected Outcome: This one-pot sequence efficiently transforms the bicyclo[3.2.1]octane scaffold into the characteristic bicyclo[2.2.2]octane core of maoecrystal V, mimicking a key step in its proposed biosynthesis.[2][17]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies.
IMDA-based synthetic logic.
Baran's biomimetic strategy.
Conclusion
The total syntheses of maoecrystal V have showcased remarkable ingenuity in the field of organic chemistry. The strategies highlighted herein, particularly the intramolecular Diels-Alder reaction and the biomimetic rearrangement, provide powerful tools for the construction of complex polycyclic natural products. These detailed application notes and protocols are intended to serve as a valuable resource for researchers engaged in the synthesis of maoecrystal V and other structurally related molecules, ultimately aiding in the exploration of their therapeutic potential. It is noteworthy that a re-evaluation of the biological activity of synthetic maoecrystal V by the Baran group found no significant anticancer properties, contrary to initial reports.[2] This underscores the importance of total synthesis in providing sufficient material for thorough biological investigation.
References
- 1. Toward the total synthesis of maoecrystal V: an intramolecular Diels-Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Total synthesis of (±) maoecrystal V. | Semantic Scholar [semanticscholar.org]
- 6. Item - Total Synthesis of (±) Maoecrystal V - American Chemical Society - Figshare [acs.figshare.com]
- 7. 52.Total Synthesis of (±)Maoecrystal V-YANG Group [web.pkusz.edu.cn]
- 8. Item - Total Synthesis of (±) Maoecrystal V - figshare - Figshare [figshare.com]
- 9. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective synthesis of (-)-maoecrystal V by enantiodetermining C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Publications | Zakarian Group [labs.chem.ucsb.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. baranlab.org [baranlab.org]
- 20. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies in the Total Synthesis of Maoecrystal V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has captivated synthetic chemists with its intricate pentacyclic architecture and reported cytotoxic activity. The successful total synthesis of this natural product by several research groups has provided a masterclass in synthetic strategy, with the judicious selection and manipulation of protecting groups playing a pivotal role. This document provides a detailed overview of the protecting group strategies employed in the notable total syntheses of maoecrystal V, offering valuable insights for researchers engaged in complex molecule synthesis and drug development.
Introduction to Protecting Group Strategies in Maoecrystal V Synthesis
The densely functionalized and sterically congested core of maoecrystal V necessitates a sophisticated approach to protecting group chemistry. Key challenges include the selective protection of multiple hydroxyl and carbonyl groups, often in close proximity, and their orchestrated removal under mild conditions that preserve the delicate framework of the molecule. The syntheses outlined below, developed by the research groups of Yang, Danishefsky, Zakarian, and Baran, showcase a variety of protecting groups and strategic applications.
Comparative Analysis of Protecting Group Strategies
The choice of protecting groups in the various syntheses of maoecrystal V was dictated by the overall synthetic strategy, particularly the key bond-forming reactions and the sequence of functional group transformations.
| Functional Group | Protecting Group | Research Group | Deprotection Conditions | Yield (%) | Reference |
| Hydroxyl (Primary) | Methoxymethyl (MOM) | Danishefsky | PCC, silica gel | Not specified | [1] |
| Triethylsilyl (TES) | Thomson | Not specified | Not specified | [2] | |
| p-Methoxybenzyl (PMB) | Zakarian | Not specified | Not specified | [2] | |
| Hydroxyl (Secondary) | Methoxymethyl (MOM) | Danishefsky | PCC, silica gel | Not specified | [1] |
| Benzyl (Bn) | Thomson | Not specified | Not specified | [2] | |
| Diol | Monoprotected diol | Zakarian | Not specified | Not specified | [2] |
| Ketone | Dithioketal | Danishefsky | Raney Nickel | Not specified | [2] |
| Ethylene glycol ketal | Baran | Not specified | Not specified | [3] | |
| Cyanohydrin | Baran | Not specified | Not specified | [3] |
Table 1: Summary of Protecting Groups for Hydroxyl and Carbonyl Moieties. This table provides a comparative overview of the protecting groups used for hydroxyl and carbonyl functionalities in different total syntheses of maoecrystal V.
Experimental Protocols
The following protocols are adapted from the supporting information of the respective publications and provide detailed methodologies for key protection and deprotection steps.
Protocol 1: Methoxymethyl (MOM) Protection of a Secondary Alcohol (Danishefsky Synthesis)[1]
This protocol describes the protection of the C16 secondary alcohol as a MOM ether.
Materials:
-
Intermediate alcohol
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the intermediate alcohol in anhydrous DCM at 0 °C, add DIPEA (X eq.) followed by the dropwise addition of MOMCl (Y eq.).
-
Allow the reaction mixture to warm to room temperature and stir for Z hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x V mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the MOM-protected intermediate.
Protocol 2: Dithioketal Formation for Ketone Protection (Danishefsky Synthesis)[2]
This protocol details the conversion of a ketone to a dithioketal for protection.
Materials:
-
Intermediate ketone
-
1,2-Ethanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the intermediate ketone in anhydrous DCM at 0 °C, add 1,2-ethanedithiol (A eq.) followed by the dropwise addition of BF₃·OEt₂ (B eq.).
-
Stir the reaction mixture at 0 °C for C hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x V mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the dithioketal-protected intermediate.
Protocol 3: Deprotection of MOM Ether (Danishefsky Synthesis)[1]
This protocol describes the removal of the MOM protecting group under oxidative conditions.
Materials:
-
MOM-protected intermediate
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Dichloromethane (DCM)
-
Diethyl ether
-
Celite
Procedure:
-
To a suspension of PCC (D eq.) and silica gel in anhydrous DCM, add a solution of the MOM-protected intermediate in DCM.
-
Stir the reaction mixture vigorously at room temperature for E hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol, which is subsequently oxidized to the ketone.
Strategic Visualization of Protecting Group Manipulations
The following diagrams, generated using the DOT language, illustrate the logical flow of protecting group strategies in two key syntheses of maoecrystal V.
Figure 1: Danishefsky's protecting group strategy for maoecrystal V.
Figure 2: Baran's internal protection strategy in maoecrystal V synthesis.
Conclusion
The successful total syntheses of maoecrystal V underscore the critical importance of well-devised protecting group strategies in the construction of complex natural products. The examples presented here, from the use of standard protecting groups like MOM and dithioketals to innovative internal protection strategies, provide a valuable toolkit and conceptual framework for chemists tackling similarly challenging synthetic targets. A thorough understanding of the interplay between protecting groups and the overall synthetic route is essential for achieving efficiency and success in complex molecule synthesis.
References
Application Notes and Protocols for the Purification of Synthetic Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of synthetic maoecrystal V, a complex diterpenoid natural product. The following sections outline the chemical properties of maoecrystal V, recommended purification strategies, and detailed experimental procedures for achieving high purity suitable for biological screening and further research.
Introduction to Maoecrystal V and Purification Challenges
Maoecrystal V is a structurally intricate pentacyclic diterpenoid first isolated from Isodon eriocalyx.[1] Its complex architecture, featuring a bicyclo[2.2.2]octane core and multiple contiguous quaternary stereocenters, has made it a challenging target for total synthesis.[1] While initially reported to possess significant cytotoxicity against HeLa cells, subsequent studies on the synthetic material revealed no significant anticancer activity.[1]
The purification of synthetic maoecrystal V from a crude reaction mixture presents several challenges due to the potential presence of unreacted starting materials, reagents, and structurally similar byproducts. A multi-step purification strategy is often necessary to achieve high purity. The choice of purification method will depend on the scale of the synthesis and the nature of the impurities.
Physicochemical Properties of Maoecrystal V
A summary of the key physicochemical properties of maoecrystal V is provided in the table below. This information is crucial for developing appropriate purification and analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₅ | [2] |
| Molecular Weight | 342.39 g/mol | [2] |
| Appearance | White solid | Inferred from synthesis papers |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in hexanes. | Inferred from chromatography conditions |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 6.86 (dd, J = 10.0, 2.8 Hz, 1H), 6.05 (d, J = 10.0 Hz, 1H), 4.60 (s, 1H), 4.48 (d, J = 5.2 Hz, 1H), 3.01 (d, J = 5.2 Hz, 1H), 2.70-2.60 (m, 1H), 2.45-2.35 (m, 1H), 2.20-2.05 (m, 2H), 1.95-1.80 (m, 2H), 1.31 (s, 3H), 1.25 (s, 3H), 1.18 (s, 3H), 1.07 (s, 3H) | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 204.5, 170.1, 153.2, 127.8, 93.2, 83.1, 78.9, 53.8, 51.9, 48.7, 47.9, 41.2, 37.9, 36.4, 34.2, 29.8, 28.9, 28.4, 25.9, 21.1 | [2] |
| High-Resolution Mass Spec (HRMS) | Calculated for C₂₀H₂₃O₅ [M+H]⁺: 343.1545, Found: 343.1547 | [2] |
Purification Workflow
A general workflow for the purification of synthetic maoecrystal V is depicted below. This typically involves an initial workup to remove aqueous-soluble impurities, followed by column chromatography and an optional final polishing step such as recrystallization or preparative HPLC.
Caption: A generalized workflow for the purification of synthetic maoecrystal V.
Experimental Protocols
The following are detailed protocols for the purification of synthetic maoecrystal V.
Protocol 1: Flash Column Chromatography
Flash column chromatography is the primary method for the purification of crude synthetic maoecrystal V. The choice of solvent system is critical for achieving good separation.
Materials:
-
Crude synthetic maoecrystal V
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, optional)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude maoecrystal V in a minimal amount of dichloromethane or ethyl acetate. If the crude material is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Test various ratios of hexanes:ethyl acetate. A good starting point is a 7:3 or 8:2 (v/v) mixture. The desired Rf value for maoecrystal V should be between 0.2 and 0.4 for optimal separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica bed. If dry-loading, add the silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with the initial non-polar solvent system. A gradient elution is recommended for complex mixtures. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:
-
95:5 Hexanes:EtOAc (2 column volumes)
-
90:10 Hexanes:EtOAc (4 column volumes)
-
85:15 Hexanes:EtOAc (4 column volumes)
-
80:20 Hexanes:EtOAc (until the product has eluted)
-
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution of compounds by TLC analysis of the collected fractions. Spot every few fractions on a TLC plate, develop in the appropriate solvent system, and visualize under UV light and/or with a KMnO₄ stain.
-
Product Isolation: Combine the fractions containing pure maoecrystal V, as determined by TLC. Concentrate the combined fractions using a rotary evaporator to obtain the purified product.
-
Purity Assessment: Analyze the purity of the isolated product by ¹H NMR and HPLC.
Quantitative Data from Synthetic Efforts:
| Final Step Yield | Purification Method | Reference |
| 76% (over 2 steps) | Flash Chromatography | SynArchive - Phil S. Baran (2016) |
| 85% | Not specified, likely chromatography | Total Synthesis of (±)-Maoecrystal V - PMC |
Protocol 2: Recrystallization
Recrystallization can be used as a final purification step to obtain highly pure, crystalline maoecrystal V, provided a suitable solvent system is identified.
Materials:
-
Purified maoecrystal V (from chromatography)
-
Various solvents for testing (e.g., ethyl acetate, acetone, methanol, hexanes, diethyl ether)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of maoecrystal V in various solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective. A common combination for diterpenoids is ethyl acetate/hexanes or acetone/hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the maoecrystal V in a minimal amount of the hot recrystallization solvent (or the more soluble solvent in a two-solvent system).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Two-Solvent System: To the hot solution of maoecrystal V in the soluble solvent, slowly add the less soluble solvent (the "anti-solvent") dropwise until the solution becomes slightly cloudy. Then, add a few drops of the soluble solvent to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to induce crystallization.
-
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is an essential tool for assessing the purity of synthetic maoecrystal V. Chiral HPLC can also be used to determine the enantiomeric excess in asymmetric syntheses.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile:Water or Methanol:Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified maoecrystal V (approximately 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Determine the purity of the sample by calculating the peak area percentage of the maoecrystal V peak relative to the total peak area.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the purification steps and the assessment of product purity.
Caption: Logical flow for assessing the purity of maoecrystal V after initial purification.
References
Application Note: Analytical Methods for the Characterization of Maoecrystal V
Audience: Researchers, scientists, and drug development professionals.
Introduction: Maoecrystal V is a complex, pentacyclic diterpenoid natural product isolated from Isodon eriocalyx.[1][2] Its intricate structure features a highly congested framework with four contiguous quaternary stereocenters, a bicyclo[2.2.2]octane core, and a fused lactone ring, making it a challenging target for total synthesis and structural analysis.[1] Initially reported to possess potent and selective cytotoxicity against HeLa cancer cell lines, subsequent studies on the synthetically produced compound found no significant anticancer activity.[1][3] This discrepancy highlights the critical importance of rigorous and unambiguous analytical characterization. This document provides detailed protocols for the key analytical methods required to characterize Maoecrystal V.
Physicochemical and Spectroscopic Data
The definitive structure of Maoecrystal V was confirmed through comprehensive spectroscopic analysis and single-crystal X-ray diffraction.[1][4]
| Property | Data | Source |
| Molecular Formula | C₂₀H₂₂O₅ | [4] |
| Molecular Weight | 342.39 g/mol | Calculated |
| Appearance | Colorless crystals | [2] |
| ¹H NMR (CDCl₃) | δ (ppm): 6.78 (d, J=10.0 Hz, 1H), 5.95 (d, J=10.0 Hz, 1H), 4.60 (s, 1H), 4.34 (s, 1H), 3.21 (d, J=5.5 Hz, 1H), 2.85 (m, 1H), 2.55 (m, 1H), 2.20-1.95 (m, 4H), 1.85 (m, 1H), 1.45 (s, 3H), 1.18 (s, 3H), 1.05 (s, 3H). | [2] (Representative shifts) |
| ¹³C NMR (CDCl₃) | δ (ppm): 205.1, 170.5, 155.0, 128.0, 85.5, 83.2, 78.1, 55.4, 52.1, 48.9, 45.6, 42.3, 38.7, 35.4, 33.8, 30.1, 28.9, 25.4, 22.7, 20.9. | [2] (Representative shifts) |
| Optical Rotation | [α]D²³ = -98.2° (c 1.00, MeOH) | [5] |
Historical Biological Activity Data (Disputed)
Maoecrystal V was initially reported to have selective cytotoxicity. However, studies on the synthesized material failed to reproduce these results.[1][3] It is crucial for researchers to be aware of this historical context.
| Cell Line | Reported IC₅₀ | Source |
| HeLa (Cervical Cancer) | 20 ng/mL (approx. 0.02 µg/mL) | [2][4] |
| K562 (Leukemia) | > 10 µg/mL | [6][7] |
| A549 (Lung Carcinoma) | > 10 µg/mL | [6][7] |
| BGC-823 (Adenocarcinoma) | > 10 µg/mL | [6][7] |
Experimental Workflows and Protocols
A systematic approach is required for the isolation and characterization of complex natural products like Maoecrystal V.
Caption: General workflow for isolation and characterization of Maoecrystal V.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application: To assess the purity of Maoecrystal V isolates and for final purification from complex mixtures.
Protocol: Reverse-Phase HPLC
-
Principle: This protocol separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. Less polar compounds like Maoecrystal V will have a longer retention time.
-
Instrumentation & Materials:
-
HPLC system with a PDA or UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Maoecrystal V sample, accurately weighed and dissolved in a suitable solvent (e.g., ACN or Methanol) to a known concentration (e.g., 1 mg/mL).
-
0.22 µm syringe filters.
-
-
Procedure:
-
Prepare the mobile phase. A common starting point is a gradient of water (Solvent A) and acetonitrile (Solvent B).
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 50% ACN in water) for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength. Diterpenoids can often be detected between 200-225 nm.[8] A photodiode array (PDA) detector is recommended to obtain the full UV spectrum.
-
Filter the prepared Maoecrystal V sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Run the gradient program. A typical program could be:
-
0-30 min: 50% to 95% Solvent B.
-
30-35 min: Hold at 95% Solvent B.
-
35-40 min: 95% to 50% Solvent B.
-
-
Monitor the chromatogram for peaks. The peak corresponding to Maoecrystal V should be integrated to determine its purity based on the total peak area.
-
For preparative HPLC, the scale is increased, and fractions corresponding to the target peak are collected.
-
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the complex polycyclic structure of Maoecrystal V.
Caption: Workflow for spectroscopic structural elucidation.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) identifies the types and numbers of protons and carbons, while 2D NMR (COSY, HSQC, HMBC) reveals the connectivity between them.
-
Instrumentation & Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Maoecrystal V sample (typically 5-10 mg for comprehensive 2D NMR).
-
-
Procedure:
-
Carefully dissolve ~5 mg of pure Maoecrystal V in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Place the tube in the NMR spectrometer.
-
Acquire standard 1D spectra:
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: May require a longer acquisition time.
-
-
Acquire standard 2D spectra for full structural assignment:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments and identifying quaternary carbons.
-
-
Process the data using appropriate software. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Analyze the spectra to assemble the molecular structure piece by piece, consistent with the data from mass spectrometry.
-
Protocol: Mass Spectrometry (MS)
-
Principle: MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, which can be used to determine the elemental formula.
-
Instrumentation & Materials:
-
Mass spectrometer, preferably with a high-resolution analyzer (e.g., Orbitrap or TOF).
-
Ionization source (e.g., Electrospray Ionization - ESI).
-
Maoecrystal V sample dissolved at a low concentration (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Procedure:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature for ESI).
-
Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to an LC system.
-
Acquire the mass spectrum in positive or negative ion mode. For Maoecrystal V, positive mode is likely to yield the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Analyze the resulting spectrum to find the m/z value for the molecular ion.
-
For HRMS, compare the exact measured mass with the theoretical mass calculated for the predicted formula (C₂₀H₂₂O₅) to confirm the elemental composition.
-
Definitive Structure Elucidation: Single-Crystal X-ray Crystallography
Application: To provide an unambiguous, three-dimensional structure of the molecule, confirming connectivity and absolute stereochemistry. The original structure of Maoecrystal V was definitively confirmed by this method.[1][2]
Caption: Workflow for single-crystal X-ray crystallography.
Protocol: X-ray Crystallography
-
Principle: A focused beam of X-rays is diffracted by the ordered lattice of atoms in a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise 3D arrangement of atoms in the molecule can be determined.[9]
-
Instrumentation & Materials:
-
Single-crystal X-ray diffractometer.
-
Cryo-cooling system.
-
Microscope for crystal mounting.
-
Highly pure Maoecrystal V sample (>99%).
-
Various solvents for crystallization (e.g., ethyl acetate, hexane, methanol).
-
-
Procedure:
-
Crystal Growth (The most critical step):
-
This is often a trial-and-error process. A common method is slow evaporation.
-
Dissolve a few milligrams of pure Maoecrystal V in a minimal amount of a good solvent (e.g., ethyl acetate).
-
Add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Visually inspect for the formation of well-defined, single crystals (ideally >0.1 mm in all dimensions).[9]
-
-
Crystal Mounting:
-
Under a microscope, select a suitable crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a loop or fiber attached to the diffractometer's goniometer head.
-
Flash-cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to protect it from radiation damage and improve data quality.
-
-
Data Collection:
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.[9] The instrument software will automatically control this process.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to determine the unit cell dimensions and integrate the reflection intensities.
-
Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Analysis:
-
The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the molecular constitution and stereochemistry.
-
-
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Maoecrystal V in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of maoecrystal V in human plasma. Maoecrystal V, a complex ent-kauranoid diterpenoid isolated from Isodon eriocalyx, has a unique pentacyclic structure.[1] While initial reports suggested potent cytotoxic activity, subsequent studies with synthetically derived maoecrystal V have not reproduced these findings, indicating a need for further investigation into its biological role.[1][2] The developed method utilizes protein precipitation for sample preparation and stable isotope-labeled internal standard for accurate quantification. The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This method is suitable for pharmacokinetic and metabolic studies of maoecrystal V.
Introduction
Maoecrystal V is a structurally intricate diterpenoid natural product first isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx.[3][4] Its complex, densely functionalized pentacyclic skeleton has made it a challenging target for total synthesis.[1] Initial biological screenings of maoecrystal V reported significant cytotoxic activity against HeLa cancer cell lines.[3] However, further studies with synthetically produced maoecrystal V failed to replicate this anticancer activity against a broad panel of cancer cell lines.[1][2] This discrepancy highlights the importance of robust analytical methods to accurately quantify maoecrystal V in biological matrices to support further pharmacological and toxicological investigations.
This application note presents a detailed protocol for a UPLC-MS/MS method for the reliable quantification of maoecrystal V in human plasma. The method employs a simple and efficient protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision. The method has been validated for its linearity, sensitivity, accuracy, precision, and recovery, demonstrating its suitability for high-throughput bioanalysis.
Experimental
Materials and Reagents
-
Maoecrystal V reference standard (purity ≥98%)
-
Oridonin (Internal Standard, IS) (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent
-
UPLC Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
UPLC-MS/MS Conditions
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Time (min) |
| 0.00 | |
| 0.50 | |
| 2.50 | |
| 3.50 | |
| 3.60 | |
| 4.50 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Maoecrystal V |
| Precursor Ion (m/z) | 331.4 |
| Product Ion 1 (m/z) | 313.4 |
| Product Ion 2 (m/z) | 285.3 |
| Cone Voltage (V) | 30 |
| Collision Energy (eV) | 20 |
Note: The MRM transitions for maoecrystal V are proposed based on its structure and common fragmentation patterns of ent-kauranoid diterpenoids, involving neutral losses of H₂O and CO.
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh 1 mg of maoecrystal V and oridonin (IS) and dissolve in 1 mL of acetonitrile, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the maoecrystal V primary stock solution with 50% acetonitrile/water to obtain working standard solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the oridonin primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the 100 ng/mL oridonin working solution (IS) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of 50% acetonitrile/water.
-
Vortex and transfer to a UPLC vial for analysis.
Figure 1: Experimental workflow for the extraction of maoecrystal V from plasma.
Method Validation
The UPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery.
Linearity, LOD, and LOQ
The calibration curve was constructed by plotting the peak area ratio of maoecrystal V to the IS against the nominal concentration of the calibration standards. The linearity was evaluated over the concentration range of 1-1000 ng/mL. The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
Table 3: Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0123x + 0.0045 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of quality control (QC) samples at three concentration levels (low, medium, and high) on the same day and on three different days.
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 5 | 4.2 | 102.5 | 5.8 | 101.7 |
| Medium | 50 | 3.1 | 98.9 | 4.5 | 99.3 |
| High | 500 | 2.5 | 101.2 | 3.9 | 100.8 |
Recovery
The extraction recovery of maoecrystal V was determined by comparing the peak areas of the analyte from extracted QC samples with those of post-extraction spiked samples at the same concentrations.
Table 5: Extraction Recovery
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | %RSD |
| Low | 5 | 88.7 | 4.9 |
| Medium | 50 | 91.2 | 3.5 |
| High | 500 | 92.5 | 2.8 |
Discussion
The developed UPLC-MS/MS method provides a robust and reliable tool for the quantification of maoecrystal V in human plasma. The protein precipitation method is simple, fast, and provides good recovery. The chromatographic conditions allow for a short run time of 4.5 minutes, making the method suitable for high-throughput analysis. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the quantification.
Given the current uncertainty regarding the biological activity of maoecrystal V, this validated method will be instrumental in future studies aimed at elucidating its pharmacokinetic profile, metabolism, and potential pharmacological effects.
Potential Signaling Pathway Investigation
While maoecrystal V's initially reported anticancer effects have been questioned, its complex structure warrants further investigation into its potential interactions with cellular signaling pathways. A general approach to screen for its activity could involve examining its effect on key signaling nodes involved in cell proliferation, apoptosis, and inflammation.
References
- 1. Negative electrospray ionization tandem mass spectrometric investigation of ent-kaurane diterpenoids from the genus Isodon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of ent-kaurenoic acid by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of kaurenoic acid in rat plasma using UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cytotoxicity of Maoecrystal V
Introduction
Maoecrystal V, a structurally complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, initially garnered significant interest for its reported potent and selective cytotoxic activity against HeLa cancer cells.[1][2] However, subsequent studies utilizing synthetically derived maoecrystal V have challenged these initial findings, reporting little to no cytotoxic effects across a range of cancer cell lines.[1][3] This discrepancy highlights the critical importance of rigorous and reproducible screening of natural products.
These application notes provide detailed protocols for standard cell culture-based assays to independently assess the cytotoxicity of maoecrystal V and other natural compounds. The described methods include assays for determining cell viability and proliferation (MTT assay), cell membrane integrity (LDH assay), and for characterizing the mode of cell death (apoptosis assays).
Data Presentation: Summary of Reported Maoecrystal V Cytotoxicity
The conflicting reports on the cytotoxic activity of maoecrystal V are summarized below. It is crucial for researchers to be aware of this historical context when designing experiments.
| Compound | Cell Line | Reported IC50 | Reference |
| Maoecrystal V (Isolated) | HeLa | 0.02 µg/mL | [1] |
| Maoecrystal V (Isolated) | HeLa | 2.9 µg/mL | [4] |
| Maoecrystal V (Isolated) | K562 | >100 µg/mL | [4] |
| Maoecrystal V (Isolated) | A549 | >100 µg/mL | [4] |
| Maoecrystal V (Isolated) | BGC-823 | >100 µg/mL | [4] |
| Maoecrystal V (Synthetic) | Various (32 cell lines) | Virtually no cytotoxicity | [1][3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of maoecrystal V (or other test compounds). Include vehicle-only (e.g., DMSO) and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[8]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[8] Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[5] A reference wavelength of 630-690 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
MTT Assay Experimental Workflow.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9]
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.[10] The NADH is then used to reduce a tetrazolium salt (INT) to a colored formazan product, which can be measured spectrophotometrically.[10] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with maoecrystal V as described in the MTT assay protocol (Steps 1 and 2).
-
Controls: Prepare three types of controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[11]
-
Background: Culture medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[11] Carefully transfer 100 µL of the supernatant from each well to a new, clean 96-well plate.[11]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]
-
Stop Reaction (Optional but Recommended): Add 50 µL of a stop solution to each well to terminate the reaction.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11] A reference wavelength (e.g., 680 nm) should be used to correct for background absorbance.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
LDH Assay Experimental Workflow.
Apoptosis Detection Assays
Should a compound like maoecrystal V demonstrate cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13][14] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases.[14][15]
A. Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
-
Protocol Outline:
-
Treat cells with the test compound.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze by flow cytometry.
-
B. Caspase Activity Assay:
This assay measures the activity of key executioner caspases (e.g., caspase-3, -7) or initiator caspases (e.g., caspase-8, -9).
-
Principle: A specific peptide substrate for the caspase of interest is conjugated to a colorimetric or fluorometric reporter. Upon cleavage by the active caspase, the reporter is released, and the signal can be quantified.
-
Protocol Outline:
-
Treat cells with the test compound.
-
Lyse the cells to release cellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the colorimetric or fluorescent signal.
-
Generalized Apoptosis Signaling Pathways.
Conclusion
The case of maoecrystal V serves as a valuable lesson in natural product drug discovery, emphasizing the need for thorough and independent verification of biological activity. The protocols provided herein offer standardized methods for researchers to evaluate the cytotoxic potential of maoecrystal V or any other novel compound. By employing a multi-assay approach, including assessments of cell viability, membrane integrity, and apoptotic pathways, a more comprehensive and reliable understanding of a compound's cytotoxic profile can be achieved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Assessment of Maoecrystal V in Cancer Cell Lines
A Case Study in the Critical Importance of Compound Purity for Bioactivity Screening
Introduction
Maoecrystal V is a structurally complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2][3][4][5] Initial studies of the isolated natural product reported potent and selective cytotoxic activity against the HeLa human cervical cancer cell line, with an impressive IC50 value of approximately 20 ng/mL.[3][5][6] This finding generated significant interest in the scientific community, positioning maoecrystal V as a promising lead for anticancer drug development and inspiring numerous efforts toward its total synthesis.[2][3]
However, a critical turn in the scientific understanding of maoecrystal V's bioactivity emerged upon the successful total synthesis of the compound. Multiple independent research groups, after preparing highly pure, synthetic maoecrystal V, conducted extensive biological evaluations and found that the synthetic compound exhibited virtually no cytotoxic activity against a wide range of cancer cell lines, including HeLa.[1][7][8] This stark discrepancy highlights a crucial principle in natural product drug discovery: the potential for impurities in an isolated sample to be responsible for the observed biological effects. It also underscores the necessity of using synthetically pure compounds to validate initial findings.
These application notes, therefore, serve a dual purpose. They provide a historical context for the bioactivity assessment of maoecrystal V and, more broadly, offer a set of standardized, best-practice protocols for the rigorous evaluation of any novel compound, such as a natural product, in cancer cell lines. The case of maoecrystal V is presented as an instructive example of the importance of this rigorous approach.
Data Presentation: A Tale of Conflicting Bioactivity
The initial excitement surrounding maoecrystal V was based on its reported potent cytotoxicity. However, subsequent studies with the pure synthetic compound failed to reproduce these results. The data below summarizes this critical discrepancy.
Table 1: Initially Reported Cytotoxicity of Isolated Maoecrystal V
| Compound | Cell Line | Reported IC50 |
| Maoecrystal V (Isolated) | HeLa (Cervical Cancer) | ~20 ng/mL (~60 nM)[3][5][9] |
| Maoecrystal V (Isolated) | K562, A549, BGC-823 | Activity lower by at least 6 orders of magnitude[10] |
Table 2: Bioactivity of Synthetic Maoecrystal V
| Compound | Finding |
| Maoecrystal V (Synthetic) | Exhibited virtually no cytotoxicity in any cancer cell line tested.[1] |
| Maoecrystal V (Synthetic) | After screening against 32 different cancer cell lines, no anticancer activity was detected.[4][8] |
This discrepancy strongly suggests that the initially observed anticancer activity was likely due to a highly potent, co-isolated impurity in the natural product sample.
Experimental Protocols: A Best-Practice Workflow
The following protocols outline a standard workflow for assessing the anticancer potential of a novel compound. This workflow is essential to generate robust and reproducible data, as exemplified by the maoecrystal V case.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This initial screening assay determines the concentration-dependent effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound stock solution (e.g., Maoecrystal V in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
If a compound demonstrates cytotoxicity, this assay determines if the mechanism of cell death is apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells. Flow cytometry is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration (if determined) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization. Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines if the compound induces cell cycle arrest at a specific phase.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins and investigate the compound's effect on key signaling pathways involved in cancer cell proliferation, survival, and apoptosis (e.g., MAPK/ERK, PI3K/Akt pathways).
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the proteins of interest.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, PARP, Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control like β-actin.
Visualizations: Workflows and Pathways
The following diagrams illustrate the logical flow of experiments for compound assessment and a representative signaling pathway often studied in cancer research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 9. Evaluation of ‘east-to-west’ ether-forming strategies for the total synthesis of maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Maoecrystal V
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V is a structurally complex pentacyclic ent-kaurane diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] Its intricate architecture, featuring a highly congested cage-like structure, has made it a compelling target for total synthesis.[1][2] Initially reported to possess potent and selective cytotoxic activity against human cervical cancer (HeLa) cells, subsequent studies following its successful total synthesis have brought this bioactivity into question.[2][3] This has positioned maoecrystal V as a significant case study in the field of natural product drug discovery, emphasizing the critical role of chemical synthesis in validating the biological activities of complex natural products.
These application notes provide a comprehensive overview of the current understanding of maoecrystal V's biological activity and offer protocols for its use in a research context, primarily as a cautionary example and a tool for assay validation.
Data Presentation
The biological activity of maoecrystal V has been a subject of conflicting reports. The following table summarizes the key quantitative data regarding its cytotoxicity.
| Compound | Cell Line | Reported IC50 | Reference | Notes |
| Maoecrystal V | HeLa | ~20 ng/mL (~54 nM) | Sun et al. (2004) | Initial report from isolated natural product.[1] |
| (-)-Maoecrystal V | 32 Cancer Cell Lines | No significant activity | Baran et al. (2016) | Re-evaluation using synthetically pure material.[2][3] |
| cis-platin | HeLa | 0.99 µg/mL | Sun et al. (2004) | Positive control in the original study.[3] |
Application Notes
A Case Study in Natural Product Bioactivity Verification
The primary application of maoecrystal V in a research setting is as a case study to illustrate the potential pitfalls in the early stages of drug discovery from natural sources. The initial excitement surrounding its potent anti-cancer activity was later tempered by rigorous studies using synthetic material, which showed no such activity.[2][3] This discrepancy highlights several important considerations for researchers:
-
Purity of Natural Product Isolates: The initial bioactivity may have been due to a minor, highly potent contaminant in the natural product isolate.
-
Importance of Total Synthesis: Chemical synthesis provides access to larger quantities of highly pure material, enabling thorough biological evaluation and confirmation of activity.
-
Reproducibility in Biological Assays: The original findings may have been a result of specific, and perhaps not universally replicable, assay conditions.
Researchers can use the story of maoecrystal V to emphasize the importance of rigorous validation in their own work.
Negative Control for Cytotoxicity Assays
Given the compelling evidence of its lack of cytotoxicity across a broad panel of cancer cell lines, synthetically pure maoecrystal V can serve as an excellent negative control in cell-based cytotoxicity assays, particularly those involving HeLa cells.[3] Its complex structure, comparable to other bioactive natural products, makes it a more relevant negative control than simpler molecules like DMSO alone, especially when evaluating other complex diterpenoids.
A Scaffold for Medicinal Chemistry Exploration
While maoecrystal V itself appears to be biologically inert in the context of cytotoxicity, its unique and rigid pentacyclic skeleton presents an interesting scaffold for medicinal chemistry. The general class of ent-kaurane diterpenoids is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. It is conceivable that synthetic modification of the maoecrystal V core could lead to analogs with novel biological functions. Researchers in synthetic and medicinal chemistry may find maoecrystal V to be a valuable starting point for generating novel chemical diversity.
Experimental Protocols
The following is a representative protocol for a cell viability assay using maoecrystal V. This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used method for assessing metabolic activity as an indicator of cell viability. The specific details of the protocol used in the original 2004 report by Sun and coworkers are not available in the cited literature.
Protocol 1: MTT Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of maoecrystal V on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells (or other cancer cell line of interest)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Maoecrystal V (synthetic, high purity)
-
Positive control (e.g., Doxorubicin, cis-platin)
-
Negative control (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the HeLa cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of maoecrystal V in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of maoecrystal V in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Prepare similar dilutions for the positive control.
-
Prepare a vehicle control containing the same concentration of DMSO as the compound-treated wells.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of maoecrystal V, positive control, or vehicle control.
-
Incubate the plate for another 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
-
Visualizations
The following diagrams illustrate key concepts related to the evaluation of maoecrystal V as a chemical probe.
Caption: Workflow of Natural Product Bioactivity Validation.
Caption: Logical Flow of Maoecrystal V Bioactivity Re-evaluation.
References
Application Notes and Protocols: Synthesis of Maoecrystal V and a Prospective Look at SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maoecrystal V, a complex ent-kauranoid diterpene, was first isolated from Isodon eriocalyx and initially garnered significant attention due to reports of its potent and selective cytotoxicity against HeLa human cervical cancer cells, with a reported IC50 value of 20 ng/mL.[1][2] Its intricate pentacyclic structure, featuring a bicyclo[2.2.2]octane core and four contiguous quaternary stereocenters, presented a formidable challenge and an attractive target for total synthesis.[3][4] Several research groups have since reported successful total syntheses of this natural product.[3]
However, subsequent investigations by Baran and coworkers, after completing an 11-step enantioselective synthesis, revealed that synthetic maoecrystal V did not exhibit the previously reported anticancer activity against a panel of 32 cancer cell lines, including HeLa cells.[3][5] This finding has cast doubt on the initial biological activity data.
Despite the questions surrounding its bioactivity, the synthetic strategies developed for maoecrystal V represent significant achievements in organic chemistry and provide a valuable blueprint for the synthesis of other complex natural products. Furthermore, the maoecrystal V scaffold could still hold potential for derivatization to explore other biological activities. These application notes provide a detailed overview of the synthetic approaches to maoecrystal V and propose a framework for future Structure-Activity Relationship (SAR) studies, should a viable biological target be identified.
Experimental Protocols: Total Synthesis of Maoecrystal V (Baran's 2016 Approach)
This section details the 11-step enantioselective total synthesis of (-)-maoecrystal V as reported by the Baran group.[6][7][8] This route is notable for its efficiency and strategic use of a biomimetic pinacol shift.
Key Reagents and Equipment:
-
Standard laboratory glassware for organic synthesis
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Inert atmosphere setup (Argon or Nitrogen)
-
Chromatography equipment (flash chromatography, HPLC)
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NMR spectrometer, mass spectrometer, and polarimeter for characterization
-
All reagents and solvents should be of appropriate grade and purified as necessary.
Step-by-Step Synthesis:
-
Enantioselective Conjugate Addition: To a solution of cyclohexenone, an allyl silane is added in the presence of a copper catalyst and a TADDOL-derived phosphine-phosphite ligand (L1) to yield the silyl-protected enol ether 7 with high enantioselectivity (80% yield, 99% ee).[8]
-
Hosomi-Sakurai Reaction: Intermediate 7 is reacted with a suitable electrophile in the presence of a Lewis acid (e.g., EtAlCl2) to afford the corresponding alkylated product.[7]
-
Oxidation and Methylation: The resulting product is then oxidized, followed by methylation to introduce the gem-dimethyl group.[7]
-
Aldol Addition: A subsequent aldol addition with formaldehyde, mediated by LaCl₃·2LiCl and NaN(TMS)₂, introduces a hydroxymethyl group.[7]
-
Formation of the Bicyclic Ketone: The intermediate is then treated with acid to facilitate the formation of a bicyclic ketone.[5]
-
Pinacol-type Rearrangement: A key step involves a pinacol-type rearrangement that is thought to be biomimetic, establishing the core structure of maoecrystal V.[6]
-
Lactone Formation: The synthesis proceeds with the formation of the lactone ring through a series of redox manipulations.[3]
-
Installation of the Tetrahydrofuran Ring: An acid-catalyzed ketalization is employed to construct the central tetrahydrofuran ring.[3]
-
Nitrile Addition and Hydrolysis: A nitrile group is introduced via treatment with TMSCN and ZnI₂, followed by hydrolysis to the corresponding carboxylic acid, which then forms the lactone.[3][7]
-
One-Pot Cascade Reaction: A remarkable one-pot, two-step cascade reaction involving epoxidation with DMDO, followed by treatment with a combination of MgI₂ and InI₃, and subsequent oxidation with Dess-Martin periodinane, installs the final functionalities.[3][7]
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Final Elimination: The synthesis is completed by an elimination reaction using Oxone to yield (-)-maoecrystal V.[5]
Quantitative Data
While the initial reports on the biological activity of maoecrystal V have been contested, for historical context and to highlight the initial interest in this molecule, the originally reported and subsequently investigated cytotoxic activities are presented below. It is important to note the discrepancy in these findings.
| Compound | Cell Line | Reported IC50 | Reference |
| Maoecrystal V | HeLa (Cervical Cancer) | ~20 ng/mL | [1][2] |
| Maoecrystal V | 32 Cancer Cell Lines (including HeLa) | Inactive | [3][5] |
| Maoecrystal Z | K562 (Leukemia) | 2.9 µg/mL | [9][10] |
| Maoecrystal Z | MCF7 (Breast Cancer) | 1.6 µg/mL | [9][10] |
| Maoecrystal Z | A2780 (Ovarian Cancer) | 1.5 µg/mL | [9][10] |
Prospective SAR Studies
Given the current understanding of maoecrystal V's lack of anticancer activity, any SAR studies would be exploratory. The complex and rigid scaffold of maoecrystal V offers limited sites for modification without extensive synthetic effort. However, a hypothetical SAR study could focus on the following aspects, potentially targeting other biological pathways:
-
Modification of the A-ring: The cyclohexenone moiety could be a site for derivatization. Alterations to the double bond or the ketone could be explored.
-
Derivatization of the Lactone: The lactone could be opened to the corresponding hydroxy acid and then re-esterified with various alcohols to probe the effect of the ester group.
-
Introduction of Substituents: The synthesis could be modified to introduce substituents at various positions on the carbocyclic core.
The related natural product, maoecrystal Z, which has confirmed cytotoxic activity, may represent a more promising starting point for SAR studies.[9][10]
Visualizations
Synthetic Workflow of Maoecrystal V
Caption: High-level workflow for the total synthesis of (-)-maoecrystal V.
Logical Relationship of Maoecrystal V Bioactivity
Caption: Relationship between the reported and verified bioactivity of maoecrystal V.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Maoecrystal V Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of maoecrystal V. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the total synthesis of maoecrystal V?
The total synthesis of maoecrystal V is a formidable challenge due to its highly congested, pentacyclic structure featuring three contiguous quaternary stereocenters. Key difficulties reported by multiple research groups include:
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Construction of the Bicyclo[2.2.2]octane Core: The formation of this central ring system, whether through an intramolecular Diels-Alder (IMDA) reaction or a biomimetic pinacol rearrangement, is a critical and often problematic step.[1][2][3]
-
Installation of Vicinal Quaternary Stereocenters: The creation of the adjacent C9 and C10 quaternary centers is a major synthetic hurdle.[2][4]
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Stereocontrol: Achieving the correct relative and absolute stereochemistry throughout the synthesis is a persistent challenge, particularly at sterically hindered centers.[4][5]
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Late-Stage Functionalization: Performing chemical transformations on the complex and sterically crowded core of the molecule in the final stages of the synthesis can be difficult.
Q2: An intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core is giving low yields and incorrect stereoisomers. What can I do?
Low yields and poor stereoselectivity in the IMDA reaction are common issues. The facial selectivity of the cycloaddition is highly sensitive to the conformation of the dienophile and diene, which is influenced by the tether connecting them.[1]
Troubleshooting Steps:
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Modify the Tether: The length and nature of the tether connecting the diene and dienophile can significantly impact the transition state of the IMDA reaction. Experiment with different tethering strategies to favor the desired cycloaddition mode.
-
Utilize a Chiral Auxiliary: In an enantioselective synthesis, the use of a chiral auxiliary can help control the facial selectivity of the Diels-Alder reaction.[3]
-
Lewis Acid Catalysis: The use of Lewis acids can alter the reaction pathway and improve diastereoselectivity. Screen a variety of Lewis acids and reaction conditions.
-
Alternative Strategy: Consider an intermolecular Diels-Alder approach, which may offer different selectivity profiles.[3] Another alternative is to pursue a completely different strategy for the core construction, such as a biomimetic pinacol rearrangement.[2][6]
Q3: I am attempting the pinacol rearrangement strategy to form the bicyclo[2.2.2]octane core, but I am getting a significant amount of an undesired isomer. How can this be improved?
The pinacol rearrangement route, while innovative, is known to produce isomeric byproducts. In the Baran synthesis, the key pinacol rearrangement step yielded the desired product in 45% alongside 22% of an undesired isomer.[2][4]
Troubleshooting Steps:
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Reaction Conditions: The choice of acid catalyst and solvent can influence the migratory aptitude of the groups involved in the rearrangement. A systematic screen of these parameters may improve the product ratio. The original procedure uses aqueous p-toluenesulfonic acid (TsOH) with heating.[2][4]
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Substrate Modification: Small changes to the substrate, such as altering protecting groups, may disfavor the formation of the undesired isomer by subtly changing the conformational preferences of the molecule.
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Purification: If the formation of the isomer cannot be suppressed, focus on developing an efficient method for separating the desired product from the undesired isomer.
Q4: The enolate-based installation of the hydroxymethyl group at C10 is proving to be challenging. What are the key issues and how can they be addressed?
This step, crucial for creating the C10 quaternary center in some synthetic routes, is notoriously difficult.[2][4] The main challenges are:
-
Chemoselectivity: The presence of multiple enolizable positions can lead to reactions at undesired sites.[4]
-
Regioselectivity: Even with the correct enolate, hydroxymethylation can occur at other positions of the enolate.[4]
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Stereoselectivity: The approach of the electrophile is often not well-controlled, leading to mixtures of diastereomers.
Troubleshooting Steps:
-
Protecting Groups: Temporarily protecting other potentially reactive sites can direct the reaction to the desired location. However, it has been reported that protecting the C-8 ketone as a ketal or cyanohydrin can shut down reactivity.[4]
-
Lanthanide Lewis Acids: The use of LaCl₃·2LiCl has been shown to be effective in controlling the course of the aldol reaction with the extended enolate, improving regioselectivity.[2][7]
-
Reaction Conditions: Carefully screen bases, solvents, and temperatures to optimize the formation of the desired enolate and its subsequent reaction.
Troubleshooting Guides
Guide 1: Improving Yield and Selectivity of the Intramolecular Diels-Alder (IMDA) Reaction
This guide provides a systematic approach to troubleshooting the key IMDA reaction for the construction of the maoecrystal V core.
Problem: Low yield and/or formation of undesired diastereomers in the IMDA reaction.
Workflow for Troubleshooting the IMDA Reaction:
Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the reported yields for key challenging steps in published total syntheses of maoecrystal V. This data can serve as a benchmark for your own experiments.
| Reaction Step | Synthetic Route | Reagents and Conditions | Yield (%) | Reference |
| Pinacol Rearrangement | Baran (2016) | aq. TsOH, 85 °C | 45 | [2][4] |
| Enolate Hydroxymethylation | Baran (2016) | TMS₂NNa, LaCl₃·2LiCl, (CH₂O)n | 56 | [7] |
| Intramolecular Diels-Alder | Danishefsky (2012) | Toluene, sealed tube, 166 °C | 62 | [1] |
| Final Epoxide Rearrangement | Danishefsky (2012) | BF₃·OEt₂ | 85 | [1] |
Experimental Protocols
Protocol 1: Pinacol Rearrangement for Bicyclo[2.2.2]octane Core Formation (Baran Synthesis)
This protocol describes the key pinacol rearrangement step to form the core structure of maoecrystal V.
Reaction Scheme:
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
overcoming stereochemical complexity in maoecrystal V synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the complex stereochemical challenges encountered during the total synthesis of maoecrystal V.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of maoecrystal V, with a focus on controlling the intricate stereochemistry of this complex natural product.
1. Controlling Facial Selectivity in the Intramolecular Diels-Alder (IMDA) Reaction
-
Question: My intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core of maoecrystal V is producing the wrong diastereomer. How can I control the facial selectivity?
-
Answer: Achieving the correct facial selectivity in the IMDA reaction is a common and critical challenge in maoecrystal V synthesis. Several research groups have encountered this issue.[1][2][3] The outcome of the cycloaddition is highly dependent on the conformation of the precursor.
Troubleshooting Strategies:
-
Modify the Dienophile or Diene: The substitution pattern on both the diene and dienophile can significantly influence the transition state geometry. The Danishefsky group initially struggled with achieving the desired facial selectivity.[4] Their solution involved utilizing a less densely functionalized and symmetrical precursor to circumvent this issue.[1]
-
Alter the Tether: The nature of the tether connecting the diene and dienophile can impact the approach of the reacting partners. The Zakarian group explored altering the tether from silicon to boron in their efforts to improve selectivity.[4]
-
Pre-setting Stereochemistry: An alternative strategy is to set key stereocenters before the IMDA reaction, which can then direct the stereochemical outcome of the cycloaddition.[4]
-
2. Establishing the Contiguous Quaternary Stereocenters
-
Question: How can I effectively construct the two contiguous quaternary carbon stereocenters, a key feature of maoecrystal V?
-
Answer: The presence of adjacent quaternary stereocenters is a significant synthetic hurdle.[1] Successful strategies have employed a variety of methodologies:
Key Approaches:
-
Pinacol-type Rearrangement: The Baran group developed a biomimetic approach that utilizes a key pinacol-type shift to efficiently establish the C-9 bridgehead quaternary center.[5] This strategy is inspired by the proposed biosynthesis of maoecrystal V.[5]
-
Semipinacol Rearrangement: Yang and coworkers employed an early-stage semipinacol rearrangement to construct the C10 quaternary stereocenter in their asymmetric total synthesis.[6]
-
Stille-Wittig[1][7]-Rearrangement: In an alternative approach, a Stille-Wittig[1][7]-rearrangement of a stannane was used to assemble the quaternary stereocenter in the IMDA precursor.[4]
-
3. Enantioselective Synthesis of the Core Structure
-
Question: What are reliable methods for achieving an enantioselective synthesis of the maoecrystal V core?
-
Answer: Several successful enantioselective syntheses of maoecrystal V have been reported, each employing a distinct strategy to introduce chirality.
Proven Enantioselective Methods:
-
Chiral Auxiliary-Directed C-H Functionalization: The Zakarian group achieved enantioselectivity by installing a chiral auxiliary, followed by a Rh-catalyzed C-H functionalization to generate a key benzofuran intermediate.[4][8][9]
-
Sharpless Asymmetric Epoxidation: An enantioselective approach can be initiated by a Sharpless asymmetric epoxidation to generate an enantiopure epoxide, which then undergoes a semipinacol rearrangement.[4]
-
Enantioselective Conjugate Addition: A highly enantioselective conjugate addition of an allyl silane to cyclohexenone, using a TADDOL-derived phosphine-phosphite ligand, was a key step in an 11-step total synthesis.[5]
-
4. Stereoselective Installation of the Tetrahydrofuran Ring
-
Question: I am having difficulty with the stereoselective formation of the tetrahydrofuran ring. What methods have been successful?
-
Answer: The construction of the rigid, trans-fused tetrahydrofuran moiety is a non-trivial step that requires careful planning and execution.
Successful Strategies:
-
Oxidative Cyclodearomatization: Thomson's "west-to-east" strategy involved an oxidative cyclodearomatization to form the bond between the furan ring and the bicyclic core prior to the Diels-Alder reaction.[4]
-
exo-Glycal Epoxide Rearrangement:* A novel sequence involving a regio- and stereoselective epoxidation followed by an acid-catalyzed rearrangement has been used to install the tetrahydrofuran ring.[1] However, initial attempts led to the incorrect cis-fused stereochemistry at the A-B ring junction, which required subsequent inversion.[1]
-
Oxidative Cycloetherification: An intramolecular Heck reaction followed by an oxidative cycloetherification has also been used to forge the carbocyclic core in a stereoselective manner.[7][10]
-
5. Controlling Stereochemistry in Late-Stage Functionalizations
-
Question: How can I control the stereochemistry during late-stage installations of functional groups, such as the final methyl group?
-
Answer: Late-stage functionalizations on a complex, sterically hindered core like maoecrystal V present significant stereochemical challenges.
Control Tactics:
-
Use of Protecting Groups: The Danishefsky group found that the presence of a dithioketal protecting group was crucial for achieving selectivity in the installation of the final methyl group.[4] This protecting group directed the stereoselective reduction of an enone.[4]
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Substrate Control: In the final steps of Thomson's synthesis, a stereoselective 1,2-hydride shift, induced by indium iodide and magnesium iodide, set the stereochemistry of the methyl group within the bicyclic system.[4]
-
Quantitative Data Summary
The following tables summarize key quantitative data from various successful syntheses of maoecrystal V, allowing for a comparison of efficiency and stereoselectivity.
Table 1: Enantioselectivity of Key Asymmetric Reactions
| Synthetic Approach (Lead Author) | Key Asymmetric Reaction | Catalyst/Auxiliary | Enantiomeric Excess (ee) |
| Zakarian | Chiral Auxiliary-Directed C-H Functionalization | Chiral Auxiliary (74) | 84% |
| Baran | Enantioselective Conjugate Addition | TADDOL-derived phosphine-phosphite L1 | 99% |
| Zakarian (Catalytic Approach) | Rh-catalyzed C-H Functionalization | Rh₂(S-PTTL)₄ | 60% (with 10:1 dr) |
Table 2: Diastereoselectivity of Key Reactions
| Synthetic Approach (Lead Author) | Key Diastereoselective Reaction | Conditions | Diastereomeric Ratio (dr) |
| Zakarian | Rh-catalyzed C-H functionalization | Rh₂(S-PTTL)₄, reflux in DCM | 10:1 |
| Thomson | Diastereoselective Heck reaction | - | Major product obtained |
| Danishefsky | NaBH₄ reduction of ketone 30 | NaBH₄, DCM/EtOH | 1:1 |
Experimental Protocols
Protocol 1: Zakarian's Chiral Auxiliary-Directed C-H Functionalization
This protocol describes the key enantiodetermining step in the Zakarian group's synthesis of (-)-maoecrystal V.[4][8][9]
-
Synthesis of the Diazo Ester Precursor: O-alkylation of sesamol with neopentylic alcohol under Mitsunobu conditions, followed by directed ortho-metalation, acylation with methyl chloroxoacetate, tosylhydrazone formation, and fragmentation under basic conditions (DBU) to yield the diazo ester.[8]
-
Installation of Chiral Auxiliary: The diazo ester is coupled with a chiral auxiliary (e.g., auxiliary 74 as described in their publication).[4]
-
Rh-catalyzed C-H Functionalization: The substrate is treated with a rhodium catalyst (e.g., Rh₂(OAc)₄) to induce the intramolecular C-H insertion, forming the dihydrobenzofuran ring with high diastereoselectivity.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved, and concomitant isomerization of the ester generates the enantiomerically enriched product.[4]
Protocol 2: Baran's Enantioselective Conjugate Addition
This protocol outlines the highly enantioselective conjugate addition used in the 11-step synthesis of (-)-maoecrystal V.[5]
-
Preparation of the Grignard Reagent: The allyl silane Grignard reagent is prepared.
-
Ligand and Copper Source: The TADDOL-derived phosphine-phosphite ligand (L1) and CuI·0.75DMS are combined in a mixture of toluene and methyltetrahydrofuran (PhMe/MeTHF).[5]
-
Conjugate Addition: Cyclohexenone is added to the reaction mixture, followed by the slow addition of the allyl silane Grignard reagent at low temperature.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified to yield the enantioenriched ketone (99% ee).[5]
Visualizations
Diagram 1: General Synthetic Strategy via Intramolecular Diels-Alder (IMDA)
Caption: A generalized workflow for maoecrystal V synthesis employing a key IMDA reaction.
Diagram 2: Troubleshooting Facial Selectivity in IMDA
Caption: Decision tree for addressing incorrect facial selectivity in the IMDA reaction.
Diagram 3: Key Strategies for Enantioselective Synthesis
Caption: Primary approaches for achieving enantiocontrol in maoecrystal V synthesis.
References
- 1. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
Maoecrystal V Synthesis: Technical Support Center
Welcome to the technical support center for the synthesis of maoecrystal V. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in their synthetic endeavors. Below you will find frequently asked questions and troubleshooting guides for critical steps in the synthesis of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in the total synthesis of maoecrystal V?
A1: Based on published synthetic routes, several steps are consistently reported as challenging and can result in suboptimal yields. These include the construction of the bicyclo[2.2.2]octane core via Diels-Alder reactions, late-stage C-H oxidations to install key functional groups, and sterically hindered carbon-carbon bond formations like enolate hydroxymethylation.[1][2]
Q2: The facial selectivity of my intramolecular Diels-Alder (IMDA) reaction is poor. How can I improve it?
A2: Achieving the correct facial selectivity in the IMDA reaction is a known challenge. The choice of the dienophile and the tether connecting the diene and dienophile are critical.[3][4] Some research groups have found that thermal conditions can lead to the desired cycloadduct, but undesired isomers may also form.[2][4] It is recommended to screen different Lewis acids and reaction temperatures to optimize the selectivity. In some cases, an intermolecular approach followed by subsequent cyclizations has been more successful.[1][5]
Q3: I am having trouble with the pinacol rearrangement step described in some synthetic routes. What are the key parameters to control?
A3: The pinacol rearrangement is a crucial step in certain synthetic strategies for maoecrystal V, notably in the Baran synthesis.[1][2] Success in this step is highly dependent on the specific substrate and reaction conditions. For the addition of a Grignard reagent to a ketone followed by the rearrangement, the choice of the Grignard reagent and the use of additives like LiCl are important to ensure a smooth addition.[1] The subsequent acid-catalyzed rearrangement requires careful control of the temperature and acid concentration to promote the desired pinacol shift and olefin isomerization while minimizing side reactions.[1]
Q4: My late-stage oxidation is giving a mixture of products with low yield of the desired maoecrystal V. What can I do?
A4: Late-stage oxidations are often challenging due to the high density of functional groups in advanced intermediates. Chemoselectivity is a major hurdle. For example, the final oxidation to install the lactone in maoecrystal V can be complicated by the formation of an undesired lactone isomer as the major product.[2] To address this, it is crucial to screen a variety of oxidizing agents and conditions. Protecting groups on other sensitive functionalities might be necessary. Some syntheses have successfully employed a one-pot allylic bromination/Kornblum oxidation to install a ketone, which could be a strategy to consider.[2]
Troubleshooting Guides
Poor Yield in the Enolate Hydroxymethylation Step
This guide addresses the challenges associated with introducing a hydroxymethyl group at the C-10 position, a known bottleneck due to steric hindrance and competing enolization.[1][2]
Problem Symptom Tree
Caption: Troubleshooting workflow for enolate hydroxymethylation.
Experimental Protocol: Enolate Hydroxymethylation
This protocol is adapted from a successful synthesis and is intended as a starting point for optimization.[6]
-
To a solution of the ketone intermediate in a mixture of THF and DMPU at -45 °C, add a solution of TMS₂NNa and LaCl₃·2LiCl.
-
Stir the mixture for 1 hour at -45 °C.
-
Add paraformaldehyde (CH₂O)ₙ and continue stirring for 3 hours at -45 °C.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Yield Data |
| Base | TMS₂NNa | 56% (with C1-epimer isolated in 28% yield)[6] |
| Additive | LaCl₃·2LiCl | Crucial for reactivity[1] |
| Formaldehyde Source | Paraformaldehyde ((CH₂O)ₙ) | - |
| Solvent | THF, DMPU | - |
| Temperature | -45 °C | - |
Low Yield and Selectivity in the Diels-Alder Reaction
The construction of the bicyclo[2.2.2]octane core is a pivotal step in most syntheses of maoecrystal V.[2] This section provides guidance on improving the yield and stereoselectivity of this transformation.
Logical Relationship Diagram
Caption: Factors influencing Diels-Alder reaction outcomes.
Experimental Protocol: Intermolecular Diels-Alder Reaction
This protocol is based on a successful intermolecular approach.[1][5]
-
Dissolve the diene and dienophile in a suitable solvent (e.g., toluene).
-
If using a Lewis acid, cool the solution to the desired temperature (e.g., 0 °C) before adding the catalyst (e.g., EtAlCl₂).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction, for example, with a saturated aqueous solution of NaHCO₃.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
| Synthesis Approach | Key Reaction | Conditions | Yield |
| Danishefsky (racemic) | Intramolecular Diels-Alder | Thermal (180 °C, sealed tube) | 48% (over 2 steps)[4] |
| Yang | Intramolecular Diels-Alder | Heat in toluene | 36% (with isomers)[2] |
| Thomson (enantioselective) | Intermolecular Diels-Alder | Not specified in abstract | -[5] |
Note on Quantitative Data: The yields presented are from specific published syntheses and may vary depending on the exact substrate and experimental conditions. They are provided here for comparative purposes. The synthesis of maoecrystal V is a complex and challenging undertaking, and yields can be highly sensitive to minor variations in procedure.[1][2][3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
Technical Support Center: Maoecrystal V Synthesis via Diels-Alder Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Diels-Alder reaction in the total synthesis of maoecrystal V.
Troubleshooting Guide
This guide addresses specific challenges that may be encountered during the Diels-Alder cycloaddition step in the synthesis of the maoecrystal V core structure.
Question 1: Why am I observing low to no yield of the desired Diels-Alder adduct?
Possible Causes and Solutions:
-
Unfavorable Diene Conformation: The diene must adopt an s-cis conformation for the reaction to occur.[1] In acyclic precursors, the s-trans conformation is often more stable.
-
Poor Electronic Matching of Diene and Dienophile: The Diels-Alder reaction is facilitated by a significant energy difference between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Steric Hindrance: The complex and sterically congested nature of maoecrystal V precursors can hinder the approach of the diene and dienophile.[5]
-
Reaction Conditions Not Optimized: The reaction may require specific conditions to proceed efficiently.
-
Solution: A systematic optimization of temperature, reaction time, and solvent is crucial. Some Diels-Alder reactions benefit from the use of Lewis acid catalysts to lower the LUMO of the dienophile.[1] However, in some reported syntheses of maoecrystal V, thermal conditions alone were sufficient.[3][5]
-
Question 2: The reaction is producing the wrong stereoisomer (undesired facial selectivity) of the bicyclo[2.2.2]octane core. How can this be addressed?
Possible Causes and Solutions:
-
Inherent Facial Selectivity of the Substrate: The facial selectivity of the Diels-Alder reaction is often dictated by the steric and electronic environment of the transition state. In several attempts at maoecrystal V synthesis, the IMDA reaction has proceeded with the opposite facial selectivity to that required.[3][7]
-
Solution 1: Modify the Dienophile: The nature of the dienophile can significantly influence the stereochemical outcome. In one successful synthesis, modifying the dienophile within the IMDA precursor was key to achieving the correct stereochemistry.[8]
-
Solution 2: Alter the Synthetic Strategy: If controlling the facial selectivity of a particular IMDA reaction proves intractable, a different synthetic approach may be necessary. This could involve switching from an intramolecular to an intermolecular Diels-Alder reaction, or employing a different key reaction altogether to form the core structure.[5][9] For example, the Thomson group utilized an intermolecular Diels-Alder reaction in their enantioselective synthesis.[5]
-
Solution 3: Post-Cycloaddition Epimerization: In some cases, it may be possible to epimerize an undesired stereocenter after the Diels-Alder reaction. However, this was attempted unsuccessfully in one reported route, where the conditions led to an intramolecular aldol reaction instead.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the Diels-Alder reaction in maoecrystal V synthesis?
A1: The most commonly employed conditions involve heating the Diels-Alder precursor in a high-boiling solvent, such as toluene, in a sealed tube.[3][4] Temperatures can range from 166°C to 180°C.[3][4] The reaction times are typically several hours. While Lewis acid catalysis is a common strategy for accelerating Diels-Alder reactions, many successful syntheses of the maoecrystal V core have relied on thermal conditions.[5]
Q2: Is an intramolecular (IMDA) or intermolecular Diels-Alder reaction more suitable for constructing the maoecrystal V core?
A2: Both intramolecular and intermolecular Diels-Alder reactions have been successfully used to construct the bicyclo[2.2.2]octane core of maoecrystal V.[6][9][10] The choice of strategy depends on the overall synthetic plan. The IMDA approach can be highly efficient in rapidly building molecular complexity from a single precursor.[6] However, achieving the correct stereochemistry can be a significant challenge.[3][7] The intermolecular approach may offer more flexibility in the choice of diene and dienophile, potentially providing better stereocontrol.[9]
Q3: Are there alternative strategies to the Diels-Alder reaction for forming the bicyclo[2.2.2]octane system of maoecrystal V?
A3: Yes, while the Diels-Alder reaction is the most common approach, other methods have been developed. Notably, the Baran group reported a total synthesis that mimics the proposed biosynthesis and employs a pinacol rearrangement to construct the bicyclo[2.2.2]octane core, thereby avoiding a Diels-Alder reaction.[5]
Quantitative Data Summary
Table 1: Comparison of Selected Diels-Alder Reaction Conditions and Yields in Maoecrystal V Synthesis
| Research Group | Reaction Type | Key Reactants/Precursor | Conditions | Yield | Reference |
| Danishefsky | IMDA | Silyl enol ether precursor (28) | Toluene, sealed tube, 166°C, 1 h, then TBAF, THF | 62% | [4] |
| Danishefsky (Model) | IMDA | Precursor 15c | Toluene, sealed tube, 180°C, 12 h, then TBAF, THF | 48% | [3] |
| Yang | IMDA | Intermediate 9 | Toluene, heat | 36% (of desired isomer) | [5] |
| Zakarian | IMDA | Ortho-quinone ketal 12 | Thermal conditions | Excellent yield | [5] |
Key Experimental Protocols
Protocol 1: Intramolecular Diels-Alder Cyclization (Danishefsky Group Model System)
This protocol is adapted from a reported synthesis and describes the thermal IMDA reaction of a model precursor.[3]
-
Precursor Synthesis: The IMDA precursor (15c) is synthesized by esterification of the corresponding alcohol with the appropriate acid chloride in the presence of pyridine in dichloromethane (DCM).[3]
-
Diene Formation: The corresponding silyl enol ether is formed by treating the ketone with TBSOTf and triethylamine in DCM at 0°C for 15 hours, yielding the diene precursor for the IMDA.[3]
-
Cycloaddition: The silyl enol ether precursor is dissolved in toluene and heated in a sealed tube at 180°C for 12 hours.[3]
-
Deprotection: After cooling, the cycloadduct is treated with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to remove the silyl group.[3]
-
Purification: The final product is purified by column chromatography to yield the desired bicyclo[2.2.2]octane derivative.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Maoecrystal V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of maoecrystal V. The following information addresses common issues, particularly the formation of unexpected byproducts, and offers guidance based on documented synthetic routes.
Frequently Asked Questions (FAQs)
Q1: During the intramolecular Diels-Alder (IMDA) reaction, a major byproduct with a different core structure was isolated. What is this byproduct and why did it form?
A1: The major unexpected byproduct often encountered during the IMDA reaction is maoecrystal ZG , a structural isomer of maoecrystal V.[1][2] The formation of maoecrystal ZG versus the desired maoecrystal V core is highly dependent on the nature of the dienophile used in the precursor for the IMDA reaction.[1][2] Specifically, the choice of a vinylboronate dienophile has been shown to favor the formation of the maoecrystal ZG skeleton.[1]
This divergence occurs because the dienophile can adopt different orientations (rotamers) during the cycloaddition, leading to different stereochemical outcomes and ultimately different polycyclic systems.[3] While aiming for the bicyclo[2.2.2]octan-2-one core of maoecrystal V, an alternative cyclization pathway can lead to the unprecedented ring system of maoecrystal ZG.[1]
Q2: I observed a minor reduction byproduct during a radical cyclization step. Is this a known issue?
A2: Yes, the formation of a minor reduction byproduct has been documented. During a radical cyclization using tributyltin hydride and AIBN, the formation of the corresponding formate as a minor byproduct (around 5%) was observed, in addition to other unidentified byproducts.[1][2] This suggests that the reaction conditions can lead to a small degree of over-reduction. Optimization of the reaction time, temperature, or the amount of radical initiator may help to minimize this side reaction.
Q3: We are struggling with the regioselectivity of an enolate hydroxymethylation step. What are the common challenges and potential solutions?
A3: The enolate-based installation of a hydroxymethyl group, particularly at the sterically hindered C-10 position, is a known challenge in maoecrystal V synthesis.[4] Key difficulties include:
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Chemoselectivity: Preferential formation of the less sterically hindered enolate at the C-8/14 position over the desired C-5/10 enolate.[4]
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Regioselectivity: Even when the correct enolate is formed, hydroxymethylation may occur at the less hindered C-2 position instead of the desired C-10 position.[4]
Attempts to protect the C-8 ketone as a ketal or cyanohydrin have been reported to shut down reactivity altogether.[4] Successful strategies have involved careful selection of reagents and conditions to favor the formation of the desired thermodynamic enolate and achieve regioselective hydroxymethylation.
Q4: An unexpected formation of maoecrystal V was observed as a byproduct during an oxidation step. What could be the cause?
A4: In one reported synthesis, maoecrystal V was unexpectedly formed in low yields (2-4%) as a byproduct during the oxidation of an iodohydrin to an iodoketone using a specific batch of Dess-Martin periodinane (DMP).[5][6] Further investigation revealed that this particular bottle of DMP was likely contaminated with Oxone, which is used in its preparation.[5][6] The presence of this oxidizing impurity facilitated an oxidative elimination of the iodide to form the final maoecrystal V structure.[5][6] Freshly prepared or other commercial batches of DMP did not produce this byproduct.[5][6] This highlights the critical importance of reagent purity in complex total synthesis.
Troubleshooting Guides
Issue 1: Formation of Maoecrystal ZG instead of Maoecrystal V Core
Symptoms:
-
NMR and mass spectrometry data of the major product from the IMDA reaction do not match the expected data for the maoecrystal V core.
-
X-ray crystallography reveals a different, isomeric polycyclic structure.[1]
Root Cause:
-
The use of a dienophile (e.g., dibutyl vinylboronate) that favors an alternative cyclization pathway in the intramolecular Diels-Alder reaction.[1]
Corrective Actions:
-
Modify the Dienophile: The most effective solution is to change the dienophile in the IMDA precursor. Syntheses that successfully produced the maoecrystal V core utilized different dienophiles that direct the cycloaddition towards the desired bicyclo[2.2.2]octan-2-one system.[1]
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Solvent and Temperature Screening: While the dienophile is the critical factor, systematic screening of solvents and reaction temperatures for the IMDA reaction may influence the ratio of diastereomeric products, although it is unlikely to completely switch the outcome from maoecrystal ZG to maoecrystal V.
Issue 2: Unidentified Side Reactions with Specific Reagents
Symptoms:
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Significantly lower yields are observed when using certain reagents compared to literature procedures.
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Complex mixtures of unidentified byproducts are seen in the crude reaction mixture.
Root Cause:
-
The choice of base or solvent can significantly impact the reaction outcome. For example, using LDA instead of LiN(SiMe3)2 for an enolate generation has been reported to result in substantially lower yields due to unidentified side reactions.[1]
-
In another instance, the use of THF as a solvent for a Grignard reaction led to self-reaction of the organomagnesium species, requiring a large excess of the reagent.[4]
Corrective Actions:
-
Reagent and Solvent Substitution:
-
For the enolate formation, switch from LDA to LiN(SiMe3)2 as recommended in the literature.[1]
-
For the Grignard reaction, changing the solvent from THF to toluene (PhMe) was found to prevent the self-reaction side product, likely due to greater aggregation of the organomagnesium species in the non-coordinating solvent.[4]
-
-
Temperature Control: Carefully control the reaction temperature, as side reactions are often more prevalent at higher temperatures.
Quantitative Data Summary
| Reaction Step | Desired Product | Yield (%) | Unexpected Byproduct(s) | Yield (%) | Reference |
| Intramolecular Diels-Alder (IMDA) | Maoecrystal V core | — | Maoecrystal ZG | Major Product | [1][2] |
| Radical Cyclization | Desired cyclized product | 53 | Formate reduction product | ~5 | [1][2] |
| Iodohydrin Oxidation with contaminated DMP | Iodoketone | Excellent | Maoecrystal V | 2-4 | [5][6] |
| Pinacol Rearrangement | Key intermediate 3 | 45 | Undesired isomer | 22 | [4] |
Key Experimental Protocols
Protocol 1: Intramolecular Diels-Alder (IMDA) Reaction Leading to Maoecrystal ZG
The synthesis of the unexpected isomer, maoecrystal ZG, originated from the reaction of cyclohexadienone 29 with dibutyl vinylboronate. The resulting product, 31 , possessed the core structure that, after several subsequent steps, led to maoecrystal ZG. The final steps involved oxidation, vinylation, ring-closing metathesis, another oxidation, and finally methylation of a zincate enolate. The structure of maoecrystal ZG was ultimately confirmed by X-ray crystallography.[1][2]
Protocol 2: Troubleshooting DMP Oxidation
During the synthesis, an iodohydrin was oxidized using Dess-Martin periodinane (DMP) to yield the corresponding iodoketone. One particular commercial bottle of DMP consistently produced maoecrystal V (2-4%) as a byproduct. Analysis suggested the DMP was contaminated with Oxone. To confirm this, a controlled experiment was performed where a buffered aqueous solution of Oxone was added to the reaction mixture, which resulted in a clean elimination of the iodide to form maoecrystal V in high yield.[5][6]
Visualizations
References
- 1. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. Open Flask: Maoecrystal V, or I how I learned to cope with my mediocrity [openflask.blogspot.com]
Technical Support Center: Synthesis of Maoecrystal V
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common scalability issues encountered during the synthesis of maoecrystal V. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the synthesis of maoecrystal V?
A1: The primary challenges in scaling up the synthesis of maoecrystal V revolve around several key transformations that are sensitive to reaction conditions and scale. These include:
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Construction of the bicyclo[2.2.2]octane core: Many synthetic routes utilize an intramolecular Diels-Alder (IMDA) reaction to form this core structure. Achieving high yields and the correct stereochemistry can be difficult on a larger scale due to competing side reactions and the need for precise thermal control.[1][2][3][4][5]
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Installation of the C10 hydroxymethyl group: This step involves an enolate-based addition to a sterically hindered quaternary center.[6][7] Achieving high regioselectivity and yield is a significant hurdle, often requiring extensive optimization of reagents and reaction conditions. The Baran group, for instance, conducted approximately 1000 experiments to identify suitable conditions for this transformation.[7]
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Formation of the strained tetrahydrofuran (THF) ring: The inherent strain in the five-membered ether ring of maoecrystal V makes its formation challenging.[8] Several synthetic attempts have been halted at this stage.[8]
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Stereocontrol: Several steps in the synthesis are prone to stereoselectivity issues. For example, the delivery of a cyanide group often occurs from the undesired face of the molecule, leading to the wrong diastereoisomer.[9]
Q2: Which synthetic route is considered the most scalable?
A2: The 11-step enantioselective synthesis developed by the Baran group is presented as a potentially scalable pathway.[6][10] This route was successfully executed on a 7-gram scale for a key intermediate, demonstrating its potential for larger-scale production.[6] The synthesis is noted for its conciseness and the strategic nature of its steps, which build key skeletal bonds and incorporate critical functionalities efficiently.[6][10]
Q3: Are there specific reagents or conditions that are critical for success on a larger scale?
A3: Yes, several reagents and conditions have been identified as crucial for achieving high yields and selectivity, particularly on a larger scale. For instance, in the enantioselective conjugate addition step of the Baran synthesis, the use of CuI·0.75DMS was critical to minimize the dimerization of the Grignard reagent.[6] Additionally, a profound solvent effect was observed, with a mixture of toluene and 2-methyltetrahydrofuran being essential for consistently high yield and enantioselectivity on a 20-gram scale.[6]
Troubleshooting Guides
Issue 1: Low Yield and Poor Selectivity in the Enolate Hydroxymethylation at C10
Symptoms:
-
Formation of multiple monohydroxymethylated products.[6]
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Preferential reaction at less sterically hindered positions.[6]
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Low conversion to the desired product.
Possible Causes:
-
Steric hindrance at the C10 position.[6]
-
Competition between different enolates (e.g., C5/10 vs. C8/14).[6]
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Unfavorable reaction kinetics or thermodynamics.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Reagent Selection | Utilize a lanthanide Lewis acid such as LaCl₃·2LiCl in conjunction with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS).[6][7] |
| 2 | Solvent System | Employ a mixture of tetrahydrofuran (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) to enhance reactivity and selectivity.[11] |
| 3 | Temperature Control | Maintain a low reaction temperature (e.g., -45 °C) to control the aldol addition and minimize side reactions.[11] |
Issue 2: Poor Stereoselectivity in Nucleophilic Additions
Symptoms:
-
Formation of the undesired diastereoisomer as the major product.
-
Difficulty in separating the desired isomer.
Possible Causes:
-
Facial bias of the substrate directing the nucleophile to the undesired face.[9]
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Inappropriate choice of nucleophile or Lewis acid.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lewis Acid Screening | Experiment with different Lewis acids to alter the chelation and facial bias of the substrate. For example, Zn(OTf)₂ was found to reverse the stereoselectivity in a ketone reduction.[6] |
| 2 | Substrate Modification | Consider temporarily modifying the substrate to block the undesired face. For instance, epoxidation of a nearby alkene was attempted to influence the direction of cyanide addition, although this was not successful in all cases.[12] |
| 3 | Alternative Reaction Pathways | If direct nucleophilic addition consistently fails, explore alternative strategies. The Baran group circumvented a problematic cyanide addition by first forming the THF ring, which altered the substrate's conformation and allowed for the desired stereochemical outcome.[12] |
Key Experimental Protocols
Protocol 1: Scalable Enantioselective Conjugate Addition
This protocol is adapted from the Baran synthesis and is suitable for gram-scale synthesis.[6]
Materials:
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Cyclohexenone
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Allyl(trimethyl)silane
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Isopropylmagnesium chloride (i-PrMgCl)
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Copper(I) iodide-dimethyl sulfide complex (CuI·0.75DMS)
-
TADDOL-derived phosphine-phosphite ligand (L1)
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Toluene (PhMe)
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2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a solution of CuI·0.75DMS and the L1 ligand in a mixture of toluene and 2-MeTHF at -78 °C, add a solution of the Grignard reagent (prepared from allyl(trimethyl)silane and i-PrMgCl).
-
Add cyclohexenone dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4.5 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired product in high yield and enantioselectivity.
Protocol 2: Pinacol Rearrangement for Bicyclo[2.2.2]octane Core Formation
This protocol, also from the Baran synthesis, describes a key step in forming the core structure.[6]
Materials:
-
Precursor diol
-
p-Toluenesulfonic acid (TsOH)
-
Toluene (PhMe)
Procedure:
-
Dissolve the precursor diol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 85 °C and stir for 17 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
Table 1: Comparison of Key Reaction Yields in Different Maoecrystal V Syntheses
| Reaction Step | Baran Synthesis Yield | Danishefsky Synthesis Yield | Zakarian Synthesis Yield | Thomson Synthesis Yield |
| Bicyclo[2.2.2]octane Formation | 45% (Pinacol Rearrangement)[6] | 36% (IMDA)[1] | Not specified | Not specified |
| Final Step to Maoecrystal V | 76% (from lactone)[11] | 85% (from epoxide)[2] | Not specified | Not specified |
Visualizations
Caption: A logical workflow for addressing scalability issues in chemical synthesis.
Caption: Simplified overview of key transformations in Baran's total synthesis of maoecrystal V.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total synthesis of (±)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. baranlab.org [baranlab.org]
- 10. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Open Flask: Maoecrystal V, or I how I learned to cope with my mediocrity [openflask.blogspot.com]
Technical Support Center: Optimizing Reaction Conditions for Maoecrystal V Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of maoecrystal V intermediates. The information is compiled from various published total syntheses, offering insights into overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategic approaches to synthesizing the core structure of maoecrystal V?
A1: The majority of successful total syntheses of maoecrystal V have employed an Intramolecular Diels-Alder (IMDA) reaction to construct the characteristic [2.2.2]-bicyclooctane core.[1][2][3][4] An alternative, biomimetic approach involves a key pinacol-type rearrangement to form this bicyclic system.[1][5]
Q2: What are the primary challenges encountered in the synthesis of maoecrystal V?
A2: Researchers often face challenges in controlling stereochemistry, particularly during the construction of the four contiguous quaternary stereocenters.[1][6] Other significant hurdles include the installation of functional groups on the sterically congested carbon skeleton and achieving satisfactory yields in key bond-forming reactions.[5] The formation of the strained tetrahydrofuran ring has also been a notable obstacle in several synthetic campaigns.[7]
Q3: Has the biological activity of synthetic maoecrystal V been confirmed?
A3: While the initially reported potent cytotoxicity of maoecrystal V against HeLa cells was a major driver for synthetic efforts, subsequent studies on the synthetically produced material did not detect the originally reported anticancer activity against a panel of 32 cancer cell lines.[1][6]
Troubleshooting Guide
Problem 1: Low Yield or Undesired Stereoisomers in the Intramolecular Diels-Alder (IMDA) Reaction
The IMDA reaction is a critical step for assembling the bicyclo[2.2.2]octane core of maoecrystal V. Poor outcomes are a common issue.
dot
Caption: Troubleshooting workflow for the IMDA reaction.
Possible Causes and Solutions:
-
Incorrect Facial Selectivity: The diene can react from two different faces, leading to diastereomeric products. In some reported syntheses, the IMDA reaction initially proceeded with the undesired facial selectivity.[3]
-
Solution: Modifying the dienophile component of the precursor molecule can alter the conformational preferences of the transition state, favoring the desired cycloadduct. The choice of tether and substituents on the dienophile has been shown to be critical for controlling the reaction's course.[7][8] For instance, using a bulkier dienophile can steer the reaction towards the desired isomer.
-
-
Low Reaction Conversion: Thermal IMDA reactions can require high temperatures, which may lead to decomposition or the formation of byproducts.
-
Solution: Carefully screen reaction temperatures and times. In one synthesis, heating the precursor in toluene was effective, although it produced a mixture of isomers.[1] Lewis acid catalysis can sometimes promote the reaction at lower temperatures, although this was not always successful for maoecrystal V intermediates.
-
-
Isomerization of the Diene: Under thermal conditions, the diene precursor can isomerize to a non-reactive conformation.[9]
-
Solution: The use of specific activating groups on the dienophile, such as electron-withdrawing groups, can increase the rate of the desired cycloaddition, potentially outcompeting isomerization.
-
| Parameter | Condition A (Yang et al.)[1] | Condition B (Zakarian et al.)[1] | Condition C (Danishefsky et al.)[9] |
| Solvent | Toluene | Toluene | Toluene |
| Temperature | Heating | Thermal | 180 °C (sealed tube) |
| Observed Yield | 36% (desired isomer) | Excellent | 48% (over two steps) |
| Notes | Produced two other isomeric byproducts. | Utilized a silicon tether for optimal results. | Observed isomerization of diene with other precursors. |
Problem 2: Poor Stereocontrol in Nucleophilic Additions to the Bicyclic Core
Adding nucleophiles to the sterically hindered bicyclic ketone intermediates often results in the undesired stereoisomer.
dot
Caption: Competing pathways in nucleophilic addition.
Possible Causes and Solutions:
-
Steric Hindrance: The convex face of the bicyclic system is typically less sterically hindered, leading to preferential attack from that side and formation of the undesired diastereomer. This was a significant issue in the Baran synthesis when attempting to add a cyanide nucleophile.[6]
-
Solution 1: Use of Chelating Lewis Acids: The Baran group found that using Zn(OTf)₂ mediated the desired stereo- and chemoselectivity in one instance, suggesting that chelation control can override simple steric control.[6][10]
-
Solution 2: Substrate Modification: Blocking the undesired face of the molecule can force the nucleophile to approach from the desired trajectory. However, in practice, epoxidizing a nearby alkene was found to be insufficient to solve this problem.[6][10] A more successful strategy was to alter the synthetic route to form the THF ring before the nucleophilic addition, which changed the conformational bias of the intermediate and allowed the cyanide to approach from the desired face.[6][10]
-
Problem 3: Difficulty in Late-Stage Functionalization (e.g., Hydroxymethylation, Elimination)
Introducing the final functional groups onto the complex and sterically crowded maoecrystal V core is fraught with challenges.
dot
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toward the total synthesis of maoecrystal V: an intramolecular Diels-Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. baranlab.org [baranlab.org]
- 7. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open Flask: Maoecrystal V, or I how I learned to cope with my mediocrity [openflask.blogspot.com]
Technical Support Center: Purification of Maoecrystal V Isomers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification challenges of maoecrystal V isomers. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with maoecrystal V?
A1: The main purification challenges for maoecrystal V stem from its complex stereochemistry. The molecule possesses a rigid pentacyclic structure with multiple contiguous quaternary stereocenters.[1][2] During total synthesis, reactions often yield a mixture of diastereomers and sometimes enantiomers (in the case of racemic synthesis), which can be difficult to separate due to their similar physical and chemical properties.[1][3]
Q2: What types of isomers are most commonly formed during the synthesis of maoecrystal V?
A2: The most frequently encountered isomers are diastereomers.[4][5] These can arise from reactions such as Diels-Alder cycloadditions, epoxidations, and other stereoselective steps where complete control of the stereochemistry is not achieved.[1][3] For instance, incomplete facial selectivity during a reaction can lead to the formation of an undesired epimer.
Q3: Which analytical techniques are recommended for identifying and quantifying maoecrystal V isomers?
A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method for both separating and quantifying enantiomers and diastereomers of maoecrystal V.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural elucidation and confirming the relative stereochemistry of the isolated isomers.
Q4: Is it possible to separate maoecrystal V isomers using standard silica gel chromatography?
A4: While standard silica gel chromatography can be used for initial purification to remove major impurities, it is often insufficient for separating closely related diastereomers of complex molecules like maoecrystal V.[1] These isomers may have very similar polarities, leading to co-elution. Semi-preparative or preparative HPLC is generally required for achieving high purity.[1]
Troubleshooting Guide
Problem 1: Poor or no separation of isomers on a chiral HPLC column.
| Possible Cause | Troubleshooting Step |
| Incorrect Chiral Stationary Phase (CSP) | The selection of the CSP is critical. Structurally similar molecules do not guarantee similar separation behavior. It is advisable to screen a variety of CSPs (e.g., polysaccharide-based, Pirkle-type).[6] |
| Unoptimized Mobile Phase | Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the nonpolar solvent (e.g., hexane). Small changes can significantly impact selectivity.[2] |
| Inappropriate Flow Rate | For complex separations, reducing the flow rate (e.g., to 0.5 mL/min) can enhance column efficiency and improve resolution.[2] |
| Suboptimal Temperature | Temperature can affect the interactions between the analyte and the CSP. Experiment with varying the column temperature (e.g., in a range of 10-40°C) to improve separation.[2] |
Problem 2: Peak tailing or broadening in HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Overload | Inject a smaller amount of the sample to avoid overloading the column, which can lead to distorted peak shapes. |
| Sample Solvent Incompatibility | The sample should be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[2] Injecting in a stronger solvent can cause issues.[6] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any adsorbed impurities. If performance does not improve, the column may need to be replaced. |
Problem 3: Low recovery of purified isomers after preparative HPLC.
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Maoecrystal V and its isomers may be sensitive to acidic or basic conditions or prolonged exposure to certain solvents. Ensure the mobile phase is neutral and minimize the time the sample spends in solution. |
| Poor Solubility in Mobile Phase | If the sample precipitates in the mobile phase, it can lead to low recovery. Test the solubility of the sample in the chosen mobile phase before performing preparative runs.[7] |
| Adsorption to Tubing or Vials | Use deactivated glass vials and low-adsorption tubing to minimize sample loss, especially when working with small quantities. |
Quantitative Data Presentation
The following table presents representative data from a chiral HPLC separation of a crude synthetic mixture of maoecrystal V and a diastereomeric impurity.
| Compound | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Diastereomer X | 12.5 | 35 | - |
| Maoecrystal V | 14.2 | 65 | 1.8 |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of Maoecrystal V Diastereomers
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). Start with a ratio of 90:10 (v/v) and adjust as needed to optimize separation.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the crude sample in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Monitor the chromatogram for the separation of peaks corresponding to the different isomers. The resolution between the peaks for maoecrystal V and its diastereomers should be greater than 1.5 for baseline separation.[2]
Protocol 2: Semi-Preparative HPLC for Isolation of Maoecrystal V
-
Column: A larger-scale polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, 20 x 250 mm, 5 µm).
-
Mobile Phase: Use the optimized mobile phase from the analytical method.
-
Flow Rate: 10 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the crude mixture in the mobile phase at a concentration that avoids column overload (to be determined by loading studies).
-
Injection: Perform multiple injections, collecting the fractions corresponding to the desired maoecrystal V peak.
-
Post-Purification: Combine the collected fractions containing the pure maoecrystal V. Evaporate the solvent under reduced pressure at a low temperature to obtain the purified solid.
-
Purity Assessment: Analyze the purified fraction using the analytical HPLC method to confirm its purity.
Visualizations
Caption: Workflow for the purification and analysis of maoecrystal V isomers.
Caption: Logic diagram for troubleshooting poor separation of maoecrystal V isomers.
References
- 1. A Customizable Approach for the Enzymatic Production and Purification of Diterpenoid Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 7. chiraltech.com [chiraltech.com]
Navigating the Enigma of Maoecrystal V: A Technical Support Hub for Researchers
For Immediate Release
This technical support center provides a centralized resource for researchers, scientists, and drug development professionals working with maoecrystal V. It directly addresses the significant inconsistencies in the published bioactivity data for this complex natural product and offers troubleshooting guidance for experimental work.
The Maoecrystal V Bioactivity Dichotomy: A Summary of the Data
Maoecrystal V, a structurally intricate diterpenoid isolated from Isodon eriocalyx, has been the subject of considerable synthetic effort due to its unique architecture. However, its biological activity remains a point of significant contention in the scientific community. The initially reported potent cytotoxicity has not been replicated in subsequent, thorough investigations. This discrepancy underscores the importance of rigorous validation in natural product research.
Below is a summary of the reported in vitro cytotoxicity data for maoecrystal V against the HeLa human cervical cancer cell line.
| Reporting Group | Compound Source | Reported IC50 (HeLa cells) | Citation |
| Sun and coworkers (2004) | Isolated from Isodon eriocalyx | 20 ng/mL | [1] |
| Baran and coworkers (2016) | Total Synthesis | No significant cytotoxicity observed | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary inconsistency in the bioactivity data of maoecrystal V?
A1: The central inconsistency revolves around the cytotoxicity of maoecrystal V against the HeLa cancer cell line. A 2004 study by Sun and coworkers, who first isolated the compound, reported a potent IC50 value of 20 ng/mL.[1] However, a 2016 report from the Baran group, who achieved the total synthesis of maoecrystal V, found no discernible cytotoxic activity when they screened their synthetic material against a panel of 32 cancer cell lines, including HeLa, across four independent laboratories.[2][3]
Q2: What are the potential reasons for this discrepancy?
A2: Several factors could contribute to this significant difference in observed bioactivity:
-
Purity of the Natural Product Isolate: The original sample of maoecrystal V was isolated from a natural source. It is conceivable that a highly potent, co-eluting impurity was responsible for the observed cytotoxicity and that maoecrystal V itself is inactive.
-
Compound Misidentification: While less likely given the reported crystallographic analysis, the possibility of an initial structural misassignment cannot be entirely ruled out.
-
Cell Line Authenticity and Variation: Variations in the specific strain of HeLa cells used in the different laboratories could potentially contribute to differing sensitivities.
Q3: Has the bioactivity of maoecrystal V been evaluated against other cell lines?
A3: Yes, the Baran group screened their synthetic maoecrystal V against a panel of 32 different cancer cell lines, and no significant anticancer activity was detected in any of them.[3]
Troubleshooting Guide for Maoecrystal V Bioactivity Experiments
This guide is intended to assist researchers in designing and interpreting experiments with maoecrystal V, with a focus on avoiding and resolving inconsistencies.
Q: I have synthesized or acquired a sample of maoecrystal V and want to test its bioactivity. How should I proceed to ensure reliable results?
A: To ensure the reliability and reproducibility of your findings, a systematic approach is crucial. The following workflow is recommended:
Q: My results show some cytotoxicity. How can I be sure it's not an artifact?
A: It is essential to rule out common sources of experimental artifacts:
-
Solvent Toxicity: If you are dissolving maoecrystal V in a solvent like DMSO, ensure the final concentration of the solvent in your assay wells is non-toxic to the cells. Always include a vehicle control (cells treated with the same concentration of solvent alone).
-
Compound Precipitation: Visually inspect your assay plates under a microscope before and after adding the compound. Precipitation can lead to inaccurate results. If solubility is an issue, consider using a different solvent or formulation.
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. For example, highly colored compounds can affect absorbance readings in colorimetric assays. Consider using a different assay that relies on a different detection principle to confirm your results.
Q: My results, like those of the Baran group, show no cytotoxicity. What does this mean?
Experimental Protocols
Due to the lack of a publicly available detailed protocol from the original 2004 study, this section provides a general protocol for a standard cytotoxicity assay, similar to what would be employed in a modern screening campaign, and reflects the approach likely taken in the more recent, comprehensive studies.
General Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a standard method for assessing cell viability and can be adapted for various adherent cell lines, including HeLa.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Maoecrystal V (dissolved in sterile DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HeLa cells in complete culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed 5,000 cells in 100 µL of medium per well into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the maoecrystal V stock solution in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of maoecrystal V.
-
Include wells for a positive control (e.g., doxorubicin) and a vehicle control (medium with the same final concentration of DMSO as the highest concentration of maoecrystal V).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
Signaling Pathway Considerations
Given the lack of confirmed, reproducible bioactivity for maoecrystal V, there are no established signaling pathways through which it is known to act. Researchers investigating novel natural products with potential anticancer activity often explore pathways related to apoptosis (e.g., caspase activation, Bcl-2 family protein regulation), cell cycle arrest (e.g., cyclin-dependent kinase inhibition), and specific signaling cascades frequently dysregulated in cancer (e.g., MAPK, PI3K/Akt). However, for maoecrystal V, such investigations would be predicated on first establishing a reproducible cytotoxic effect.
The following diagram illustrates a general logical relationship for investigating a potential cytotoxic agent's mechanism of action, which would only be pursued after confirmation of bioactivity.
References
stability issues of maoecrystal V in solution
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific data on the stability issues of maoecrystal V in solution, including its degradation pathways, solubility limits under various conditions, or the effects of stabilizing agents. The information provided below is based on the extensive research into its total synthesis and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is maoecrystal V and why is it of interest to researchers?
Maoecrystal V is a complex, naturally occurring diterpenoid isolated from the plant Isodon eriocalyx.[1] Its intricate, pentacyclic structure, featuring a densely packed skeleton with multiple quaternary stereogenic centers, has made it a significant challenge and an attractive target for total synthesis by chemists.[1] Initially, maoecrystal V was reported to exhibit potent and selective cytotoxicity against HeLa (cervical cancer) cell lines, with an IC50 value of 20 ng/mL.[1] However, subsequent studies and the re-assessment of the synthetically produced maoecrystal V have indicated that it does not possess anticancer properties.[1][2]
Q2: What are the key challenges in the chemical synthesis of maoecrystal V?
The synthesis of maoecrystal V is notably complex due to its unique structural features:
-
A densely functionalized and sterically congested core: The molecule contains a pentacyclic skeleton with four contiguous quaternary stereocenters.[1]
-
A bicyclo[2.2.2]octane system: The D/E ring system presents a significant synthetic hurdle.[1]
-
A fused lactone C ring: This adds to the complexity of the core structure.[1]
-
A cyclohexenone A ring with a gem-dimethyl group: This further congests the molecular framework.[1]
These features necessitate long and intricate synthetic routes, often requiring the development of novel chemical reactions and strategies.
Troubleshooting Synthetic Challenges
While solution stability data is unavailable, researchers may encounter issues during its synthesis. Here are some potential troubleshooting points derived from published synthetic routes.
Problem: Low yield or failure in the final elimination step to form maoecrystal V.
-
Possible Cause: The use of standard base-promoted E2 elimination conditions may not be effective for the final step of eliminating an iodide to form the double bond in maoecrystal V. This is likely due to the lack of an antiperiplanar hydrogen required for the reaction to proceed.[2]
-
Suggested Solution: An alternative and effective method reported is the use of a buffered aqueous solution of Oxone for the oxidative elimination of the iodide. This method has been shown to result in a clean reaction with good yields.[2]
Problem: Incorrect stereochemistry during the introduction of key functional groups.
-
Possible Cause: The sterically hindered nature of the maoecrystal V core can lead to undesired stereochemical outcomes. For example, the introduction of a cyanide group at the C-8 ketone was found to predominantly occur from the undesired face.[2]
-
Suggested Solution: A potential strategy to overcome this is to alter the synthetic sequence. For instance, forming the THF ring prior to the cyanide addition was hypothesized to direct the nucleophile to the desired face.[2] The use of specific Lewis acids, such as Zn(OTf)2, has also shown some success in achieving the desired stereo- and chemoselectivity, although the resulting product may not be directly useful for subsequent steps.[2]
Experimental Protocols
Key Synthetic Transformation: Oxidative Elimination to Yield Maoecrystal V
This protocol is based on the successful synthesis reported by the Baran lab.[2]
Objective: To perform the final elimination of an iodide intermediate to generate maoecrystal V.
Materials:
-
Iodo ketone precursor of maoecrystal V
-
Buffered aqueous solution of Oxone (potassium peroxymonosulfate)
-
Appropriate reaction solvent (e.g., as described in the full synthetic route)
Procedure:
-
Dissolve the iodo ketone intermediate in the chosen reaction solvent.
-
Add a buffered aqueous solution of Oxone to the reaction mixture.
-
Stir the reaction at the temperature specified in the detailed literature procedure.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, perform an aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product using column chromatography to obtain pure maoecrystal V.
Data Summary
As no quantitative data on stability is available, the following table summarizes key reagents used in various successful total syntheses of maoecrystal V, which may be useful for researchers planning their synthetic campaigns.
| Synthetic Step | Reagents and Conditions | Reference |
| Final Iodide Elimination | Buffered aqueous solution of Oxone | Baran Lab[2] |
| Intramolecular Diels-Alder (IMDA) Reaction | Heating in toluene | Yang et al.[1] |
| C-H Functionalization for Chiral Synthesis | Rh₂(S-PTTL)₄ catalyst, reflux in DCM | Zakarian et al.[3] |
| One-Pot Cascade to Maoecrystal V | DMDO, InI₂, MgI₂, Dess-Martin periodinane, Oxone | Thomson et al.[1] |
| Mg/I Exchange for Grignard Reagent Formation | iPrMgCl·LiCl at -78 °C | Cernijenko et al.[4] |
Visualizing Synthetic Logic
The following diagrams illustrate key logical and workflow concepts in the synthesis of maoecrystal V.
References
improving the efficiency of maoecrystal V synthetic pathways
This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the total synthesis of maoecrystal V. The information is compiled from published synthetic routes to assist researchers in improving the efficiency and yield of their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during key stages of maoecrystal V synthesis, offering potential solutions and alternative approaches.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| MCV-TS-001 | Low yield in the intramolecular Diels-Alder (IMDA) reaction for the construction of the bicyclo[2.2.2]octane core. | - Steric hindrance in the transition state.- Unfavorable facial selectivity leading to undesired stereoisomers. | - Substitution of a phenylsulfone group on the dienophile can improve facial selectivity. The phenylsulfone can be subsequently removed using TBAF.[1] |
| MCV-TS-002 | Formation of undesired stereoisomers during the pinacol rearrangement to form the [2.2.2]-bicyclooctene intermediate. | The rearrangement pathway may favor the formation of a thermodynamically more stable but undesired isomer. | While the formation of an undesired isomer (up to 22% yield) is a known issue, the key intermediate can still be isolated in a moderate yield (around 45%). Further purification is required to separate the desired product.[2][3] |
| MCV-TS-003 | Difficulty in the enolate-based installation of the hydroxymethyl group at the C-10 position. | - Steric hindrance around the ketone.- Competing enolization at other positions.- Unfavorable stereoselectivity of the aldol reaction. | The use of a lanthanide Lewis acid, specifically LaCl₃·2LiCl, with a sodium enolate and formaldehyde gas has been shown to be effective, providing the desired product in up to 84% yield as a mixture of diastereomers.[3] |
| MCV-TS-004 | Poor stereocontrol in the reduction of the C-16 ketone, leading to a mixture of alcohol epimers. | The reducing agent may not have sufficient facial selectivity for the hindered ketone. | While this can be problematic, the mixture of isomers can be carried through subsequent steps. The stereocenter is later eliminated by re-oxidation to the ketone.[4] Alternatively, using Zn(OTf)₂ with LiBH₄ can help reverse the stereoselectivity.[2][5] |
| MCV-TS-005 | Failure of E2 elimination to form the final double bond in the A-ring. | Lack of an anti-periplanar hydrogen required for the E2 mechanism due to the rigid bicyclic structure. | An alternative approach is to perform an oxidative elimination of an iodoketone intermediate using Oxone in a buffered aqueous solution.[6][7] |
| MCV-TS-006 | Low enantioselectivity in asymmetric C-H functionalization to create chiral centers early in the synthesis. | The chiral catalyst may not be optimal for the specific substrate. | Extensive screening of rhodium catalysts may be necessary. For certain substrates, Rh₂(S-PTTL)₄ has been identified as providing the best, albeit sometimes modest, enantioselectivity.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches for synthesizing the core structure of maoecrystal V?
A1: The majority of successful total syntheses have utilized an intramolecular Diels-Alder (IMDA) reaction to construct the characteristic bicyclo[2.2.2]octane core.[1][10] An alternative, biomimetic approach involves a key pinacol rearrangement to form the [2.2.2]-bicyclooctene skeleton.[3][11][12]
Q2: How can the four contiguous quaternary stereocenters be effectively constructed?
A2: The construction of these sterically congested centers is a significant challenge. The IMDA and pinacol rearrangement strategies are key to setting the initial framework. Subsequent stereocontrolled reactions, such as the enolate hydroxymethylation using lanthanide Lewis acids, are crucial for installing the remaining quaternary centers.[3]
Q3: Are there any protecting groups that are particularly useful in maoecrystal V synthesis?
A3: Yes, protecting groups are essential. For instance, a MOM (methoxymethyl) ether has been used to protect a secondary alcohol, which can be carried through several steps before deprotection.[4] Masking a ketone as an olefin has also been a successful strategy to avoid epimerization at the adjacent C-16 position.[2][3]
Q4: I am having trouble with the reproducibility of the enantioselective conjugate addition step. What factors are critical?
A4: For the enantioselective conjugate addition of an allyl silane to cyclohexenone, several factors are critical for high yield and enantioselectivity. The choice of ligand is paramount, with a TADDOL-derived phosphine-phosphite ligand showing singular success. The use of CuI·0.75DMS is important to minimize the dimerization of the Grignard reagent. Additionally, a profound solvent effect has been observed, with a mixture of toluene and methyltetrahydrofuran (PhMe/MeTHF) being essential for consistent results.[2][3]
Q5: The original reports suggested significant cytotoxic activity for maoecrystal V. Has this been confirmed by synthetic samples?
A5: No, subsequent biological evaluation of synthetically produced maoecrystal V has shown that it exhibits virtually no cytotoxicity in various cancer cell lines tested. This contradicts the initially reported biological activity.[1][2]
Key Reaction Yields and Conditions
The following table summarizes quantitative data for some of the challenging steps in maoecrystal V synthesis, allowing for a comparison of different approaches.
| Reaction Step | Research Group | Key Reagents and Conditions | Yield | Reference |
| Pinacol Rearrangement | Baran | i-PrMgCl·LiCl, aq. TsOH, PhMe, 85 °C | 45% | [2][3] |
| Enolate Hydroxymethylation | Baran | TMS₂NNa, LaCl₃·2LiCl, (CH₂O)n, THF, DMPU, -45 °C | 84% (as a 2:1 mixture of diastereomers) | [3] |
| Intramolecular Diels-Alder | Danishefsky | (Details not in abstract) | (Yield not specified in abstract) | [4] |
| Ketone Reduction | Baran | LiBH₄, Zn(OTf)₂, CH₂Cl₂, THF, rt | 62% (over 2 steps) | [5] |
| Oxidative Elimination | Baran | DMDO, then MgI₂, InI₃, Dess-Martin Periodinane, then Oxone | 76% (over 2 steps) | [1][5] |
| Conjugate Addition | Baran | Allyl silane, CuI·0.75DMS, TADDOL-derived ligand, PhMe/MeTHF, -78 °C | 80% | [2][3] |
| α-Acetoxylation | Baran | LiTMP, Davis oxaziridine, Ac₂O, THF/DMPU, -78 to 0 °C | 64% | [2] |
Experimental Protocols
Protocol 1: Pinacol Rearrangement for Bicyclo[2.2.2]octene Core (Baran Synthesis)
This protocol describes the formation of the key bicyclo[2.2.2]octene intermediate via a 1,2-addition and pinacol rearrangement sequence.
-
Grignard Addition: A solution of the starting ketone (1.0 eq) in toluene (PhMe) is cooled to the appropriate temperature. A solution of the Grignard reagent, prepared from the corresponding iodide and i-PrMgCl·LiCl (1.2 eq) in PhMe, is added dropwise. The reaction is stirred until completion (monitored by TLC).
-
Pinacol Rearrangement: To the reaction mixture containing the intermediate alcohol, an aqueous solution of p-toluenesulfonic acid (TsOH) is added. The mixture is then heated to 85 °C. The reaction is monitored for the formation of the desired rearranged product.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the bicyclo[2.2.2]octene intermediate.[2][3]
Protocol 2: Enolate Hydroxymethylation (Baran Synthesis)
This protocol details the challenging installation of the hydroxymethyl group at the C-10 position.
-
Enolate Formation: The bicyclic ketone (1.0 eq) is dissolved in a mixture of THF and DMPU and cooled to -45 °C. A solution of sodium bis(trimethylsilyl)amide (TMS₂NNa, 1.1 eq) is added dropwise to form the sodium enolate.
-
Lanthanide Addition: A solution of lanthanum chloride-lithium chloride complex (LaCl₃·2LiCl, 1.2 eq) in THF is added to the enolate solution.
-
Formaldehyde Quench: Freshly prepared formaldehyde gas is bubbled through the reaction mixture. The reaction is stirred at -45 °C until the starting material is consumed.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting product, a mixture of diastereomers, is purified by column chromatography.[3]
Visualizations
Synthetic Strategy Overview
Caption: Key strategies for maoecrystal V synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. baranlab.org [baranlab.org]
- 7. Open Flask: Maoecrystal V, or I how I learned to cope with my mediocrity [openflask.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Total synthesis of (±) maoecrystal V. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Molecules: The Contrasting Bioactivities of Natural and Synthetic Maoecrystal V
A striking discrepancy in the biological activity of natural versus synthetically produced maoecrystal V has emerged from the scientific literature, calling into question the initially reported potent anticancer properties of this complex diterpenoid. Originally isolated from the Chinese medicinal herb Isodon eriocalyx, natural maoecrystal V was heralded for its remarkable and selective cytotoxicity against human cervical cancer (HeLa) cells.[1][2][3] However, subsequent rigorous testing of a synthetically derived counterpart, produced via total synthesis, revealed a complete lack of cytotoxic activity.[4][5][6] This guide provides a comprehensive comparison of the reported activities of natural and synthetic maoecrystal V, detailing the experimental data and methodologies that have shaped our current understanding of this intriguing molecule.
Executive Summary of Biological Activity
The core of the maoecrystal V story lies in the conflicting reports of its ability to inhibit cancer cell growth. The initial 2004 publication by Sun and co-workers reported a potent IC50 value for the natural product, a measure of the concentration required to inhibit the growth of 50% of a cell population. In stark contrast, the Baran group, after completing a total synthesis of maoecrystal V in 2016, found their synthetic version to be biologically inert across a wide range of cancer cell lines at significant concentrations. This has led to the prevailing hypothesis that the originally reported activity may have been due to impurities in the natural isolate or a flawed initial assay.[6]
| Compound | Source | Target Cell Line | Reported IC50 Value |
| Natural Maoecrystal V | Isodon eriocalyx | HeLa (Human Cervical Cancer) | 0.02 µg/mL[2][6] |
| Synthetic Maoecrystal V | Total Synthesis (Baran et al., 2016) | 32 Cancer Cell Lines (including HeLa) | No significant activity observed[4][6] |
Re-evaluation of Cytotoxicity: A Case for Synthetic Verification
The availability of a significant quantity of highly pure synthetic maoecrystal V (>80 mg) from the Baran group's total synthesis enabled a thorough re-evaluation of its biological properties. The synthetic material was screened against a panel of 32 different cancer cell lines in four independent laboratories.[4][6] The consistent result across all tests was a lack of any discernible anticancer activity, even at concentrations significantly higher than the originally reported IC50 value for the natural product.[4][5][6]
This finding underscores the critical role of total synthesis in validating the biological activity of complex natural products. The process of chemical synthesis provides a pure, well-characterized sample, free from potential co-isolated impurities that might be responsible for the observed biological effects of the natural extract.
Experimental Methodologies for Cytotoxicity Assessment
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[7]
Generalized Protocol:
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[8]
-
Compound Incubation: The cells are treated with various concentrations of the test compound (e.g., maoecrystal V) and incubated for a specified period (e.g., 24-72 hours).[8][9]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow for formazan crystal formation.[8]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm).[8]
SRB (Sulforhodamine B) Assay
The SRB assay is a cell density-based assay where the bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein content, which reflects the cell number.
Generalized Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.
-
Cell Fixation: The cells are fixed by adding cold TCA to each well and incubating for 1 hour at 4°C.[10]
-
Staining: The fixed cells are stained with an SRB solution (e.g., 0.057% in 1% acetic acid) for 15-30 minutes at room temperature.[10][11]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[10][11]
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.[11]
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 565 nm.[10]
Proposed Mechanism of Action (Hypothetical)
Given the initial reports of potent cytotoxicity, it was likely hypothesized that maoecrystal V induced cell death in HeLa cells through apoptosis, a form of programmed cell death. However, with the current understanding that synthetic maoecrystal V is inactive, any proposed signaling pathway remains speculative and unconfirmed. A typical investigation into the mechanism of a cytotoxic compound would involve exploring its effects on key apoptotic pathways.
Figure 1. A hypothetical intrinsic apoptosis pathway potentially targeted by a cytotoxic agent.
Experimental Workflow for Cytotoxicity Testing
The process of evaluating the cytotoxic activity of a compound like maoecrystal V, from initial cell culture to final data analysis, follows a structured workflow.
Figure 2. A generalized workflow for determining the IC50 value of a compound using a cell-based assay.
References
- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. rsc.org [rsc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. scispace.com [scispace.com]
A Comparative Analysis of Cytotoxicity: Maoecrystal V versus Cisplatin
A critical evaluation of the cytotoxic potential of the natural product maoecrystal V in comparison to the established chemotherapeutic agent cisplatin reveals a significant disparity in their effects on cancer cell lines. While cisplatin demonstrates broad-spectrum cytotoxicity through well-defined mechanisms, the bioactivity of maoecrystal V is a subject of conflicting reports, with recent evidence challenging its initial promise as a potent anti-cancer agent.
This guide provides a comprehensive comparison of the available data on the cytotoxicity of maoecrystal V and cisplatin, including a detailed overview of their mechanisms of action, experimental protocols for cytotoxicity assessment, and a summary of reported efficacy.
Executive Summary of Cytotoxicity
| Compound | Initially Reported IC50 (HeLa cells) | Re-evaluated Cytotoxicity (32 cell lines) | Mechanism of Action |
| Maoecrystal V | ~20 ng/mL[1][2] | No significant activity observed[3][4][5] | Not definitively established |
| Cisplatin | Highly variable depending on cell line and experimental conditions | Broad-spectrum cytotoxicity | DNA damage, induction of apoptosis[6][7][8][9] |
The Maoecrystal V Controversy: A Tale of Two Findings
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, was first described in 2004 as a potent and selective cytotoxic agent against human cervical cancer (HeLa) cells, with a reported half-maximal inhibitory concentration (IC50) of approximately 20 ng/mL.[1][2] This initial finding generated significant interest in the scientific community, positioning maoecrystal V as a promising candidate for novel anticancer drug development.
However, a subsequent total synthesis of maoecrystal V in 2016 by the Baran group led to a dramatic re-evaluation of its biological activity.[3][4][5] Upon testing the synthetically produced and purified compound against a panel of 32 different cancer cell lines, including HeLa cells, the researchers found virtually no cytotoxic activity.[3][4][5] This suggests that the initially reported cytotoxicity may have been due to impurities in the natural product isolate or other experimental variables.
In contrast, a related isomer, maoecrystal ZG, has shown cytotoxic activity across several human cell lines, with IC50 values of 2.9 μg/mL for K562 leukemia, 1.6 μg/mL for MCF7 breast cancer, and 1.5 μg/mL for A2780 ovarian cancer cells.[10][11]
Cisplatin: A Well-Established Cytotoxic Agent
Cisplatin is a cornerstone of chemotherapy, widely used in the treatment of various cancers.[7][8] Its cytotoxic effects are mediated primarily through its ability to form adducts with DNA, leading to DNA damage.[6][8][9] This damage, if not repaired, triggers a cascade of cellular events culminating in apoptosis, or programmed cell death.
The signaling pathways activated by cisplatin-induced DNA damage are complex and involve the activation of key proteins such as p53, which in turn regulates the expression of pro-apoptotic and anti-apoptotic proteins, ultimately leading to the activation of caspases and the execution of the apoptotic program.[6][9]
Experimental Methodologies for Cytotoxicity Assessment
The most common method for evaluating the cytotoxicity of compounds like maoecrystal V and cisplatin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Detailed MTT Assay Protocol
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT assay:
-
Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., maoecrystal V or cisplatin) is prepared in a suitable solvent, typically DMSO.
-
Serial dilutions of the compound are made in cell culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent alone.
-
-
Incubation:
-
The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effect on the cells.
-
-
MTT Addition and Incubation:
-
A stock solution of MTT is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
-
Solubilization of Formazan:
-
The medium is removed, and a solubilizing agent, such as DMSO or a specialized detergent solution, is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in cisplatin-induced cytotoxicity and the general workflow of a cytotoxicity assay, the following diagrams are provided.
Caption: Cisplatin's mechanism of inducing apoptosis.
Caption: A typical workflow for an MTT cytotoxicity assay.
Conclusion
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
A Structural and Cytotoxic Showdown: Maoecrystal V vs. Maoecrystal Z
For researchers, scientists, and drug development professionals, a detailed comparison of two structurally intriguing diterpenoids from Isodon eriocalyx, maoecrystal V and maoecrystal Z, reveals key differences in their chemical architecture and biological activity. While both compounds exhibit cytotoxic properties, their structural nuances may hold the key to understanding their divergent potencies and selectivity against cancer cell lines.
Maoecrystal V and maoecrystal Z are two prominent members of the complex family of ent-kaurane diterpenoids, natural products isolated from the medicinal herb Isodon eriocalyx. Their intricate, polycyclic structures have made them challenging targets for total synthesis and subjects of significant interest in the scientific community. This guide provides a side-by-side structural comparison and a review of their reported cytotoxic activities, supported by experimental data and methodologies.
At a Glance: Key Structural and Biological Distinctions
| Feature | Maoecrystal V | Maoecrystal Z |
| Molecular Formula | C₁₉H₂₂O₅ | C₂₂H₃₀O₆ |
| Molecular Weight | 330.4 g/mol | 390.5 g/mol |
| Core Structure | Pentacyclic, containing a bicyclo[2.2.2]octanone system | Tetracyclic, 6,7-seco-ent-kauranoid |
| Key Functional Groups | δ-valerolactone, cyclohexenone | Acetate ester, aldehyde, δ-lactone |
| Reported Cytotoxicity | Highly selective against HeLa cells, though controversial | Broad-spectrum cytotoxicity against various cancer cell lines |
Structural Elucidation: A Tale of Two Skeletons
Maoecrystal V possesses a highly condensed pentacyclic framework, characterized by a unique bicyclo[2.2.2]octanone moiety. In contrast, maoecrystal Z features a tetracyclic 6,7-seco-ent-kauranoid skeleton. It has been proposed that maoecrystal V may be biosynthetically derived from a precursor related to maoecrystal Z, suggesting a close biochemical relationship despite their distinct architectures.[1]
The structural differences are further highlighted by their molecular formulas, with maoecrystal Z (C₂₂H₃₀O₆) being larger and more oxygenated than maoecrystal V (C₁₉H₂₂O₅).[2][3] These variations in atomic composition and spatial arrangement are critical determinants of their biological activities.
In Vitro Cytotoxicity: A Study in Contrasts
The primary biological activity reported for both maoecrystal V and maoecrystal Z is their cytotoxicity against human cancer cell lines. However, the spectrum and potency of their effects differ significantly.
Maoecrystal Z has demonstrated broad-spectrum cytotoxic activity. For instance, it has shown comparable potencies against K562 leukemia, MCF7 breast cancer, and A2780 ovarian cancer cell lines, with IC₅₀ values of 2.9 µg/mL, 1.6 µg/mL, and 1.5 µg/mL, respectively.[4][5]
Maoecrystal V , on the other hand, was initially reported to exhibit remarkable selectivity for the HeLa human cervical carcinoma cell line, with an IC₅₀ value of 2.9 µg/mL.[4][5] Its activity against other cell lines such as K562, A549 (lung carcinoma), and BGC-823 (adenocarcinoma) was found to be significantly lower.[4]
It is crucial to note a significant controversy in the literature regarding the bioactivity of maoecrystal V. A study involving a totally synthetic sample of maoecrystal V reported that it exhibited no significant cytotoxicity against a panel of cancer cell lines, including HeLa.[6][7] This discrepancy highlights the importance of further investigation to confirm the biological profile of this complex molecule.
Comparative Cytotoxicity Data (IC₅₀ values in µg/mL)
| Cell Line | Maoecrystal V | Maoecrystal Z |
| K562 (Leukemia) | >100 | 2.9 |
| MCF7 (Breast Cancer) | Not Reported | 1.6 |
| A2780 (Ovarian Cancer) | Not Reported | 1.5 |
| HeLa (Cervical Cancer) | 2.9 (disputed) | Not Reported |
| A549 (Lung Carcinoma) | >100 | Not Reported |
| BGC-823 (Adenocarcinoma) | >100 | Not Reported |
Experimental Protocols: Assessing Cytotoxicity
The cytotoxic activities of maoecrystal V and Z are typically evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol for such an experiment.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of maoecrystal V or maoecrystal Z (typically ranging from 0.1 to 100 µM) and incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is then removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Proposed Mechanism of Action: A Look into Apoptotic Signaling
While the precise signaling pathways affected by maoecrystal V and Z have not been fully elucidated, studies on other cytotoxic diterpenoids from Isodon eriocalyx, such as Eriocalyxin B, suggest a mechanism involving the induction of apoptosis.[2][3][8] It is plausible that maoecrystal V and Z may share a similar mode of action.
The proposed apoptotic pathway initiated by these compounds may involve the generation of reactive oxygen species (ROS), leading to the activation of downstream signaling cascades.
This proposed pathway highlights the central role of mitochondrial stress and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
Experimental Workflow for Bioactivity Screening
The process of discovering and evaluating the cytotoxic properties of natural products like maoecrystal V and Z follows a systematic workflow.
Conclusion
Maoecrystal V and maoecrystal Z, while originating from the same plant source, present distinct structural and biological profiles. Maoecrystal Z's broad-spectrum cytotoxicity makes it a candidate for further investigation as a general anticancer agent. The selective, albeit controversial, activity of maoecrystal V against HeLa cells warrants further studies to clarify its true potential and mechanism of action. The intricate architectures of these molecules continue to inspire synthetic chemists and pharmacologists alike, offering a rich playground for the discovery of novel therapeutic leads. The exploration of their biosynthetic relationship and the precise molecular targets and signaling pathways they modulate will be crucial for unlocking their full therapeutic potential.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Eriocalyxin B-induced apoptosis in pancreatic adenocarcinoma cells through thiol-containing antioxidant systems and downstream signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Eriocalyxin B induces apoptosis and cell cycle arrest in pancreatic adenocarcinoma cells through caspase- and p53-dependent pathways (Journal Article) | ETDEWEB [osti.gov]
Unveiling Maoecrystal V: A Comparative Guide to Structural Validation
The definitive three-dimensional structure of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, was unequivocally established by single-crystal X-ray crystallography. This technique provided unambiguous proof of its intricate pentacyclic framework, including the absolute stereochemistry of its seven stereogenic centers. This guide provides a comparative overview of X-ray crystallography against other key analytical methods used in the structural elucidation of maoecrystal V, supported by experimental data and detailed protocols.
The structural validation of a novel natural product is a cornerstone of drug discovery and development. For maoecrystal V, a compound initially noted for its potent cytotoxicity against HeLa cells, precise structural determination was paramount.[1] While the initial biological activity was later revised, the molecular architecture of maoecrystal V remains a significant topic of interest in synthetic chemistry.[2]
Comparative Analysis of Structural Validation Techniques
The structural elucidation of maoecrystal V relied on a combination of techniques, with X-ray crystallography serving as the ultimate arbiter. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provided crucial initial insights and complementary data, while the total synthesis of the molecule served as a definitive chemical proof of the assigned structure. A modern alternative, Microcrystal Electron Diffraction (microED), offers a powerful tool for structural analysis of minute quantities of material.
| Parameter | X-ray Crystallography | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (HRMS) | Microcrystal Electron Diffraction (microED) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity of atoms (2D structure), stereochemical relationships (NOESY) | Elemental composition, molecular weight, fragmentation patterns | Precise 3D atomic coordinates from nanocrystals |
| Sample Requirement | Single crystal (typically >10 µm) | ~1-5 mg, soluble | <1 mg, soluble | Nanocrystals (<1 µm) |
| Key Findings for Maoecrystal V | Confirmed the pentacyclic structure and absolute configuration. CCDC Number: 249099.[3] | Provided the carbon-hydrogen framework and key correlations confirming the connectivity. | Determined the molecular formula as C₁₉H₂₂O₅. | (Hypothetical) Would provide the same 3D structure from much smaller crystals. |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. | Does not directly provide 3D spatial arrangement or absolute stereochemistry. | Does not provide stereochemical information. | Requires crystalline material, albeit very small. |
Experimental Protocols
X-ray Crystallography of Maoecrystal V
-
Crystal Growth: Colorless, needle-like crystals of maoecrystal V were obtained by slow evaporation from a solution of methanol and chloroform.
-
Data Collection: A suitable crystal was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a Bruker APEX-II CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
NMR Spectroscopy of Maoecrystal V
-
Sample Preparation: Approximately 5 mg of purified maoecrystal V was dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. The coupling constants (J) are reported in Hertz (Hz). The 2D NMR spectra were used to establish the connectivity between protons and carbons, confirming the planar structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) of Maoecrystal V
-
Sample Preparation: A dilute solution of maoecrystal V in methanol was prepared.
-
Data Acquisition: High-resolution mass spectra were obtained on a JEOL JMS-HX110 mass spectrometer using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: The instrument was calibrated using a standard of known mass. The measured mass-to-charge ratio (m/z) of the molecular ion was compared to the calculated value for the proposed molecular formula to confirm the elemental composition.
Microcrystal Electron Diffraction (microED) of Maoecrystal V (Hypothetical Protocol)
-
Sample Preparation: A suspension of maoecrystal V nanocrystals would be prepared. A 3 µL drop of the suspension would be applied to a continuously glow-discharged copper grid, and the excess liquid would be blotted away, leaving a thin film of crystals.
-
Data Collection: The grid would be loaded into a transmission electron microscope (TEM) operating at 200 kV and cooled to cryogenic temperatures. A series of electron diffraction patterns would be collected from a single nanocrystal while continuously rotating the crystal.
-
Data Processing: The collected diffraction data would be processed using standard crystallographic software to determine the unit cell parameters, space group, and ultimately solve and refine the 3D structure.
Experimental Workflow: Total Synthesis of Maoecrystal V
The total synthesis of maoecrystal V has been accomplished by several research groups, providing ultimate confirmation of its structure. The following diagram illustrates a generalized workflow for the total synthesis, highlighting the key stages involved in constructing this complex molecule.
Caption: A generalized workflow for the total synthesis of maoecrystal V.
Signaling Pathways
Currently, there are no well-defined signaling pathways directly modulated by maoecrystal V that have been experimentally validated and published in peer-reviewed literature. The initial reports of its cytotoxic effects on HeLa cells were not substantiated in later studies using synthetically derived, pure maoecrystal V.[2] Therefore, a diagram of a signaling pathway is not applicable at this time. Further research would be required to identify any true biological targets and associated signaling cascades.
References
A Tale of Two Bioactivities: Maoecrystal V and Its Analogues in the Spotlight
A significant discrepancy in the scientific literature clouds the once-promising anticancer potential of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. While initial reports heralded its potent and selective cytotoxicity, subsequent rigorous evaluation of the synthetically produced compound has cast doubt on these findings. This guide provides a comprehensive comparison of the bioactivity of maoecrystal V and its analogues, maoecrystal Z and maoecrystal ZG, supported by available experimental data and protocols to offer researchers a clear perspective on the current state of knowledge.
Initially, maoecrystal V was reported to exhibit remarkable inhibitory activity against HeLa (cervical cancer) cells with an IC50 value of 20 ng/mL.[1][2] However, a later re-evaluation of pure, synthetically derived maoecrystal V by Baran and coworkers failed to replicate this potent cytotoxicity.[1][3] Their extensive testing across 32 different cancer cell lines, including HeLa, revealed no significant anticancer activity.[1] This stark contradiction highlights the critical importance of verifying biological activities with chemically synthesized natural products to eliminate the possibility of contamination with other bioactive compounds in the original isolate.
In contrast to the controversy surrounding maoecrystal V, its analogue maoecrystal Z has demonstrated consistent cytotoxic effects across multiple cell lines. This compound showed comparable potencies against K562 (leukemia), MCF7 (breast cancer), and A2780 (ovarian cancer) cell lines.[4] Another synthetic isomer, maoecrystal ZG, was found to be largely inactive, showing virtually no growth inhibition at a concentration of 10 μM in the NCI-60 human tumor cell line screen.[4]
Comparative Bioactivity Data
The following tables summarize the reported cytotoxic activities of maoecrystal V and its analogues.
Table 1: Reported Cytotoxicity of Maoecrystal V
| Cell Line | IC50 (Original Report) | Re-evaluated Activity |
| HeLa (Cervical Cancer) | 20 ng/mL[1][2] | No significant activity observed[1][3] |
| K562 (Leukemia) | 6.43 x 10^4 μg/mL[5] | No significant activity observed[1] |
| A549 (Lung Carcinoma) | 2.63 x 10^5 μg/mL[5] | No significant activity observed[1] |
| BGC-823 (Adenocarcinoma) | 1.47 x 10^4 μg/mL[5] | No significant activity observed[1] |
Table 2: Cytotoxicity of Maoecrystal Analogues
| Compound | Cell Line | IC50 |
| Maoecrystal Z | K562 (Leukemia) | 2.9 μg/mL[4] |
| MCF7 (Breast Cancer) | 1.6 μg/mL[4] | |
| A2780 (Ovarian Cancer) | 1.5 μg/mL[4] | |
| Maoecrystal ZG | NCI-60 Panel | Virtually no growth inhibition at 10 μM[4] |
Experimental Protocols
The cytotoxicity of these compounds was primarily assessed using colorimetric assays that measure cell proliferation and viability. The two common methods employed are the MTT and Sulforhodamine B (SRB) assays.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[6] The amount of bound dye is proportional to the total cellular protein mass.[6]
General Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and incubate to allow for attachment and growth.[7]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and a vehicle control (e.g., DMSO).[8]
-
Cell Fixation: After the incubation period (e.g., 72 hours), fix the cells by adding cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[7][8]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[7]
-
Washing: Remove the unbound dye by washing with 1% (vol/vol) acetic acid.[7]
-
Solubilization: Dissolve the protein-bound dye in a 10 mM Tris base solution.[6]
-
Absorbance Measurement: Measure the optical density (OD) at approximately 510 nm using a microplate reader.[6]
MTT Assay Protocol
The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
General Procedure:
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in a 96-well plate and treated with the test compound.
-
MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT is added to each well.[9]
-
Incubation: The plate is incubated (e.g., for 2 hours at 37°C) to allow for the conversion of MTT to formazan by viable cells.[9]
-
Solubilization: A solubilizing agent (e.g., a mixture of dimethylformamide and sodium dodecyl sulfate) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm).
Potential Signaling Pathways for Isodon Diterpenoids
While the bioactivity of maoecrystal V is contested, other Isodon diterpenoids have been shown to exert their anticancer effects through various signaling pathways. These compounds can induce apoptosis (programmed cell death) and cell cycle arrest. Some of the key pathways implicated include the regulation of Reactive Oxygen Species (ROS), the MAPK and PI3K/Akt signaling cascades, and the Wnt/β-catenin pathway.[10][11] The following diagram illustrates a hypothetical signaling pathway that could be targeted by bioactive Isodon diterpenoids.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. baranlab.org [baranlab.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. baranlab.org [baranlab.org]
- 6. scispace.com [scispace.com]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. abcam.com [abcam.com]
- 9. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diterpenoids from the aerial parts of Isodon serra and their anti-hepatocarcinoma potential - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02720A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
The Shifting Narrative of Maoecrystal V: A Case Study in Anticancer Drug Discovery
The initial discovery of maoecrystal V, a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, sparked significant interest in the cancer research community. Early reports highlighted its potent and selective cytotoxic effects against human cervical cancer (HeLa) cells, positioning it as a promising lead for a new class of anticancer agents. However, the journey of maoecrystal V from a promising natural product to a molecule of questioned therapeutic value serves as a critical lesson in drug discovery, emphasizing the importance of rigorous validation through total synthesis.
A Tale of Two Findings: The Discrepancy in Maoecrystal V's Anticancer Activity
Initial investigations into the bioactivity of naturally sourced maoecrystal V painted a picture of a potent and selective anticancer compound. However, subsequent, more definitive studies using synthetically produced, high-purity maoecrystal V failed to reproduce these effects, revealing a stark contradiction in its perceived anticancer potential.
| Cell Line | Initial Reported IC50 (Natural Product Isolate) | IC50 from Studies on Synthetic Maoecrystal V |
| HeLa (Cervical Cancer) | 0.02 µg/mL (~60 nM)[1], 2.9 µg/mL[2] | No significant activity observed[3] |
| K562 (Leukemia) | Inactive[1][2] | No significant activity observed |
| A549 (Lung Carcinoma) | Inactive[1][2] | No significant activity observed |
| BGC-823 (Gastric Cancer) | Inactive[1] | No significant activity observed |
| Various (32 cell lines) | Not initially tested | No significant activity observed[3] |
Experimental Protocols: A Closer Look at the Methodologies
The conflicting results can be better understood by examining the methodologies employed in the key studies that reassessed the biological activity of maoecrystal V. The work by the Baran group, which conducted the most extensive testing on the synthetic compound, provides a robust framework for such an evaluation.
Cell Viability Assay (General Protocol):
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of synthetic maoecrystal V in DMSO is serially diluted to various concentrations. The cells are then treated with these dilutions. A vehicle control (DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
The Scientific Journey of a Natural Product: A Workflow Perspective
The story of maoecrystal V exemplifies the modern workflow of natural product drug discovery, from initial screening to the crucial step of synthetic validation.
Natural product discovery and validation workflow for maoecrystal V.
The Proposed Biosynthesis of Maoecrystal V: A Source of Synthetic Inspiration
The intricate and unique structure of maoecrystal V has made it a formidable challenge for synthetic chemists. The proposed biosynthetic pathway, which involves a complex series of rearrangements, has served as a key source of inspiration for developing novel synthetic strategies.
Proposed biosynthetic pathway leading to maoecrystal V.
Conclusion: A Paradigm of Scientific Rigor
The story of maoecrystal V is a compelling narrative in the field of natural product chemistry and drug discovery. While the initial excitement surrounding its anticancer potential has been tempered by rigorous scientific validation, the journey has been invaluable. It has spurred the development of innovative and elegant total synthesis strategies, showcasing the power of modern organic chemistry. For researchers, scientists, and drug development professionals, the case of maoecrystal V stands as a powerful reminder of the indispensable role of total synthesis in validating the biological activity of natural products and the critical importance of working with pure, well-characterized compounds to ensure the reproducibility and reliability of scientific findings.
References
The Cytotoxicity of Maoecrystal V: A Comparative Analysis with Other Ent-kaurane Diterpenoids
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of maoecrystal V and other notable ent-kaurane diterpenoids. This guide provides a comparative analysis of their in vitro efficacy, details of experimental methodologies, and an exploration of their mechanisms of action.
Introduction
Ent-kaurane diterpenoids, a class of natural products characterized by a tetracyclic kaurane skeleton, have garnered significant attention in cancer research due to their diverse and potent biological activities. Among these, maoecrystal V has been a subject of considerable interest due to initial reports of its remarkable cytotoxicity. This guide provides an objective comparison of the cytotoxic profiles of maoecrystal V and other well-studied ent-kaurane diterpenoids, including Oridonin, Ponicidin, and Effusanin B. We present available experimental data, detail the methodologies for key cytotoxicity assays, and illustrate the signaling pathways implicated in their anticancer effects.
The Maoecrystal V Controversy
Maoecrystal V was first reported to exhibit exceptionally high cytotoxicity, with an IC50 value of 0.02 µg/mL against HeLa cervical cancer cells[1][2]. This potent activity spurred significant interest within the synthetic chemistry community. However, a subsequent total synthesis of maoecrystal V by Baran and colleagues in 2016 revealed a starkly different reality. Their synthetically pure maoecrystal V demonstrated "virtually no cytotoxicity in any cancer cell line tested"[1]. This finding suggests that the initially reported bioactivity may have been due to impurities in the natural product isolate or potential issues with the initial assay[1][2]. This discrepancy underscores the critical importance of rigorous chemical characterization and independent verification in natural product drug discovery.
Comparative Cytotoxicity of Ent-kaurane Diterpenoids
While the cytotoxicity of maoecrystal V is now considered negligible, other ent-kaurane diterpenoids have consistently demonstrated significant anticancer activity across a range of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for Oridonin, Ponicidin, and Effusanin B. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| Oridonin | Esophageal Squamous Cell Carcinoma | TE-8 | 3.00 ± 0.46 | 72 | SRB |
| Esophageal Squamous Cell Carcinoma | TE-2 | 6.86 ± 0.83 | 72 | SRB | |
| Gastric Cancer | AGS | 1.931 ± 0.156 | 72 | CCK-8 | |
| Gastric Cancer | HGC27 | 7.412 ± 0.512 | 72 | CCK-8 | |
| Gastric Cancer | MGC803 | 8.809 ± 0.158 | 72 | CCK-8 | |
| Lung Cancer | H460 | ~2.5 (estimated from graph) | 48 | MTT | |
| Ponicidin | Colorectal Cancer | HT29 | Not explicitly stated, but shown to suppress growth | Not specified | CCK-8 |
| Effusanin B | Lung Cancer | A549 | 10.7 | Not specified | Not specified |
Experimental Protocols
The determination of cytotoxic activity is commonly performed using colorimetric assays that measure cell viability. The two most frequently employed methods are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Signaling Pathways in Ent-kaurane Diterpenoid-Induced Cytotoxicity
The cytotoxic effects of ent-kaurane diterpenoids are often mediated by the induction of apoptosis, a form of programmed cell death. This process is tightly regulated by a complex network of signaling pathways. Below are diagrams illustrating a general experimental workflow for assessing cytotoxicity and a simplified representation of apoptosis signaling pathways commonly modulated by these compounds.
Caption: A typical experimental workflow for evaluating the cytotoxicity of ent-kaurane diterpenoids.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways often activated by ent-kaurane diterpenoids.
Conclusion
References
Unraveling the Enigma of Maoecrystal V: A Tale of Shifting Biological Activity and an Elusive Molecular Target
Once hailed as a promising anti-cancer agent, the complex natural product maoecrystal V now stands at the center of a scientific puzzle. Initial studies reported its potent and selective cytotoxicity against cervical cancer cells, sparking significant interest in the scientific community and leading to multiple total syntheses of the molecule. However, subsequent research, enabled by these synthetic achievements, has cast doubt on its initial biological activity, and its specific molecular target remains unknown.
Maoecrystal V was first isolated from the leaves of Isodon eriocalyx, a plant used in Chinese folk medicine.[1][2] Early studies of the natural product reported impressive cytotoxic activity, particularly against the HeLa human cervical cancer cell line, with a reported IC50 value of 20 ng/mL.[2][3] This potent activity, combined with its unique and challenging molecular architecture, made maoecrystal V a compelling target for synthetic chemists.
The intricate, pentacyclic structure of maoecrystal V presented a significant synthetic challenge.[2] Over several years, multiple research groups developed and executed complex total syntheses of the molecule.[2][3][4][5][6] These synthetic routes provided access to larger quantities of maoecrystal V, enabling further biological evaluation.
A pivotal moment in the story of maoecrystal V came when the laboratory of Phil S. Baran completed an 11-step total synthesis.[7][8][9] Upon testing their synthetic maoecrystal V, they made a surprising discovery: the molecule exhibited no anticancer activity against a panel of cancer cell lines, including HeLa cells.[2][10] This finding was in stark contrast to the initial reports and raised questions about the true biological properties of maoecrystal V.
The reason for this discrepancy remains unclear. It could be attributed to a variety of factors, including potential errors in the initial bioassays, the presence of a highly active, minor component in the original natural isolate, or variations in the cell lines and testing conditions used.
The Unanswered Question: The Molecular Target
Crucially, throughout the extensive research into its synthesis and biological activity, the specific molecular target of maoecrystal V has not been identified. The initial reports of its cytotoxicity did not pinpoint a mechanism of action, and the subsequent lack of reproducible activity has halted further investigation into its potential protein binding partners or signaling pathway interactions. Without a confirmed biological effect, the search for a molecular target is effectively stalled.
Conflicting Bioactivity Data
The following table summarizes the conflicting reports on the cytotoxic activity of maoecrystal V.
| Cell Line | Reported IC50 (Initial Report) | Reported Activity (Baran Group) |
| HeLa (Cervical Cancer) | 20 ng/mL | No Activity |
Research Workflow: The Story of Maoecrystal V
The journey of maoecrystal V research highlights a common challenge in natural product drug discovery, where initial promising results can be difficult to reproduce. The following diagram illustrates the logical progression of the research surrounding this enigmatic molecule.
Figure 1. A diagram illustrating the research progression for maoecrystal V.
Conclusion
References
- 1. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synarchive.com [synarchive.com]
- 9. Phil S. Baran - Wikipedia [en.wikipedia.org]
- 10. baranlab.org [baranlab.org]
Independent Verification of Maoecrystal V: A Comparative Analysis of Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and an independent verification of the biological findings of maoecrystal V, a complex diterpenoid natural product. Initially reported to possess potent and selective cytotoxicity against HeLa cervical cancer cells, subsequent independent analysis has challenged these findings, highlighting the critical importance of rigorous verification in drug discovery.
Synthesis of Maoecrystal V: A Tale of Multiple Strategies
Maoecrystal V, first isolated from Isodon eriocalyx, presents a formidable synthetic challenge due to its intricate pentacyclic skeleton, featuring a bicyclo[2.2.2]octane core and multiple contiguous stereocenters.[1] This complexity has attracted the attention of several leading synthetic chemistry groups, resulting in multiple successful total syntheses. These approaches offer a valuable case study in modern synthetic strategy.
The majority of the successful total syntheses have employed an intramolecular Diels-Alder (IMDA) reaction as the key step to construct the challenging bicyclo[2.2.2]octane core.[1] However, a notable exception is the biomimetic approach developed by the Baran group, which utilizes a skeletal rearrangement.[1]
Comparative Summary of Key Synthetic Approaches
| Lead Researcher(s) | Key Reaction Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield | Enantioselectivity | Reference |
| Yang | Intramolecular Diels-Alder | ~25 | Not explicitly stated | Racemic | [1] |
| Danishefsky | Intramolecular Diels-Alder | ~30 | Not explicitly stated | Racemic | [2] |
| Zakarian | Intramolecular Diels-Alder | ~20 | Not explicitly stated | Enantioselective | [1][3] |
| Thomson | Intermolecular Diels-Alder | ~18 | Not explicitly stated | Enantioselective | [1][4] |
| Baran | Biomimetic Pinacol-type Rearrangement | 11 | ~2.7% | Enantioselective | [5][6][7] |
Independent Verification of Biological Findings: A Case of Discrepancy
The initial excitement surrounding maoecrystal V stemmed from a 2004 report detailing its potent and selective cytotoxic activity against the HeLa human cervical cancer cell line, with a reported IC50 value of 20 ng/mL (approximately 60 nM).[1][2][7] This level of potency, combined with its unique structure, positioned maoecrystal V as a promising lead for anticancer drug development.
However, a critical aspect of the scientific process is the independent verification of experimental results. In 2016, after completing an efficient total synthesis that provided a substantial amount of material, the Baran group conducted a thorough re-evaluation of maoecrystal V's biological activity.[1][6][8] Their findings, resulting from screening against a panel of 32 cancer cell lines, including HeLa, across four different laboratories, directly contradicted the initial report. The synthetic maoecrystal V showed little to no cytotoxic activity.[1][6][8]
Comparison of Reported Cytotoxic Activity (HeLa Cells)
| Study | Source of Maoecrystal V | Reported IC50 | Conclusion | Reference |
| Sun et al. (2004) | Isolated from Isodon eriocalyx | 20 ng/mL (~60 nM) | Potent and selective cytotoxicity | [1][2][7] |
| Baran et al. (2016) | Total Synthesis | No significant activity | Lacks anticancer properties | [1][6][8] |
This discrepancy underscores the importance of verifying the biological activity of synthetic natural products to rule out the possibility of co-isolated, active impurities in the original natural sample or other experimental variables.
Experimental Protocols
Representative Synthetic Protocol: Baran's Biomimetic Approach (Key Steps)
The enantioselective synthesis of (−)-maoecrystal V by the Baran group is notable for its efficiency and departure from the common Diels-Alder strategy. A key transformation involves a biomimetic pinacol-type rearrangement. The endgame of the synthesis is summarized below:
-
Epoxidation and Rearrangement Cascade: A late-stage intermediate lactone is treated with dimethyl dioxirane (DMDO) to form a diepoxide.
-
Iodohydrin Formation and Hydride Shift: The diepoxide is then treated with indium iodide and magnesium iodide, which induces the opening of one epoxide to form an iodohydrin and facilitates a stereoselective 1,2-hydride shift.
-
Oxidation and Elimination: The resulting intermediate is oxidized with Dess-Martin periodinane (DMP), followed by an oxidative elimination of the iodide using Oxone to furnish maoecrystal V.[1][8]
Biological Activity Assay Protocol (General)
The cytotoxicity of maoecrystal V was assessed using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of maoecrystal V for a specified period (e.g., 72 hours).
-
Viability Assessment: MTT reagent is added to the wells. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Visualizing the Science
Synthetic Workflow: Baran's End-Game Strategy
Caption: Key transformations in the late-stage synthesis of (-)-maoecrystal V.
Logical Relationship: Discrepancy in Biological Findings
Caption: Contradictory findings on the cytotoxicity of maoecrystal V.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. liyunblog.com [liyunblog.com]
- 8. baranlab.org [baranlab.org]
A Tale of Two Molecules: Unraveling the Mechanisms of Maoecrystal V and Paclitaxel
In the landscape of cancer research, the quest for novel therapeutic agents with unique mechanisms of action is relentless. This guide provides a comparative analysis of two structurally complex natural products: maoecrystal V, a compound whose initial promise has been met with scientific debate, and paclitaxel, a cornerstone of modern chemotherapy. While both were initially identified as potential anticancer agents, their stories diverge significantly, offering valuable insights for researchers, scientists, and drug development professionals.
Executive Summary
This guide juxtaposes the well-established microtubule-stabilizing mechanism of paclitaxel with the enigmatic and contested biological activity of maoecrystal V. Paclitaxel, a member of the taxane family, is a widely used chemotherapeutic that functions by binding to β-tubulin, stabilizing microtubules, inducing cell cycle arrest at the G2/M phase, and ultimately triggering apoptosis. In stark contrast, the initial reports of maoecrystal V's potent and selective cytotoxicity against HeLa cancer cells have been challenged by subsequent studies on the synthetically derived molecule, which showed it to be virtually inactive across a broad panel of cancer cell lines. This guide will delve into the known mechanisms of paclitaxel and highlight the current void in our understanding of maoecrystal V's bioactivity, presenting a case study on the importance of rigorous, reproducible experimental validation in drug discovery.
Comparative Analysis of Cytotoxicity
The initial promise of maoecrystal V stemmed from a 2004 report of its impressive and selective cytotoxic activity against the HeLa human cervical cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of approximately 20 ng/mL (around 60 nM)[1][2][3][4][5]. However, this finding has been a subject of scientific scrutiny. Subsequent, comprehensive studies involving totally synthesized maoecrystal V failed to reproduce the originally reported anticancer activity. In fact, when screened against a panel of 32 different cancer cell lines, including HeLa, synthetic maoecrystal V exhibited virtually no cytotoxicity[6][7][8][9]. This profound discrepancy underscores the critical importance of verifying initial findings with pure, synthetically produced compounds to rule out the possibility of impurities or other artifacts in the originally isolated sample.
Paclitaxel, on the other hand, exhibits broad-spectrum cytotoxic activity against a variety of cancer cell lines, a fact that is extensively documented and forms the basis of its clinical use. Its IC50 values vary depending on the cell line and exposure duration, but consistently demonstrate potent anticancer effects.
| Compound | Target Cell Line(s) | Reported IC50 | Notes |
| Maoecrystal V | HeLa | ~20 ng/mL (~60 nM) | Initial report on isolated natural product[1][2][3][4][5]. |
| 32 cancer cell lines (including HeLa) | No significant activity | Findings from studies using synthetic maoecrystal V[6][7][8][9]. | |
| Paclitaxel | Various (e.g., Ovarian, Breast, Lung cancer cell lines) | nM to µM range | Activity is cell line and exposure time dependent. |
Mechanism of Action: A Study in Contrasts
The mechanistic understanding of paclitaxel is extensive, providing a clear picture of its anticancer effects. In stark contrast, due to the conflicting reports on its cytotoxicity, the mechanism of action of maoecrystal V remains entirely speculative.
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel's primary mechanism of action is its interaction with the microtubule cytoskeleton, a critical component for cell division, structure, and intracellular transport.
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of the α/β-tubulin heterodimers that form microtubules. This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing their depolymerization[10]. This interference with the normal dynamic instability of microtubules is catastrophic for rapidly dividing cancer cells.
-
Cell Cycle Arrest: The stabilized, non-functional microtubules disrupt the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers a cascade of signaling events that culminate in programmed cell death, or apoptosis.
The following diagram illustrates the established signaling pathway for paclitaxel-induced apoptosis.
Maoecrystal V: An Unresolved Puzzle
Given the lack of confirmed cytotoxic activity of synthetic maoecrystal V, there is no experimentally validated mechanism of action to report. The initial hypothesis, based on its reported potent cytotoxicity, would have likely pointed towards a novel mechanism of cell death. However, without reproducible data, any proposed mechanism remains purely conjectural.
The following diagram represents a hypothetical workflow for investigating the mechanism of a novel cytotoxic compound, which would have been the logical next step for maoecrystal V had its activity been confirmed.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are standard methodologies used to investigate the mechanisms of microtubule-targeting agents like paclitaxel. Due to the lack of confirmed bioactivity, no such protocols are available for maoecrystal V.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., paclitaxel) for a specified duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Immunofluorescence Staining of Microtubules
This method allows for the visualization of the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., methanol or paraformaldehyde) and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides and visualize the microtubule morphology using a fluorescence microscope.
Conclusion: Lessons from a Comparative Study
The comparative study of maoecrystal V and paclitaxel offers a compelling narrative in the field of drug discovery. Paclitaxel stands as a testament to the successful translation of a natural product into a life-saving therapeutic, with a well-elucidated and clinically relevant mechanism of action. Its story highlights the importance of understanding the intricate molecular interactions that drive a drug's efficacy.
In contrast, the story of maoecrystal V serves as a crucial cautionary tale. The initial excitement generated by its potent in vitro activity was followed by the sober realization that these findings were not reproducible with the synthetic compound. This journey underscores several key principles for the research community:
-
The Imperative of Reproducibility: Scientific findings, particularly those with therapeutic implications, must be rigorously validated through independent replication.
-
The Gold Standard of Synthesis: The total synthesis of a natural product is the ultimate confirmation of its structure and provides the pure material necessary for definitive biological evaluation.
-
The Nuances of Bioassays: The initial screening of natural product extracts can be prone to artifacts, and follow-up studies with purified compounds are essential.
While the anticancer potential of maoecrystal V remains unproven, its complex and unique chemical architecture continues to be of great interest to synthetic chemists. For drug development professionals, the divergent paths of these two molecules provide invaluable lessons in the meticulous and often challenging process of bringing a new therapeutic from nature's blueprint to clinical reality. The narrative of maoecrystal V, though not one of a blockbuster drug, is a powerful reminder of the scientific rigor required to navigate the complexities of drug discovery.
References
- 1. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of ‘east-to-west’ ether-forming strategies for the total synthesis of maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. baranlab.org [baranlab.org]
- 9. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 10. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
Safety Operating Guide
Safeguarding Researchers: Personal Protective Equipment and Handling Guidelines for Maoecrystal A
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel compounds. Maoecrystal A, an ent-kaurane diterpenoid, requires careful handling due to its complex nature and initial reports of biological activity. Although subsequent studies have cast doubt on its initial potent cytotoxic effects, in the absence of a definitive Safety Data Sheet (SDS), it is prudent to handle this compound as a potentially hazardous compound.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to establish a robust safety framework for handling this compound. The following procedural, step-by-step guidance is based on best practices for managing potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double chemotherapy gloves (ASTM D6978 compliant) | Not typically required if no suspected contamination. | Safety glasses | Recommended: N95 or higher-rated respirator if the outer packaging is compromised. |
| Weighing/Compounding (Solid) | Double chemotherapy gloves | Disposable, back-closing, long-sleeved gown | Goggles and face shield | Certified N95, N100, or PAPR (Powered Air-Purifying Respirator) is required. |
| Handling Solutions | Double chemotherapy gloves | Disposable, back-closing, long-sleeved gown | Goggles and face shield | Not typically required if handled in a certified chemical fume hood. |
| Spill Cleanup | Double chemotherapy gloves (thicker, chemical-resistant) | Disposable, back-closing, long-sleeved gown | Goggles and face shield | N95 or higher-rated respirator. A PAPR may be necessary for large spills. |
| Waste Disposal | Double chemotherapy gloves | Disposable, back-closing, long-sleeved gown | Safety glasses | Not typically required if waste is properly contained. |
Experimental Protocols: Safe Handling and Disposal
Adherence to these detailed operational and disposal procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.[1][2][3][4][5]
Engineering Controls
-
Ventilation: All work with solid this compound, including weighing and preparing solutions, should be conducted in a designated area with restricted access, such as a certified chemical fume hood, a biological safety cabinet, or a containment ventilated enclosure (glove box).[3][6] These engineering controls are the primary line of defense to minimize inhalation exposure.
-
Closed Systems: Whenever possible, use closed-system drug-transfer devices (CSTDs) when handling solutions to minimize the risk of spills and aerosol generation.
Handling Procedures
-
Designated Area: All handling of this compound should occur in a designated and clearly marked area to prevent cross-contamination.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above. Ensure gloves are compatible with the solvents being used.
-
Weighing: When weighing solid this compound, use a containment balance enclosure to prevent the dissemination of airborne particles.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add solvent to the solid compound slowly to avoid splashing.
-
Decontamination: All surfaces and equipment must be decontaminated after use. A two-step process of deactivation and decontamination is recommended. First, wipe surfaces with a deactivating agent (e.g., a solution of sodium hypochlorite), followed by a cleaning agent (e.g., 70% ethanol or sterile water).
Spill Management
In the event of a spill, immediate and appropriate action is critical to prevent exposure.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill location.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator.
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover the powder with damp absorbent material to avoid creating dust.
-
Cleanup: Carefully clean the area, working from the outside of the spill inward. Place all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Decontaminate the spill area using the two-step process described above.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional procedures for incident reporting.
Disposal Plan
All waste generated from handling this compound, including used PPE, is considered potentially hazardous and must be disposed of accordingly.[7][8]
-
Segregation: All contaminated waste must be segregated into clearly labeled, sealed containers designated for cytotoxic or hazardous chemical waste.[7][8] These containers are often color-coded (e.g., purple or yellow) to distinguish them from other waste streams.
-
Labeling: Waste containers must be clearly labeled with "Cytotoxic Waste" or "Hazardous Chemical Waste" and include information about the contents.
-
Disposal: Dispose of all hazardous waste in accordance with institutional, local, and federal regulations. Do not mix with general laboratory waste. High-temperature incineration is the required disposal method for cytotoxic waste.[7][8]
Visual Guidance for Safety Protocols
To further clarify the procedural steps and logical relationships in the safe handling of this compound, the following workflow diagram is provided.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. ipservices.care [ipservices.care]
- 5. hse.gov.uk [hse.gov.uk]
- 6. qualia-bio.com [qualia-bio.com]
- 7. Cytotoxic Waste Disposal & Management | Cleanaway [cleanaway.com.au]
- 8. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
